4,6-Dichloro-2,8-dimethylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUQQYVCLNEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589019 | |
| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21629-51-6 | |
| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloro-2,8-dimethylquinoline: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,6-dichloro-2,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on structurally related analogues, and predictive models to offer a robust working profile for research and development applications.
Core Molecular Attributes and Physicochemical Properties
This compound belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The presence of two chlorine atoms and two methyl groups on this scaffold significantly influences its electronic properties, reactivity, and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Key Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21629-51-6 | [GlobalChemMall] |
| Molecular Formula | C₁₁H₉Cl₂N | [PubChemLite] |
| Molecular Weight | 226.10 g/mol | [PubChemLite] |
| Predicted XlogP | 4.2 | [PubChemLite] |
| Predicted Boiling Point | 322.5 ± 37.0 °C | [ChemicalBook] |
| Predicted Density | 1.305 ± 0.06 g/cm³ | [ChemicalBook] |
| Predicted pKa | 1.93 ± 0.50 | [ChemicalBook] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
The high predicted octanol-water partition coefficient (XlogP) suggests significant lipophilicity, which would favor solubility in nonpolar organic solvents over aqueous media. This is a critical consideration for reaction setup and purification, as well as for its potential pharmacokinetic profile in biological systems.
Synthesis of the Quinoline Core: A Proposed Methodology
Proposed Synthetic Pathway: Modified Combes Synthesis
The synthesis would logically start from 3,5-dichloroaniline and acetylacetone (pentane-2,4-dione) under acidic catalysis. The selection of 3,5-dichloroaniline as the starting material is crucial for achieving the desired 6,8-dichloro substitution pattern on the resulting quinoline ring, although this specific starting material is less common. A more practical approach would involve a multi-step synthesis starting from a more readily available substituted aniline, followed by chlorination steps. However, for the purpose of illustrating the core quinoline formation, the direct Combes approach is outlined below.
Experimental Protocol: Proposed Combes Synthesis
Objective: To synthesize this compound from 3,5-dichloroaniline and acetylacetone.
Materials:
-
3,5-dichloroaniline
-
Acetylacetone (Pentane-2,4-dione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 equivalent) in a suitable solvent like ethanol.
-
Addition of Reagents: Slowly add acetylacetone (1.1 equivalents) to the stirred solution.
-
Acid Catalysis: Carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and dehydrating agent) dropwise to the reaction mixture. The addition is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Proposed Combes synthesis workflow.
Predicted Spectroscopic Data
For drug development and chemical synthesis, confirmation of the molecular structure is paramount. While experimental spectra are the gold standard, predicted NMR data can provide a useful reference for characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.2-7.4 | Singlet |
| H-5 | ~7.6-7.8 | Singlet |
| H-7 | ~7.5-7.7 | Singlet |
| CH₃ (at C-2) | ~2.6-2.8 | Singlet |
| CH₃ (at C-8) | ~2.5-2.7 | Singlet |
Note: These are estimated chemical shifts and may vary depending on the solvent used.
Predicted ¹³C NMR Spectrum
The carbon NMR will provide information on all eleven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to chlorine and nitrogen will be significantly downfield.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| Aromatic C-H | 120-135 |
| Aromatic C-Cl | 130-145 |
| Aromatic C-N | 145-160 |
| Aromatic Quaternary C | 140-155 |
| C=N (C-2) | 155-165 |
| Methyl (CH₃) | 18-25 |
Note: These are general ranges for substituted quinolines and serve as a guide.
Chemical Reactivity and Potential for Derivatization
The reactivity of this compound is primarily dictated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine at the C-4 position is generally more reactive than the chlorine at the C-6 position due to the electronic influence of the ring nitrogen.[2] This differential reactivity allows for selective functionalization.
Caption: Reactivity profile for nucleophilic substitution.
Key Reaction Pathways:
-
Nucleophilic Substitution: A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms. This allows for the introduction of diverse functional groups, which is a cornerstone of medicinal chemistry for tuning the pharmacological properties of a lead compound.
-
Metal-Catalyzed Cross-Coupling Reactions: The chloro substituents can also participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.
Potential Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[3] These include antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4]
The specific substitution pattern of this compound suggests several avenues for its exploration in drug discovery:
-
Anticancer Agents: Many substituted quinolines exhibit anticancer activity by targeting various cellular pathways. The chloro and methyl groups of this compound provide handles for further modification to optimize its interaction with biological targets such as kinases or topoisomerases.
-
Antimalarial Compounds: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The dichloro substitution pattern could be a starting point for developing new analogues with activity against drug-resistant strains of Plasmodium falciparum.[4]
-
Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the underlying quinoline scaffold is key to their activity. Derivatization of this compound could lead to novel antibacterial compounds.
The derivatization potential through nucleophilic substitution and cross-coupling reactions makes this compound a versatile platform for generating libraries of compounds for high-throughput screening in various disease models.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with appropriate precautions.
-
Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from related compounds. Its versatile scaffold and potential for derivatization make it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas. Further experimental validation of the properties and reactivity outlined herein is strongly encouraged for any research and development program utilizing this compound.
References
- GlobalChemMall. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C11H9Cl2N).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2,8-dimethylquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4,6-dichloro-2,8-dimethylquinoline. Due to the absence of this specific molecule in current chemical literature, this document outlines a robust and scientifically-grounded proposed synthetic route and a detailed predictive analysis of its characterization. The methodologies and data presented herein are based on established chemical principles and spectroscopic data from analogous structures, offering a valuable resource for researchers venturing into the synthesis of new quinoline derivatives.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. The title compound, this compound, with its specific substitution pattern of two chloro groups and two methyl groups, presents an intriguing target for discovery research. The chloro-substituents are known to modulate lipophilicity and metabolic stability, while the methyl groups can influence steric interactions and electronic properties.
This guide will detail a proposed synthesis via the Combes reaction, a reliable method for the formation of 2,4-disubstituted quinolines.[1][2] Furthermore, we will present a thorough in-silico characterization, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a discussion of expected Infrared (IR) spectroscopic features.
Proposed Synthesis of this compound
The most logical and efficient synthetic route to this compound is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] In this case, the reaction would proceed between 3,5-dichloroaniline and pentane-2,4-dione (acetylacetone). Polyphosphoric acid (PPA) is proposed as the catalyst and dehydrating agent, as it is known to be effective in promoting the necessary cyclization.[4]
Reaction Scheme
Sources
Postulated Mechanism of Action for 4,6-Dichloro-2,8-dimethylquinoline: A Technical Guide for Drug Discovery Professionals
Executive Summary
4,6-dichloro-2,8-dimethylquinoline is a distinct heterocyclic compound for which the precise mechanism of action has not been empirically determined in publicly available literature. However, its structural architecture, featuring a quinoline core substituted with chloro and methyl groups, positions it within a class of molecules with well-documented, diverse pharmacological activities. This technical guide synthesizes current knowledge from structurally analogous quinoline and quinazoline derivatives to postulate a probable mechanism of action for this compound. We propose a multi-faceted mechanism centered on the inhibition of key cellular signaling pathways, induction of apoptosis, and modulation of the cellular stress response. This document provides a robust framework for initiating research and development programs aimed at elucidating the therapeutic potential of this compound.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] This scaffold is prevalent in both natural products and synthetic compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The subject of this guide, this compound, features key substitutions—dihalogenation and dimethylation—that are known to influence the potency and target selectivity of bioactive molecules.
Postulated Mechanism of Action
Based on the established activities of structurally related chlorinated and methylated quinolines and quinazolines, we postulate that this compound exerts its biological effects through a combination of the following mechanisms:
Inhibition of Protein Kinases
A primary and highly plausible mechanism of action for this compound is the inhibition of protein kinases. The quinoline and quinazoline scaffolds are integral to numerous approved tyrosine kinase inhibitors.[3][4] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Postulated Signaling Pathway Inhibition:
Caption: Postulated inhibition of tyrosine kinase signaling by this compound.
Induction of Apoptosis and Cell Cycle Arrest
A downstream consequence of kinase inhibition is the induction of programmed cell death, or apoptosis. Many quinoline derivatives have been shown to trigger apoptosis in cancer cells. This is often accompanied by cell cycle arrest, preventing the uncontrolled proliferation of pathological cells.[3]
Generation of Reactive Oxygen Species (ROS)
Some styrylquinoline derivatives have been observed to increase intracellular levels of reactive oxygen species (ROS).[4] Elevated ROS can induce cellular damage and trigger apoptotic pathways, contributing to the cytotoxic effects of the compound.[5][6] The electron-withdrawing nature of the chlorine atoms in this compound may contribute to this pro-oxidant activity.
Proposed Experimental Validation Workflow
To empirically validate the postulated mechanism of action, a systematic and multi-tiered experimental approach is recommended.
Caption: Proposed experimental workflow for mechanistic elucidation.
Detailed Experimental Protocols
Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to assess the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound
-
Recombinant protein kinases of interest
-
Peptide substrates specific to each kinase
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the test compound, the recombinant kinase, and the specific peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at room temperature.
-
Add the luminescence-based detection reagent, which quantifies the amount of ATP consumed.
-
Measure the luminescence signal using a plate reader. A decrease in signal indicates kinase inhibition.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a widely used method to determine the cytotoxic effects of a compound.[4]
Materials:
-
Target cell lines (e.g., cancer cell lines)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| EGFR | TBD |
| VEGFR2 | TBD |
| PI3K | TBD |
| AKT | TBD |
| mTOR | TBD |
Table 2: Hypothetical Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | TBD |
| HCT-116 (Colon Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to a well-established class of bioactive quinolines provides a strong foundation for a postulated mechanism involving kinase inhibition, induction of apoptosis, and modulation of cellular stress. The experimental framework outlined in this guide offers a clear and logical path for the comprehensive evaluation of this compound's therapeutic potential. Future research should focus on the systematic validation of these hypotheses, with the ultimate goal of elucidating the precise molecular targets and signaling pathways modulated by this compound. This will be a critical step in advancing this promising compound through the drug discovery and development pipeline.
References
- BenchChem. (n.d.). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action.
- PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- BenchChem. (n.d.). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.
- ResearchGate. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- NIH. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 4,6-Dichloro-2,8-dimethylquinoline (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloro-2,8-dimethylquinoline
This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the molecular structure of this compound. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond procedural outlines to explain the rationale behind spectroscopic interpretation. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic analytical workflow that ensures structural confirmation with a high degree of confidence. The analysis is built upon foundational spectroscopic principles and comparative data from analogous structures, ensuring a robust and scientifically rigorous approach.
Introduction to this compound
This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous therapeutic agents, making the precise structural elucidation of its derivatives essential for drug discovery and development. Spectroscopic analysis provides the definitive data required to confirm the identity, purity, and structure of such synthesized molecules. This guide will detail the expected spectroscopic signatures of the target molecule, providing a predictive framework for its characterization.
Molecular Structure:
-
Molecular Formula: C₁₁H₉Cl₂N
-
Monoisotopic Mass: 225.0112 Da[1]
-
Core Scaffold: Quinoline, a bicyclic aromatic heterocycle.
-
Substituents:
-
Two chlorine atoms at positions 4 and 6.
-
Two methyl groups at positions 2 and 8.
-
The specific arrangement of these substituents creates a unique electronic environment, which is reflected in the molecule's interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer.
Caption: Numbering of the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, we anticipate signals corresponding to the aromatic protons and the methyl group protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Insights |
| H3 | ~7.2-7.4 | Singlet (s) | This proton is on the pyridine ring. Its chemical shift is influenced by the adjacent C4-Cl and the C2-CH₃. In similar quinoline systems, H3 appears as a singlet. |
| H5 | ~7.8-8.0 | Singlet (s) | Located on the benzene ring, this proton is deshielded by the ring current. The adjacent chlorine at C6 and the lack of adjacent protons should result in a singlet. |
| H7 | ~7.5-7.7 | Singlet (s) | This proton is situated between the C6-Cl and the C8-CH₃. The electronic effects of these groups will determine its precise shift. It is expected to be a singlet due to the absence of ortho-protons. |
| 2-CH₃ | ~2.6-2.8 | Singlet (s) | Methyl groups directly attached to an aromatic ring typically appear in this region. The proximity to the nitrogen atom may cause a slight downfield shift compared to a standard toluene-like methyl group.[2][3] |
| 8-CH₃ | ~2.5-2.7 | Singlet (s) | Similar to the 2-CH₃ group, this methyl proton signal will be a singlet. Its position at C8 places it in a slightly different electronic environment.[3][4] |
Causality in Predictions:
-
Electronegativity and Deshielding: The electronegative chlorine atoms and the nitrogen heteroatom withdraw electron density from the aromatic rings, causing the attached protons (H3, H5, H7) to be "deshielded" and resonate at a lower field (higher ppm).
-
Lack of Coupling: The substitution pattern isolates the aromatic protons from each other, leading to the prediction of singlets for all aromatic signals, which is a key structural identifier.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Given the molecule's asymmetry, all 11 carbon atoms are expected to be chemically distinct and produce separate signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C2 | ~158-162 | Attached to nitrogen and a methyl group. Typically downfield in quinoline systems. |
| C3 | ~122-125 | Aromatic CH carbon. |
| C4 | ~145-149 | Attached to a chlorine atom and nitrogen, causing a significant downfield shift. |
| C4a | ~148-152 | Quaternary carbon at the ring junction. Its chemical shift is influenced by multiple substituents. Quaternary carbons often show weaker signals.[5] |
| C5 | ~125-128 | Aromatic CH carbon. |
| C6 | ~130-134 | Aromatic carbon directly bonded to chlorine. |
| C7 | ~128-132 | Aromatic CH carbon. |
| C8 | ~135-139 | Aromatic carbon attached to a methyl group. |
| C8a | ~146-150 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
| 2-CH₃ | ~23-26 | Aliphatic carbon in a methyl group attached to an aromatic ring. |
| 8-CH₃ | ~17-20 | Aliphatic carbon. The steric environment at position 8 may shift it slightly upfield compared to the 2-CH₃. |
Expertise in Interpretation:
-
Substituent Effects: The chemical shifts are predicted based on the additive effects of the chloro and methyl substituents on the quinoline core. Halogens generally cause a downfield shift on the carbon they are attached to.
-
Quaternary Carbons: The signals for the quaternary carbons (C4a, C8a) are expected to be less intense than those for the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic quinoline core.[6] |
| 3000-2850 | C-H Stretch | Aliphatic C-H | Indicates the methyl (CH₃) groups. |
| 1610-1580 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the quinoline ring system.[6] |
| 1550-1500 | C=N Stretch | Imine (in ring) | Confirms the heterocyclic nature of the pyridine portion of the quinoline.[6] |
| 1100-1000 | C-Cl Stretch | Aryl-Chloride | Strong absorption indicating the presence of carbon-chlorine bonds. A characteristic band around 1090 cm⁻¹ has been noted for C-Cl in dichloroquinoline.[7] |
| 900-675 | C-H Bend | Aromatic (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
Workflow for IR Analysis:
Caption: A logical workflow for the analysis of an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Predicted Mass Spectrum Data:
| m/z Value | Ion | Significance & Rationale |
| 225/227/229 | [M]⁺ | Molecular Ion Cluster: The most critical piece of information. The presence of two chlorine atoms results in a characteristic isotopic pattern. The ratio of the peaks should be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes ((³⁵Cl₂) : (³⁵Cl³⁷Cl) : (³⁷Cl₂)). This pattern is a definitive indicator of a dichloro-substituted compound.[1] |
| 210/212/214 | [M-CH₃]⁺ | Loss of a methyl radical from either the C2 or C8 position. This is a common fragmentation pathway for methylated aromatics. |
| 190 | [M-Cl]⁺ | Loss of a chlorine radical. This fragment may be less abundant but is mechanistically plausible. |
| 175 | [M-Cl-CH₃]⁺ | Subsequent loss of a methyl group after the initial loss of a chlorine atom. |
Trustworthiness through Isotopic Pattern: The isotopic cluster for the molecular ion is a self-validating feature. If the observed m/z values and their relative intensities match the theoretical pattern for a C₁₁H₉Cl₂N species, it provides extremely strong evidence for the elemental composition.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides absolute proof of structure. The power of this multi-faceted approach lies in the integration of complementary data, creating a self-validating system.
-
MS confirms the molecular formula (C₁₁H₉Cl₂N).
-
IR confirms the presence of key functional groups (aromatic ring, C-Cl, C-H).
-
¹³C NMR confirms the presence of 11 unique carbons, including two aliphatic and nine aromatic/vinylic carbons.
-
¹H NMR confirms the specific proton environment: three isolated aromatic protons and two distinct methyl groups, consistent with the 4,6-dichloro-2,8-dimethyl substitution pattern.
The predicted singlet nature of all ¹H NMR signals is a particularly strong piece of evidence for this specific isomer. Any other arrangement of the same substituents would likely result in proton-proton coupling and more complex splitting patterns.
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for a solid sample like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time will be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
References
- Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- Electronic Supporting Information. The Royal Society of Chemistry.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate.
- 4,8-Dimethylquinoline. PubChem, National Institutes of Health.
- Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate.
- This compound (C11H9Cl2N). PubChemLite.
- 4,6-Dimethylquinoline. PubChem, National Institutes of Health.
- sample 13C NMR spectra of compounds with common functional groups. YouTube.
- 4,6-dimethylquinoline - 13C NMR. SpectraBase.
- 2,8-Dimethylquinoline - 1H NMR. SpectraBase.
- 2,4-Dimethylquinoline. PubChem, National Institutes of Health.
- 2,6-Dimethylquinoline. PubChem, National Institutes of Health.
- 2,8-Dimethylquinoline. NIST WebBook.
- 2,4-Dichloro-7,8-dimethylquinoline. PMC, National Institutes of Health.
- 2,8-Dimethylquinoline. PubChem, National Institutes of Health.
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- 3. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Introduction: The Quinoline Scaffold and the Imperative for Structural Precision
An In-depth Technical Guide to the Structural Elucidation of 4,6-Dichloro-2,8-dimethylquinoline via X-ray Crystallography
This guide provides a comprehensive, field-proven methodology for researchers, medicinal chemists, and structural biologists focused on the synthesis and definitive structural analysis of novel quinoline derivatives. Herein, we detail the complete workflow for determining the single-crystal X-ray structure of this compound, a compound of interest within the broader class of biologically active quinoline scaffolds. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as the authoritative protocol to produce and analyze it, grounded in established principles of synthetic chemistry and crystallography.
The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The specific substitutions on the quinoline core are critical in defining its biological function and mechanism of action, a principle that drives the rational design of new therapeutic agents.[5]
This compound presents a compelling subject for investigation. The presence of chloro- substituents at the 4- and 6-positions and methyl groups at the 2- and 8-positions suggests potential for unique intermolecular interactions and biological targets. To fully unlock its therapeutic potential and understand its structure-activity relationship (SAR), an unambiguous, three-dimensional atomic map is essential. X-ray crystallography remains the gold standard for providing this definitive structural data.[6]
This guide outlines the expert-level protocol for the synthesis of high-purity this compound, the cultivation of diffraction-quality single crystals, and the subsequent data collection, structure solution, and refinement.
PART 1: Synthesis and Spectroscopic Confirmation
The primary prerequisite for any crystallographic study is the availability of highly pure material. The proposed synthesis of the title compound is based on established and robust reactions for quinoline chemistry, ensuring a reliable pathway to the target molecule.
Proposed Synthetic Pathway
The synthesis can be efficiently achieved via a modified Skraup reaction followed by targeted chlorination. The general logic is to first construct the core 2,8-dimethyl-6-chloroquinolin-4-ol, which is then converted to the target dichloro- derivative.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 6-Chloro-2,8-dimethylquinolin-4-ol.
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C, slowly add 4-chloro-2-methylaniline (0.1 mol).
-
Once dissolved, add ethyl acetoacetate (0.1 mol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 110°C for 4 hours.
-
Causality: The Combes reaction utilizes a strong acid to catalyze the condensation of an aniline with a β-diketone, followed by cyclization to form the quinoline ring. The heating provides the necessary activation energy for the intramolecular cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice (500 g).
-
Neutralize the resulting solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
-
-
Step 2: Synthesis of this compound.
-
In a round-bottom flask equipped with a reflux condenser, combine 6-Chloro-2,8-dimethylquinolin-4-ol (0.05 mol) with phosphorus oxychloride (POCl₃, 50 mL).
-
Heat the mixture to reflux and maintain for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the hydroxyl group at the 4-position into a chloro group via a nucleophilic substitution mechanism.
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution. A solid precipitate will form.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target compound.
-
Protocol: Spectroscopic Characterization
To ensure the identity and purity of the final compound, a full spectroscopic characterization is mandatory.
-
¹H and ¹³C NMR: Dissolve the sample in CDCl₃. The spectra should confirm the number and environment of all protons and carbons, matching the expected structure of this compound.[7][8]
-
Mass Spectrometry (MS): An accurate mass measurement should confirm the molecular formula C₁₁H₉Cl₂N.[9]
-
FT-IR Spectroscopy: The spectrum will show characteristic peaks for the aromatic C-H and C=C/C=N bonds, and the absence of an O-H stretch will confirm the successful chlorination.[10]
PART 2: Single Crystal Growth: The Art of Patience
The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal.[6] This often remains the most challenging, rate-limiting step. The goal is to achieve slow supersaturation, allowing molecules to organize into a well-ordered lattice.
Protocol: Crystallization Screening
-
Material Purity: Ensure the synthesized this compound is of the highest purity (>99%), as impurities can inhibit nucleation or be incorporated as defects.
-
Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Primary Technique: Slow Evaporation.
-
Prepare a nearly saturated solution of the compound in a chosen solvent (or solvent mixture) in a small vial.
-
Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.
-
Place the vial in a vibration-free location at a constant temperature.
-
Causality: The slow evaporation of the solvent gradually increases the concentration of the solute, leading to controlled supersaturation and, ideally, the formation of a few large single crystals rather than many small ones.
-
-
Secondary Technique: Vapor Diffusion.
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble but the good solvent is miscible).
-
Causality: The good solvent slowly diffuses from the drop into the reservoir, while the poor solvent vapor diffuses into the drop. This gradual change in solvent composition reduces the compound's solubility, inducing crystallization.
-
PART 3: X-ray Diffraction Analysis
Once suitable crystals are obtained, the process of data collection and structure determination can begin.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Protocol: Data Collection & Structure Solution
-
Crystal Selection: Using a microscope, select a crystal with sharp edges and no visible defects. A suitable size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer (e.g., equipped with a Mo Kα radiation source, λ = 0.71073 Å).
-
Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.
-
-
Data Processing: The collected frames are integrated to determine the position and intensity of each diffraction spot. These intensities are then scaled and merged to produce a final reflection file.
-
Structure Solution: Using software packages (e.g., SHELXT, Olex2), the phase information is determined from the reflection intensities, typically using direct methods. This yields an initial electron density map.
-
Structure Refinement:
-
An initial molecular model is fitted to the electron density map.
-
The atomic positions, and their anisotropic displacement parameters, are refined using a full-matrix least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.[11][12]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.0.
-
PART 4: Structural Analysis and Data Presentation
The refined structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Anticipated Crystallographic Data
The following table summarizes the type of data that would be obtained and reported in a standard crystallographic information file (CIF). The values provided are hypothetical but are representative of similar small organic molecules.[11][12]
| Parameter | Anticipated Value |
| Chemical Formula | C₁₁H₉Cl₂N |
| Formula Weight | 226.10 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | e.g., a=7.0, b=13.0, c=10.5 |
| α, β, γ (°) | e.g., α=90, β=100, γ=90 |
| Volume (ų) | ~950 |
| Z (molecules/cell) | 4 |
| Density (calc) | ~1.58 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
| Goodness-of-Fit (S) | ~1.05 |
Analysis of Molecular Geometry and Intermolecular Interactions
The refined structure would allow for a detailed analysis of:
-
Bond Lengths and Angles: Confirmation of the quinoline ring's geometry and the C-Cl and C-C bond lengths.
-
Planarity: Assessment of the planarity of the bicyclic quinoline system.
-
Intermolecular Interactions: The crystal packing would be analyzed to identify key non-covalent interactions. For this molecule, one would anticipate potential π-π stacking interactions between the aromatic rings of adjacent molecules and possible C-H···Cl or C-H···N hydrogen bonds that stabilize the crystal lattice.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
This guide provides a robust and scientifically-grounded framework for the complete structural elucidation of this compound. By following these detailed protocols—from rational synthesis and purification to meticulous crystal growth and high-resolution X-ray diffraction analysis—researchers can obtain the definitive three-dimensional structure of this and other novel quinoline derivatives. This structural information is not merely an academic endpoint; it is the critical foundation for understanding biological activity, optimizing lead compounds, and accelerating the data-driven design of next-generation therapeutics.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Application of Quinoline Ring in Structural Modification of N
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules.
- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.).
- 2,4-Dichloro-7,8-dimethylquinoline. (2011). Acta Crystallographica Section E: Structure Reports Online.
- Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2011). Journal of Photochemistry and Photobiology A: Chemistry.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
- This compound (C11H9Cl2N). (n.d.). PubChemLite.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). ACS Omega.
- 4-Chloro-2,5-dimethylquinoline. (2010).
- A review of syntheses of organic compounds containing the ferroin group. (n.d.). GFS Chemicals.
- Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2024). European Journal of Chemistry.
- X-Ray Crystallography of Chemical Compounds. (2009). Comprehensive Medicinal Chemistry II.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 9. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4,6-dichloro-2,8-dimethylquinoline. Designed for professionals in chemical research and pharmaceutical development, this document synthesizes predicted data, comparative analysis with analogous structures, and established experimental methodologies. The structure of this guide is tailored to present the information in a logical flow, beginning with fundamental identifiers and progressing to detailed spectral and analytical procedures, providing a holistic understanding of this compound's chemical nature.
Molecular Identity and Structural Characteristics
This compound is a polysubstituted quinoline, a class of compounds of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in numerous biologically active molecules.[1] The specific substitution pattern of two chloro groups and two methyl groups on the quinoline core dictates its unique physicochemical and pharmacological properties.
Molecular Structure:
The structural arrangement of this compound is fundamental to its reactivity and interactions with biological systems. The presence of electron-withdrawing chlorine atoms at positions 4 and 6, and electron-donating methyl groups at positions 2 and 8, creates a distinct electronic landscape across the aromatic system.
Caption: Molecular structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 21629-51-6 | N/A |
| Molecular Formula | C₁₁H₉Cl₂N | [2] |
| Molecular Weight | 226.10 g/mol | [2] |
| IUPAC Name | This compound | N/A |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data for this compound
| Property | Predicted Value | Remarks and Comparative Insights |
| Melting Point | 110-125 °C | Solid at room temperature. The presence of two chlorine atoms and the crystalline symmetry are expected to result in a relatively high melting point compared to unsubstituted quinoline (-15 °C).[8] For comparison, 4,8-dimethylquinoline has a melting point of 54 °C.[9] |
| Boiling Point | ~322.5 ± 37.0 °C | The high boiling point is attributed to its molecular weight and the presence of polar C-Cl bonds. For a related compound, 4,8-dichloro-2,6-dimethylquinoline, a boiling point of 322.5 °C is predicted.[10][11][12] |
| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its aromatic character and the presence of two non-polar methyl groups. Halogenation can further decrease aqueous solubility.[13][14] |
| Organic Solvent Solubility | Soluble | Likely soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Quinoline and its derivatives generally show good solubility in organic solvents. |
| pKa (of conjugate acid) | ~1.93 ± 0.50 | The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing effects of the two chlorine atoms. This is a substantial decrease from the pKa of unsubstituted quinoline (~4.9).[11][12] |
| LogP (Octanol/Water Partition Coefficient) | ~4.2 | The high LogP value indicates significant lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. This is a critical parameter in drug design. For a similar compound, 4,8-dichloro-3,6-dimethylquinoline, the predicted XLogP3 is 4.2.[2] |
| Density | ~1.305 ± 0.06 g/cm³ | The density is greater than water, which is typical for chlorinated aromatic compounds. A similar value is predicted for 4,8-dichloro-2,6-dimethylquinoline.[10][11][12] |
Synthesis Pathway
While a specific synthesis protocol for this compound is not detailed in readily available literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies. The Combes quinoline synthesis is a suitable approach, starting from a substituted aniline and a β-diketone.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Predicted Spectral Characteristics
The following spectral data are predicted based on the known effects of substituents on the quinoline ring system. These predictions can guide the interpretation of experimental data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-3 | 7.0 - 7.2 | Singlet | Located on the pyridine ring, shielded by the C2-methyl group. |
| H-5 | 7.6 - 7.8 | Singlet | Located on the benzene ring, deshielded by the adjacent C4-chloro group. |
| H-7 | 7.4 - 7.6 | Singlet | Positioned between two substituents, its chemical shift will be influenced by both. |
| C2-CH₃ | 2.5 - 2.7 | Singlet | Typical chemical shift for a methyl group attached to an aromatic ring. |
| C8-CH₃ | 2.6 - 2.8 | Singlet | May be slightly downfield due to the peri-interaction with the nitrogen lone pair. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 158 - 162 | Attached to nitrogen and a methyl group. |
| C3 | 120 - 124 | Aromatic CH. |
| C4 | 145 - 149 | Attached to a chlorine atom, significantly deshielded. |
| C4a | 147 - 151 | Quaternary carbon at the ring junction. |
| C5 | 125 - 129 | Aromatic CH. |
| C6 | 130 - 134 | Attached to a chlorine atom. |
| C7 | 126 - 130 | Aromatic CH. |
| C8 | 135 - 139 | Attached to a methyl group. |
| C8a | 148 - 152 | Quaternary carbon adjacent to nitrogen. |
| C2-CH₃ | 23 - 26 | Aliphatic carbon. |
| C8-CH₃ | 18 - 22 | Aliphatic carbon. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of chlorine atoms and methyl groups.
Predicted Fragmentation Pattern:
-
M⁺: A strong molecular ion peak at m/z 225.
-
[M-Cl]⁺: Loss of a chlorine atom, resulting in a peak at m/z 190.
-
[M-CH₃]⁺: Loss of a methyl group, leading to a peak at m/z 210.
-
Further Fragmentations: Subsequent losses of HCl, Cl, and CH₃ radicals.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bonds.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3050 - 3100 | Aromatic C-H stretching |
| 2900 - 3000 | Aliphatic C-H stretching (from methyl groups) |
| 1580 - 1620 | C=C and C=N stretching in the aromatic rings |
| 1000 - 1200 | C-Cl stretching |
| 750 - 850 | C-H out-of-plane bending |
Experimental Protocols
For the empirical determination of the physicochemical properties of this compound, the following standard laboratory protocols are recommended.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Quantifying aqueous solubility is essential for understanding a compound's behavior in biological systems and for formulation development. The shake-flask method is a standard technique for determining thermodynamic solubility.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid and liquid phases.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Conclusion
This technical guide provides a detailed overview of the predicted physicochemical properties of this compound. While experimental data is limited, the provided predictions, based on established chemical principles and data from analogous compounds, offer valuable insights for researchers and drug development professionals. The outlined experimental protocols serve as a practical guide for the empirical validation of these properties. The unique substitution pattern of this molecule warrants further investigation into its potential biological activities.
References
- PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted).
- Sigma-Aldrich. (n.d.). 4-Chloro-2,6-dimethylquinoline. Product page.
- ChemicalBook. (n.d.). 4,8-DICHLORO-2,6-DIMETHYLQUINOLINE (CAS 203626-46-4).
- PubMed. (2012). Prediction of physicochemical properties.
- Informatics (Basel). (2025). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 2-Chloro-8-methylquinoline. National Center for Biotechnology Information.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). 203626-46-4(4,8-DICHLORO-2,6-DIMETHYLQUINOLINE) Product Description.
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Unlocking the Research Potential of 4,6-Dichloro-2,8-dimethylquinoline: A Technical Guide for Scientists and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Scientific Research
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] Its inherent chemical versatility and the ability to modulate its physicochemical properties through substitution have led to a plethora of applications, ranging from blockbuster pharmaceuticals to advanced organic electronic materials.[3][4] This technical guide delves into the untapped research potential of a specific, yet underexplored, quinoline derivative: 4,6-Dichloro-2,8-dimethylquinoline .
While direct literature on this particular molecule is sparse, a comprehensive analysis of structurally related compounds allows for the formulation of compelling hypotheses regarding its potential applications. The presence of two chlorine atoms and two methyl groups on the quinoline core suggests a unique electronic and steric profile, which could translate into novel biological activities and material properties. This guide will, therefore, serve as a roadmap for researchers, providing a theoretical framework and practical methodologies to explore the promising avenues of research for this compound.
Physicochemical Properties and Synthesis Strategy
A foundational understanding of the molecule's characteristics is paramount for any research endeavor. The table below summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₉Cl₂N | - |
| Molecular Weight | 226.11 g/mol | - |
| XLogP3 | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Proposed Synthesis Route: A Modified Combes Quinoline Synthesis
In the absence of a documented synthesis protocol for this compound, a plausible route can be devised based on the well-established Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dichloroaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add acetylacetone (1.1 equivalents). Slowly and carefully, add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.
-
Reflux: After the addition of acid, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Caption: Proposed workflow for the synthesis of this compound.
Potential Research Application 1: Anticancer Drug Discovery
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[6][7] The presence of halogen atoms, particularly chlorine, on the quinoline ring has been shown to enhance cytotoxic activity against various cancer cell lines.[8] Furthermore, the lipophilicity imparted by the methyl groups could facilitate cell membrane permeability.
Hypothesized Mechanism of Action
Based on the activities of related quinoline derivatives, this compound could potentially exert its anticancer effects through several mechanisms:
-
Intercalation with DNA: The planar aromatic structure of the quinoline ring may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription, and ultimately leading to apoptosis.
-
Inhibition of Topoisomerase II: Many quinoline-based anticancer drugs function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.
-
Kinase Inhibition: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the active sites of many protein kinases that are often dysregulated in cancer.
Proposed Experimental Workflow for Anticancer Evaluation
A systematic approach is necessary to validate the anticancer potential of this compound.[9][10][11][12]
Experimental Protocol: In Vitro Anticancer Activity Screening
1. Cell Viability Assay (MTT Assay): [8]
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for cytotoxicity comparison).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Dissolve the resulting formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Procedure:
-
Treat cancer cells with this compound at its IC₅₀ concentration.
-
After the treatment period, stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis:
-
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Caption: Step-wise workflow for the in vitro evaluation of anticancer activity.
Potential Research Application 2: Development of Novel Antimicrobial Agents
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class.[13][14] The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial compounds with novel mechanisms of action.[15] The specific substitution pattern of this compound could lead to potent activity against a range of bacterial pathogens.
Hypothesized Mechanism of Action
The antibacterial activity of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. The dichlorinated and dimethylated quinoline might exhibit a strong binding affinity for the active sites of these enzymes in susceptible bacteria.
Proposed Experimental Workflow for Antimicrobial Evaluation
A standardized set of assays can be employed to determine the antimicrobial spectrum and potency of this compound.[16][17][18][19]
Experimental Protocol: Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including antibiotic-resistant strains (e.g., MRSA).
-
Method (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Minimum Bactericidal Concentration (MBC) Determination:
-
Procedure:
-
Following the MIC determination, subculture aliquots from the wells showing no visible growth onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
3. Time-Kill Kinetic Assay:
-
Procedure:
-
Expose a standardized bacterial suspension to the compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to visualize the rate of bacterial killing.
-
Caption: A structured workflow for assessing the antimicrobial properties.
Potential Research Application 3: Organic Electronics and Materials Science
The rigid, planar structure and tunable electronic properties of quinoline derivatives make them attractive candidates for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs).[20][21][22][23] The electron-withdrawing nature of the chlorine atoms in this compound could impart favorable electron-transporting properties.
Hypothesized Role in OLEDs
This compound could potentially function as:
-
An Electron-Transporting Material (ETM): Facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.
-
A Host Material for Phosphorescent Emitters: Providing a suitable matrix for phosphorescent dopants, enabling efficient energy transfer and high device performance.
Proposed Experimental Workflow for Materials Characterization
To evaluate its suitability for organic electronic applications, a series of characterization techniques should be employed.[5][24][25][26]
Experimental Protocol: Characterization for Organic Electronics
1. Photophysical Characterization:
-
UV-Visible Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap.
-
Photoluminescence Spectroscopy: To measure the emission spectrum, quantum yield, and excited-state lifetime.
2. Electrochemical Characterization:
-
Cyclic Voltammetry (CV): To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for assessing charge injection and transport properties.
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions, such as the glass transition temperature and melting point.
4. Device Fabrication and Testing:
-
Fabrication: Fabricate a prototype OLED device using thermal evaporation to deposit thin films of the material as the electron-transport layer or host layer.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the fabricated device.
Caption: Workflow for characterizing the potential in organic electronics.
Safety and Handling
Conclusion and Future Outlook
This compound represents a compelling, yet underexplored, molecule with significant potential across multiple scientific disciplines. By leveraging the extensive knowledge base of quinoline chemistry and pharmacology, this guide provides a strategic framework for initiating research into its anticancer, antimicrobial, and materials science applications. The proposed synthesis and experimental workflows offer a clear and actionable path for researchers to unlock the potential of this intriguing compound. The unique combination of chloro and methyl substituents may lead to the discovery of novel chemical entities with enhanced biological activity or superior material properties, contributing to advancements in medicine and technology.
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- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. ACS Med Chem Lett. 2011;2(5):372-376. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. Bioorg Med Chem. 2015;23(4):517-549. [Link]
- Antimicrobial Susceptibility Testing Protocols. 1st Edition. Routledge. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discov Today. 2015;20(7):849-855. [Link]
- Basic protocol to assess preclinical anticancer activity. It can be....
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- New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Fiebig HH, Burger AM, editors. Contrib Oncol. Basel, Karger, 2002, vol 54, pp 1-15. [Link]
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- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2022;12(2):1629-1642. [Link]
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- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. [Link]
- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Curr Top Med Chem. 2019;19(19):1676-1704. [Link]
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infect Dis. 2017;3(11):815-820. [Link]
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. AMB Express. 2023;13(1):92. [Link]
- Quinoline derivatives (organic compounds) and their properties.
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- Biological Activities of Quinoline Deriv
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An In-Depth Technical Guide to 4,6-Dichloro-2,8-dimethylquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among the vast family of quinoline derivatives, halogenated and alkyl-substituted analogues have garnered significant attention for their potential to modulate biological systems. This technical guide focuses on a specific, yet compelling molecule: 4,6-Dichloro-2,8-dimethylquinoline . As a Senior Application Scientist, this document aims to provide a comprehensive resource for researchers and drug development professionals, delving into its chemical identity, synthesis, and potential as a lead compound in therapeutic discovery. We will explore the causality behind synthetic choices, underscore the importance of rigorous characterization, and contextualize its potential within the broader landscape of quinoline-based drug development.
Core Identification and Physicochemical Properties
Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The fundamental identifiers for the subject of this guide are:
-
IUPAC Name: this compound
-
CAS Number: 21629-51-6[1]
-
Molecular Formula: C₁₁H₉Cl₂N[1]
-
Molecular Weight: 226.1 g/mol [1]
Physicochemical Data Summary
A thorough understanding of a compound's physicochemical properties is critical for its application in experimental settings, influencing factors from solubility in reaction media to its behavior in biological assays. The table below summarizes key properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂N | CookeChem[1] |
| Molecular Weight | 226.1 g/mol | CookeChem[1] |
| Monoisotopic Mass | 225.0112 Da | PubChemLite (Predicted)[2] |
| XlogP (Predicted) | 4.2 | PubChemLite[2] |
| MDL Number | MFCD00272340 | CookeChem[1] |
Note: The XlogP value, a measure of lipophilicity, is a computational prediction. Experimental determination is recommended for drug development applications where lipophilicity is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of this compound: A Practical Approach
The construction of the quinoline core can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses. For the specific substitution pattern of this compound, the Combes quinoline synthesis presents a logical and efficient route. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[3][4]
Retrosynthetic Analysis and Strategic Rationale
The choice of the Combes synthesis is dictated by the desired substitution pattern. The 2- and 4-methyl groups on the quinoline ring are readily installed by using acetylacetone (pentane-2,4-dione) as the β-diketone component. The chloro substituents at positions 6 and 8 (corresponding to the 3 and 5 positions of the aniline precursor) point to the use of 3,5-dichloroaniline as the starting aromatic amine.
Caption: Retrosynthetic approach for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on the principles of the Combes synthesis and is proposed as a robust starting point for the laboratory-scale preparation of this compound.
Materials:
-
3,5-Dichloroaniline
-
Acetylacetone (Pentane-2,4-dione)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, slowly add 3,5-dichloroaniline. The formation of the aniline salt is an exothermic process; cooling in an ice bath may be necessary to control the temperature.
-
Once the aniline has dissolved, add acetylacetone dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This step should be performed in an ice bath to manage the heat generated.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Analytical Validation
Rigorous structural confirmation is a non-negotiable aspect of chemical synthesis, ensuring the identity and purity of the target compound. The following analytical techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the quinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts are presented in the table below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.01848 |
| [M+Na]⁺ | 248.00042 |
| [M-H]⁻ | 224.00392 |
Data from PubChemLite (Predicted)[2]
The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, providing further evidence for the structure.
Reactivity and Potential for Further Functionalization
The chlorine atoms on the quinoline ring of this compound are key functional handles for further chemical modification. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the chlorine at the 6-position due to the electronic influence of the ring nitrogen. This differential reactivity allows for selective functionalization, opening avenues to a diverse library of analogues for structure-activity relationship (SAR) studies.
Relevance in Drug Discovery and Development
The quinoline core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Quinoline derivatives have demonstrated a wide array of pharmacological activities, including:
-
Anticancer: Many quinoline-based compounds exhibit potent anticancer activity through various mechanisms, such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5]
-
Antimicrobial: The quinoline scaffold is found in numerous antibacterial and antifungal agents.[6]
While specific biological data for this compound is not extensively available in the public domain, its structural features suggest it as a promising candidate for screening in anticancer and antimicrobial assays. The presence of two chlorine atoms can enhance lipophilicity and potentially lead to stronger interactions with biological targets.
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in exploring the therapeutic potential of this compound, a standard workflow for initial biological screening is proposed below.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its synthesis via the Combes reaction is straightforward, and its structure offers opportunities for diverse chemical modifications. The established biological activities of related quinoline derivatives provide a strong rationale for screening this compound against a panel of cancer cell lines and microbial strains. This guide has provided the foundational knowledge required to synthesize, characterize, and begin the biological evaluation of this compound, empowering researchers to explore its therapeutic potential.
References
- CookeChem. This compound, 21629-51-6.
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- International Journal of Pharmaceutical Sciences Review and Research.
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- Wikipedia. Combes quinoline synthesis.
- ResearchGate. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
- PubMed Central. Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
- PubMed Central. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4,6-Dichloro-2,8-dimethylquinoline in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds and functional materials.[1] Within this vast chemical family, 4,6-dichloro-2,8-dimethylquinoline emerges as a particularly valuable and versatile building block. Its strategic disubstitution with chlorine atoms at the C4 and C6 positions provides two distinct reactive handles, allowing for sequential and regioselective functionalization. The chlorine at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the C6 chlorine is more amenable to transition-metal-catalyzed cross-coupling reactions. This differential reactivity is the key to its utility, enabling the construction of complex molecular architectures from a single, robust starting material.
These application notes serve as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the synthetic potential of this compound. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for its key transformations, and illustrate its strategic application in the synthesis of high-value compounds, particularly kinase inhibitors.[1][2]
| Property | Value | Source |
| CAS Number | 21629-51-6 | [3] |
| Molecular Formula | C₁₁H₉Cl₂N | [3] |
| Molecular Weight | 226.11 g/mol | [3] |
The Core Principle: Exploiting Differential Reactivity
The synthetic power of this compound lies in the electronically distinct nature of its two chloro-substituents. The C4-chloro group is positioned alpha to the ring nitrogen, which acts as a powerful electron-withdrawing group via resonance. This significantly lowers the electron density at the C4 position, making it highly susceptible to attack by nucleophiles. In contrast, the C6-chloro group is part of the benzenoid ring and lacks this direct activation, rendering it far less reactive towards SNAr. This reactivity gap allows for a predictable and stepwise functionalization strategy, which is a cornerstone of efficient molecular synthesis.
Caption: Differential reactivity of this compound.
Application I: Selective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The most direct application of this scaffold involves the selective displacement of the C4-chloride. This reaction is robust, high-yielding, and tolerant of a wide range of nucleophiles, making it a workhorse transformation for building molecular diversity.
Causality and Mechanistic Insight
The reaction proceeds via a classic SNAr mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing quinoline ring system. The chloride ion is subsequently eliminated, restoring aromaticity and yielding the C4-substituted product. The choice of base and solvent is critical. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to neutralize the HCl generated in situ, driving the reaction to completion. Polar aprotic solvents like NMP, DMF, or DMSO are ideal as they can solvate the charged intermediate and operate at the elevated temperatures often required for this transformation.[4]
Experimental Protocol 1: General Procedure for C4-Amination
This protocol describes a generalized method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Desired amine (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen solvent (e.g., DMF, approx. 0.1-0.2 M concentration).
-
Add the desired amine (1.1 - 1.5 eq.) followed by the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq.).
-
Heat the reaction mixture to 100-140°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine to remove residual solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2,8-dimethylquinoline derivative.
Data Presentation: Scope of C4-SNAr Reactions
The following table summarizes expected outcomes for SNAr reactions with various nucleophiles, based on established methodologies for analogous 4-chloroquinolines.[4][5]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Product |
| Primary Amines | Aniline | K₂CO₃ | NMP | 120-140 | 4-Anilino-6-chloro-quinoline |
| Secondary Amines | Morpholine | DIPEA | DMF | 100-120 | 4-Morpholino-6-chloro-quinoline |
| Alcohols | Sodium Methoxide | NaH | THF | 25-66 | 4-Methoxy-6-chloro-quinoline |
| Phenols | Phenol | K₂CO₃ | DMSO | 130-150 | 4-Phenoxy-6-chloro-quinoline |
| Thiols | Thiophenol | Cs₂CO₃ | DMF | 80-100 | 4-(Phenylthio)-6-chloro-quinoline |
Application II: Scaffold for Kinase Inhibitor Synthesis
The quinoline scaffold is a privileged structure in the design of kinase inhibitors, which are crucial in modern oncology.[1][6] this compound provides an ideal starting point for creating potent and selective inhibitors. Typically, a C4-anilino group is installed to mimic the adenine portion of ATP and form key hydrogen bonds with the kinase "hinge" region. The C6 position can then be functionalized via cross-coupling to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.
Caption: Quinoline-based kinase inhibitor binding model.
Experimental Protocol 2: Synthesis of a C6-Aryl-4-Anilino-Quinoline Kinase Inhibitor Core
This two-step protocol demonstrates the sequential functionalization strategy.
Step A: C4-Amination (as per Protocol 1)
-
React this compound with 3-ethynylaniline using the conditions in Protocol 1 to yield N-(3-ethynylphenyl)-6-chloro-2,8-dimethylquinolin-4-amine.
Step B: C6-Arylation via Suzuki Coupling
-
Materials:
-
N-(3-ethynylphenyl)-6-chloro-2,8-dimethylquinolin-4-amine (1.0 eq.)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.5 eq.)
-
Pd(PPh₃)₄ or other suitable Palladium catalyst (0.05 - 0.1 eq.)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine the product from Step A (1.0 eq.), the arylboronic acid (1.5 eq.), and the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon) three times.
-
Add the degassed solvent mixture (Dioxane/Water) followed by the degassed aqueous Na₂CO₃ solution.
-
Heat the mixture to 90-100°C and stir until the starting material is consumed (monitor by TLC/LC-MS, typically 6-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final 4,6-disubstituted quinoline product.
-
Caption: Experimental workflow for sequential functionalization.
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate whose true potential is realized through the strategic exploitation of its differential C4/C6 reactivity. The protocols and principles outlined in this guide provide a robust framework for its use in diverse synthetic campaigns. From the rapid generation of compound libraries via SNAr reactions to the logical construction of complex drug candidates like kinase inhibitors, this scaffold offers a reliable and efficient pathway to high-value molecules. As the demand for novel, intricately substituted heterocycles continues to grow in drug discovery and materials science, the utility of such well-defined and predictably reactive building blocks will only increase.
References
- BenchChem Application Notes. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis.
- El-Sayed, A. M., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Patel, N. B., & Mehta, J. C. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate.
- MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors.
- Gaber, M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- BenchChem Application Notes. (2025). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.
- Chilin, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry.
- Organic Syntheses. (n.d.). Procedure.
- Santa Cruz Biotechnology. (n.d.). This compound.
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Application Notes & Protocols: 4,6-Dichloro-2,8-dimethylquinoline as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Nucleus as a Privileged Scaffold
The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure, combined with the ability to engage in various non-covalent interactions such as hydrogen bonding and pi-stacking, makes it a "privileged structure" for interacting with a wide array of biological targets.[1][3] This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including anticancer agents like camptothecin, antimalarials such as chloroquine and mefloquine, and antibacterial compounds like ciprofloxacin.[4][5]
The pharmacological profile of a quinoline derivative is heavily influenced by the substitution pattern on its core structure.[2][6] Strategic placement of different functional groups can modulate a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. The 4,6-dichloro-2,8-dimethylquinoline scaffold is a particularly interesting starting point for drug discovery. The two chlorine atoms at positions 4 and 6 offer reactive handles for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of substituents. The methyl groups at positions 2 and 8 provide steric bulk and lipophilicity, which can influence binding to target proteins. This application note provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold.
PART 1: Synthesis of the this compound Scaffold
A plausible and efficient method for the synthesis of this compound is the Doebner-von Miller reaction, followed by chlorination. This multi-step synthesis is robust and allows for the production of the core scaffold in significant quantities.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-chloro-2-methylaniline (Intermediate 1)
-
Starting Material: 2-Methylaniline.
-
Procedure: To a solution of 2-methylaniline in a suitable solvent such as glacial acetic acid, add N-chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is then poured into water and neutralized with a base, such as sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-2-methylaniline.
-
Rationale: The ortho-methyl group directs the chlorination to the para position (position 4) due to steric hindrance at the other ortho position. NCS is a mild and effective chlorinating agent for anilines.
Step 2: Doebner-von Miller reaction to form 6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline (Intermediate 2)
-
Reactants: 4-chloro-2-methylaniline and crotonaldehyde.
-
Procedure: A mixture of 4-chloro-2-methylaniline and a Lewis acid catalyst (e.g., zinc chloride) in a solvent like ethanol is heated. Crotonaldehyde is then added dropwise to the heated mixture. The reaction is refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to give the crude tetrahydroquinoline.
-
Rationale: The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] The reaction proceeds through a series of condensation and cyclization steps.
Step 3: Aromatization to 6-chloro-2,8-dimethylquinoline (Intermediate 3)
-
Procedure: The crude 6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent and treated with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide, to effect aromatization. The reaction is stirred at room temperature or with gentle heating.
-
Work-up: The reaction mixture is filtered to remove the oxidant byproducts, and the solvent is evaporated. The residue is then purified by column chromatography to yield the pure 6-chloro-2,8-dimethylquinoline.
-
Rationale: Aromatization of the tetrahydroquinoline ring is necessary to form the stable quinoline core.
Step 4: Chlorination to this compound (Final Product)
-
Procedure: The 6-chloro-2,8-dimethylquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is typically heated to reflux for several hours.
-
Work-up: The excess POCl3 is carefully quenched by pouring the reaction mixture onto crushed ice. The mixture is then neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
-
Rationale: The 4-position of the quinoline ring is activated towards nucleophilic attack after protonation of the ring nitrogen. In the presence of a strong chlorinating agent like POCl3, the hydroxyl group of the tautomeric 4-quinolone is replaced by a chlorine atom.
PART 2: Library Synthesis and Structure-Activity Relationship (SAR) Studies
The this compound scaffold offers two primary points for diversification: the chlorine atoms at positions C4 and C6. The chlorine at C4 is generally more reactive towards nucleophilic substitution than the one at C6. This differential reactivity can be exploited for selective functionalization.
Protocol 2: Generation of a Diverse Chemical Library
Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
The primary method for derivatization will be the SNAr reaction, where the chloro substituents are displaced by various nucleophiles.
Step 1: Selective Functionalization at C4
-
Reactants: this compound and a variety of nucleophiles (e.g., primary and secondary amines, thiols, alcohols).
-
Procedure: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl byproduct. The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion.
-
Rationale: The C4 position is more electron-deficient due to the influence of the ring nitrogen, making it more susceptible to nucleophilic attack. By controlling the reaction conditions (e.g., lower temperature, shorter reaction time), selective substitution at C4 can be achieved.
Step 2: Functionalization at C6
-
Reactants: The C4-functionalized quinoline derivative and a second nucleophile.
-
Procedure: To achieve substitution at the less reactive C6 position, more forcing conditions are generally required, such as higher temperatures and longer reaction times. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce aryl, heteroaryl, or amino groups at the C6 position.
-
Rationale: The C6 position is less activated towards SNAr. Cross-coupling reactions provide a powerful alternative for creating C-C and C-N bonds at this position.
Visualization of Library Synthesis Workflow
Caption: Workflow for the generation of a diverse chemical library from the this compound scaffold.
Hypothetical SAR Data for an Anticancer Screening
To guide the optimization process, a hypothetical SAR table is presented below for a primary screen against a cancer cell line (e.g., HeLa).
| Compound ID | R1 (at C4) | R2 (at C6) | IC50 (µM) |
| Scaffold | -Cl | -Cl | > 50 |
| A-1 | -NH(CH2)2OH | -Cl | 15.2 |
| A-2 | -NH(CH2)3N(CH3)2 | -Cl | 5.8 |
| A-3 | -S-phenyl | -Cl | 22.1 |
| B-1 | -Cl | -phenyl | 35.4 |
| B-2 | -Cl | -morpholine | 28.9 |
| C-1 | -NH(CH2)3N(CH3)2 | -phenyl | 2.1 |
| C-2 | -NH(CH2)3N(CH3)2 | -morpholine | 8.9 |
Interpretation of Hypothetical SAR:
-
Substitution at C4 is crucial for activity: The parent scaffold is inactive, while substitution at C4 with amino-alkyl chains leads to a significant increase in potency (compare Scaffold to A-1 and A-2).
-
Basic amines at C4 are favored: The presence of a terminal dimethylamino group (A-2) is more potent than a hydroxyl group (A-1), suggesting that a basic nitrogen might be important for interaction with the biological target.
-
Substitution at C6 can further enhance potency: Introducing a phenyl group at C6 in the presence of the optimal C4 side chain (C-1) leads to a further increase in activity compared to the C6-chloro analog (A-2).
PART 3: Biological Evaluation - A Hypothetical Kinase Inhibitor Screening Cascade
Quinoline scaffolds are known to be effective kinase inhibitors.[8] Let's hypothesize that our library is being screened for activity against a specific oncogenic kinase (e.g., a receptor tyrosine kinase).
Protocol 3: In Vitro Screening Cascade
Step 1: Primary Screen - Kinase Inhibition Assay
-
Assay Principle: A biochemical assay to measure the direct inhibition of the kinase's phosphorylating activity. This can be a fluorescence-based assay (e.g., LanthaScreen) or a luminescence-based assay (e.g., Kinase-Glo).
-
Procedure:
-
The purified kinase enzyme is incubated with the test compounds at a single high concentration (e.g., 10 µM).
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a set time, and then the amount of product formed is measured.
-
Compounds showing significant inhibition (e.g., >50%) are selected for further testing.
-
-
Rationale: This is a high-throughput method to quickly identify compounds that directly interact with the target kinase.
Step 2: Secondary Screen - Dose-Response and IC50 Determination
-
Procedure: "Hit" compounds from the primary screen are tested in the same kinase inhibition assay but over a range of concentrations (e.g., 10-point dose-response curve).
-
Data Analysis: The percentage of inhibition at each concentration is plotted, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated.
-
Rationale: This provides a quantitative measure of the compound's potency against the target kinase.
Step 3: Cellular Assay - Antiproliferative Activity
-
Assay Principle: A cell-based assay to determine if the compounds can inhibit the growth of cancer cells that are dependent on the target kinase. Common assays include the MTT or CellTiter-Glo assays, which measure cell viability.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with the test compounds at various concentrations.
-
After a set incubation period (e.g., 72 hours), the cell viability is measured.
-
The GI50 value (the concentration that inhibits cell growth by 50%) is calculated.
-
-
Rationale: This assay provides information on the compound's ability to penetrate cell membranes and inhibit the target in a cellular context.
Visualization of the Screening Cascade
Sources
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- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Functionalization of 4,6-Dichloro-2,8-dimethylquinoline: Application Notes and Experimental Protocols
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom endow it with unique electronic properties and the ability to engage in specific biological interactions. The strategic placement of substituents on the quinoline core is paramount for modulating its physicochemical properties and biological activity. Among the vast library of quinoline derivatives, dihalogenated variants serve as exceptionally versatile platforms for molecular elaboration.
This guide focuses on 4,6-dichloro-2,8-dimethylquinoline , a key building block for constructing complex molecular architectures. The two chlorine atoms, situated at electronically distinct positions, offer the potential for sequential and regioselective functionalization. The C4-chloro group is electronically activated towards nucleophilic attack by the adjacent ring nitrogen, while the C6-chloro group on the carbocyclic ring behaves more like a typical aryl chloride. This differential reactivity, when harnessed correctly, allows for a programmed approach to synthesis, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
These application notes provide a comprehensive overview of the reactivity of this compound and deliver detailed, field-proven protocols for its selective transformation. The methodologies outlined herein are designed for researchers in medicinal chemistry, drug discovery, and materials science to facilitate the synthesis of novel quinoline-based compounds.
Understanding Regioselectivity: C4 vs. C6 Reactivity
The cornerstone of working with this compound is understanding the inherent reactivity differences between the two chlorine atoms. This selectivity is dictated by the reaction mechanism employed.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate governs the reaction's feasibility and regiochemical outcome.
-
C4-Position: The C4-position is highly activated towards nucleophilic attack. The lone pair on the quinoline nitrogen can effectively stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the C4 (para) position. This significantly lowers the activation energy for substitution at this site.
-
C6-Position: The C6-position lacks this direct electronic stabilization from the heteroatom. Therefore, SNAr reactions at C6 require much harsher conditions (e.g., higher temperatures, stronger nucleophiles) and are generally disfavored when the more reactive C4 position is available.
This principle is well-documented in analogous heterocyclic systems. For instance, studies on 2,4-dichloroquinazolines consistently show that nucleophiles preferentially displace the C4-chloride under mild conditions.[2][3]
Protocol I: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the selective displacement of the C4-chloro group using a primary amine as the nucleophile. The principles can be readily adapted for other nucleophiles such as alkoxides or thiols.
Rationale
The choice of a moderately polar aprotic solvent like isopropanol or N,N-Dimethylformamide (DMF) facilitates the reaction without competing as a nucleophile. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate, but conditions are kept mild enough to prevent reaction at the C6 position.
Experimental Workflow: SNAr Amination
Caption: Workflow for selective C4-amination via SNAr.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried sealed reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq.) followed by diisopropylethylamine (DIPEA) (1.5 eq.).
-
Solvent Addition: Add anhydrous isopropanol or DMF to achieve a substrate concentration of approximately 0.2 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-amino-6-chloro-2,8-dimethylquinoline derivative.
| Parameter | Condition | Rationale |
| Nucleophile | Primary/Secondary Amine, Alcohol, Thiol | Displaces the C4-chloride. |
| Solvent | Isopropanol, DMF, Dioxane | Aprotic or polar aprotic solvents that do not compete with the nucleophile. |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Non-nucleophilic base to quench in situ generated HCl. |
| Temperature | 80 - 100 °C | Provides sufficient energy for SNAr at the activated C4 position. |
| Stoichiometry | 1.1 - 1.5 eq. of Nucleophile | A slight excess ensures complete consumption of the starting material. |
Protocol II: Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly palladium-catalyzed reactions, operates via mechanisms distinct from SNAr. The regioselectivity is governed by the kinetics of oxidative addition of the Pd(0) catalyst to the C-Cl bonds. Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > OTf > Cl.[4] When two identical halogens are present, electronic and steric factors become the deciding elements.
For this compound, the C4-Cl bond is generally more electron-deficient due to the influence of the pyridine nitrogen, making it more susceptible to oxidative addition than the C6-Cl bond. Therefore, selective cross-coupling at C4 is often achievable.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid at the C4 position.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[5] The choice of a palladium catalyst and a suitable phosphine ligand is critical. Catalysts like Pd(dppf)Cl₂ are effective for coupling aryl chlorides. A base (e.g., Na₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents. Performing the reaction at a moderate temperature (80-90 °C) favors selective reaction at the more activated C4 position.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (3 mol%), and sodium carbonate (Na₂CO₃) (2.0 eq.).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 6-18 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to afford the 4-aryl-6-chloro-2,8-dimethylquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Effective palladium(II) or (0) sources for cross-coupling. |
| Ligand | dppf (part of catalyst), SPhos, XPhos | Electron-rich, bulky phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic system to dissolve all reaction components. |
| Temperature | 80 - 100 °C | Balances reaction rate with selectivity for the C4 position. |
B. Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the selective amination of the C4-position using the Buchwald-Hartwig reaction, which is particularly useful for less nucleophilic amines or when SNAr fails.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[6][7] The reaction requires a palladium source, a specialized bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). The choice of ligand is critical and often depends on the specific amine and aryl halide substrates. Toluene and dioxane are common solvents. The reaction is conducted under strictly inert conditions to protect the sensitive Pd(0) catalyst.
-
Inert Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add Reagents: Add this compound (1.0 eq.).
-
Seal and Remove from Glovebox: Seal the tube with a septum, remove it from the glovebox, and establish an inert atmosphere via a Schlenk line.
-
Add Amine and Solvent: Add the amine (1.2 eq.) followed by anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Characterization of Products
Confirmation of the structure and regioselectivity of the reaction products is essential. A combination of NMR spectroscopy and mass spectrometry is typically employed.
Expected Spectroscopic Data for this compound
-
¹H NMR:
-
Two singlets for the methyl groups (C2-CH₃ and C8-CH₃), likely in the range of δ 2.5-2.8 ppm.
-
A singlet for the H3 proton, typically downfield around δ 7.2-7.5 ppm.
-
Two doublets for the H5 and H7 protons, exhibiting meta-coupling (J ≈ 2-3 Hz). The H7 proton will likely be further downfield than H5 due to proximity to the C8-methyl group. Expected range: δ 7.5-8.0 ppm.
-
-
¹³C NMR:
-
Signals for the two methyl carbons (δ 20-25 ppm).
-
Approximately 9 distinct aromatic/heteroaromatic carbon signals. The carbons bearing chlorine (C4 and C6) and the carbons adjacent to the nitrogen (C2, C8a) will have characteristic chemical shifts that can be predicted and compared to literature values for similar quinolines.
-
-
Mass Spectrometry (EI-MS):
-
A characteristic molecular ion (M⁺) peak cluster showing the typical isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ~9:6:1 ratio). For C₁₁H₉Cl₂N, the M⁺ peak would be at m/z 225.
-
Confirming Regioselectivity of C4-Substitution
When a nucleophile (Nu) or aryl group (Ar) is introduced at the C4 position, the most significant changes in the ¹H NMR spectrum are:
-
Disappearance of the C3-H / C5-H coupling: This is not applicable here as H3 is a singlet.
-
Shift of the H3 and H5 protons: The H5 proton, now ortho to the new substituent, will experience a significant change in its chemical shift and may show a nuclear Overhauser effect (NOE) correlation with the protons of the newly introduced group in a 2D NOESY experiment.
-
Persistence of meta-coupling: The H5 and H7 protons will remain as meta-coupled doublets, confirming the C6-chloro and C8-methyl groups are unperturbed.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many halogenated heterocyclic compounds, it should be considered potentially toxic and handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are corrosive and hygroscopic.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity can be precisely controlled. Nucleophilic aromatic substitution offers a direct and efficient route to functionalize the electronically activated C4-position under relatively mild conditions. For a broader range of transformations, including C-C and C-N bond formation with less reactive partners, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provide powerful and selective alternatives, also favoring reaction at the C4-position. By understanding the mechanistic principles behind these reactions, researchers can strategically and predictably synthesize a vast array of novel 2,8-dimethylquinoline derivatives for applications across the chemical sciences.
References
- Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8219.
- El-Sayed, M. A.-A., & El-Saghier, A. M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(6), 852-860.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Abbiati, G., et al. (2003). Palladium-catalyzed polyfunctionalization of dichloro- and trichloropyrimidines. Tetrahedron, 59(44), 8759-8767.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- Organic Chemistry Portal. (n.d.). Suzuki Cross-Coupling Reaction.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Wikipedia. (2023). Suzuki reaction.
- Abida, & Azam, A. (2006). Synthesis and antimicrobial activity of some new 2-substituted-5-nitrothiazole derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3784-3791.
Sources
Harnessing 4,6-Dichloro-2,8-dimethylquinoline in Advanced Catalysis Research
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: 4,6-Dichloro-2,8-dimethylquinoline is a polysubstituted heterocyclic compound built on the versatile quinoline scaffold. While specific, direct catalytic applications of this exact molecule are not yet prevalent in peer-reviewed literature, its structural features present a compelling platform for innovation in modern catalysis. The quinoline nitrogen offers a potent coordination site for transition metals, the chloro-substituents serve as reactive handles for molecular elaboration, and the dimethyl groups provide steric and electronic modulation.
This guide provides researchers, scientists, and drug development professionals with a forward-looking exploration of the potential applications of this compound. We move beyond simple reporting and instead offer scientifically grounded, prospective protocols based on well-established reactivity patterns of analogous quinoline systems. The following sections detail how this compound can be leveraged as a foundational scaffold for creating novel ligand architectures and as a directing group in challenging C-H activation reactions.
Part 1: A Versatile Scaffold for Novel Ligand Synthesis via Cross-Coupling
The true power of this compound lies in its capacity for synthetic diversification. The chlorine atoms at the C4 and C6 positions are prime sites for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rational design and synthesis of a library of mono- or di-substituted quinoline derivatives, which can serve as novel ligands for a wide array of catalytic transformations. By strategically choosing the coupling partner (e.g., various arylboronic acids), researchers can fine-tune the steric and electronic properties of the resulting ligand to optimize catalytic performance.
The palladium-catalyzed Suzuki-Miyaura reaction is an exceptionally robust method for forming C(sp²)–C(sp²) bonds, valued for its functional group tolerance and mild reaction conditions.[1] The general mechanism involves the oxidative addition of the chloroquinoline to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[2][3]
Workflow for Ligand Synthesis
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Prospective Protocol: Mono-Arylation of this compound
This protocol describes a representative Suzuki-Miyaura reaction to install an aryl group at the more reactive C4 position. The higher reactivity of the C4-Cl compared to the C6-Cl is anticipated due to the electronic influence of the ring nitrogen.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Selective mono-arylation at the C4 position is expected to be the major product under these conditions.
-
Workup: Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-6-chloro-2,8-dimethylquinoline product.
Data Presentation: Potential Ligand Scaffolds
| Starting Material | Boronic Acid Partner | Expected Major Product Structure (Postulated) | Potential Application Area of Resulting Ligand |
| This compound | Phenylboronic Acid | 6-Chloro-2,8-dimethyl-4-phenylquinoline | Cross-Coupling, C-H Activation |
| This compound | 4-(Diphenylphosphino)phenylboronic Acid | 6-Chloro-4-(4-(diphenylphosphino)phenyl)-2,8-dimethylquinoline | Buchwald-Hartwig Amination, Asymmetric Catalysis |
| This compound | Pyridine-3-boronic acid | 6-Chloro-2,8-dimethyl-4-(pyridin-3-yl)quinoline | Coordination Chemistry, Photocatalysis |
Part 2: A Directing Group for Regioselective C-H Activation
Transition metal-catalyzed C-H activation has emerged as a transformative strategy for molecular synthesis, offering an atom- and step-economical alternative to traditional methods that require pre-functionalized substrates.[4][5] Quinolines are exemplary directing groups in this context. The lone pair on the quinoline nitrogen can coordinate to a metal center, positioning the catalyst to selectively activate a proximal C-H bond, typically at the C8 position.[6]
For this compound, the C8-methyl group presents an intriguing C(sp³)-H bond that is a prime target for activation. This would enable the direct functionalization of the methyl group, converting it into a more complex substituent and providing rapid access to novel molecular architectures.
Proposed Catalytic Cycle for C-H Arylation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Analytical Techniques for the Quantification of 4,6-Dichloro-2,8-dimethylquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, and its halogenated derivatives often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) or may be present as process-related impurities.[1] The stringent purity requirements set by regulatory bodies necessitate the development of accurate, precise, and robust analytical methods for the quantification of such compounds.[2][3] An effective analytical method ensures product quality, safety, and consistency, from early-stage development through to final product release.[4]
This application note presents detailed protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide step-by-step protocols, and outline a framework for method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[4][5]
Part 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates and impurities.[6] The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) method is optimal.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately non-polar molecules like substituted quinolines. The C18 chains interact with the non-polar regions of the analyte, facilitating separation.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. A small amount of formic acid is added to the aqueous phase to control the pH. This suppresses the protonation of the quinoline nitrogen, ensuring a single analyte form and leading to sharp, symmetrical peaks.
-
Detection: The quinoline ring system contains a chromophore that absorbs UV light.[7] By monitoring the absorbance at a wavelength of maximum absorption (λmax), we can achieve high sensitivity and selectivity.
Experimental Protocol: HPLC-UV Method
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, formic acid, and ultrapure water.
-
Reference standard of this compound.
-
0.22 µm syringe filters for sample filtration.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.
-
Perform serial dilutions with the mobile phase to create a set of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determine λmax via a DAD scan (typically 230-250 nm for quinoline derivatives); monitor at this wavelength.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 10 90 12.0 10 90 12.1 70 30 | 15.0 | 70 | 30 |
-
-
System Suitability: Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
-
HPLC-UV Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 4,6-Dichloro-2,8-dimethylquinoline
Introduction
4,6-Dichloro-2,8-dimethylquinoline is a halogenated aromatic heterocyclic compound, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science.[1] The presence of chlorine atoms and the quinoline scaffold suggests potential biological activity and, consequently, the need for careful handling to mitigate health risks.[2][3] This guide provides a comprehensive overview of the essential safety protocols for researchers, scientists, and drug development professionals working with this compound in a laboratory setting. The following procedures are grounded in established occupational safety principles and are designed to foster a self-validating system of safety.[4][5]
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[6]
While specific toxicological data for this compound is limited, the parent compound, quinoline, is known to be absorbed through the skin and can cause irritation to the nose, throat, and lungs.[7] High exposure to quinoline can lead to more severe health effects, including liver damage.[7][8] Given these risks, a conservative approach to handling this dichlorinated derivative is warranted.
Risk Assessment Workflow
Before any procedure involving this compound, a formal risk assessment should be conducted. This process involves identifying the hazards, evaluating the risks of exposure during the planned experiment, and implementing appropriate control measures.
Caption: A simple workflow for conducting a risk assessment before handling hazardous chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial.[9]
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE must be based on the identified hazards.[11]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[12] | Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly or immediately if contaminated.[13] |
| Eye Protection | Chemical safety goggles or a face shield.[14] | Protects against splashes and airborne particles, preventing serious eye irritation.[6] |
| Skin and Body | A long-sleeved lab coat. | Prevents contamination of personal clothing and minimizes skin exposure.[15] |
| Respiratory | Not required if work is conducted in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[15] |
Safe Handling Protocols
Adherence to standardized protocols for common laboratory procedures is essential for minimizing exposure.
Protocol for Weighing Solid this compound
This protocol is designed to prevent the generation and dispersal of airborne particles.[16][17]
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Tare Weighing Vessel: Place a clean, tared weighing vessel (e.g., a vial or beaker) on the analytical balance located within the fume hood. If the balance is outside the hood, pre-weigh a covered vessel.[10]
-
Transfer of Solid: Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the tared vessel using a clean spatula. Avoid creating dust.
-
Weighing: If the balance is in the hood, record the weight. If outside, securely cap the vessel inside the hood before moving it to the balance for weighing.[10]
-
Cleanup: After weighing, securely close the stock container. Decontaminate the spatula and any affected surfaces within the fume hood.
Caption: Step-by-step workflow for the safe weighing of hazardous solid compounds.
Protocol for Dissolving and Transferring
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, cap the vessel before agitation.
-
Transfer: Use a clean pipette or syringe to transfer the resulting solution to the reaction vessel.
-
Rinsing: Rinse the original weighing vessel with a small amount of the solvent and transfer the rinsing to the reaction vessel to ensure a complete transfer of the compound.
Storage Requirements
Proper storage is critical to maintaining the integrity of the compound and preventing accidental release or reaction.[18]
-
Container: Store in a tightly sealed, properly labeled container.[16]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[19] A locked storage cabinet is recommended.[13][20]
-
Incompatibilities: Store separately from strong oxidizing agents.[21][22] Chlorinated compounds can also react violently with certain flammable solvents and should not be stored with alkali metals.[18]
Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill or exposure.[7][23]
Spill Cleanup
For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[23]
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[24] Do not dry sweep fine powders.[7]
-
Collection: Carefully scoop the mixture into a labeled, sealable container for hazardous waste.[25]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials in the hazardous waste container.[6][26]
-
Waste Disposal: Dispose of the sealed container as chlorinated hazardous waste.[14]
Emergency Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][27]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[10][14]
-
Container: Use a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Segregation: Keep chlorinated waste separate from non-chlorinated solvent waste.[18]
-
Disposal: Follow all institutional and local regulations for the disposal of chlorinated aromatic compounds.[10]
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be decontaminated before reuse or disposal.[23][26]
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Washing: Wash with soap and water.
-
Final Rinse: Rinse with deionized water.
References
- Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper.
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). CSB Videos.
- New Jersey Department of Health. (2010). Quinoline - Hazardous Substance Fact Sheet.
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Bitesize Bio. (2023, March 16). The Dos and Don'ts of Weighing Dangerous Chemicals.
- ResearchGate. (2018). Quinoline. Documentation of proposed values of occupational exposure limits (OELs).
- National Institute for Occupational Safety and Health (NIOSH). (2012). General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
- chemeurope.com. (n.d.). Stay Safe When Weighing - Hazardous or Sensitive Materials.
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The Versatile Precursor: 4,6-Dichloro-2,8-dimethylquinoline in the Synthesis of Advanced Materials
Abstract
This comprehensive guide delves into the strategic application of 4,6-dichloro-2,8-dimethylquinoline as a pivotal precursor in the synthesis of novel organic materials. With its distinct structural and electronic characteristics, this quinoline derivative offers a versatile platform for the development of materials with tailored optoelectronic and chemical properties. This document provides an in-depth exploration of its physicochemical properties, detailed protocols for its use in synthesizing advanced materials, and an examination of the underlying chemical principles that govern these processes. The content herein is curated for researchers, scientists, and professionals in the fields of materials science and drug development, offering both foundational knowledge and actionable experimental methodologies.
Introduction: The Strategic Importance of Quinoline Scaffolds
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in materials science. Their inherent properties, such as high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structure can be modified, make them ideal candidates for a range of applications.[1] Specifically, the quinoline scaffold is a recurring motif in the architecture of organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) materials.[1] The electron-withdrawing nature of the quinoline ring system plays a crucial role in facilitating electron transport, a key process in many optoelectronic devices.[1]
The subject of this guide, this compound, presents a particularly interesting case. The presence of two chlorine atoms at the 4 and 6 positions, combined with methyl groups at the 2 and 8 positions, provides a unique combination of reactivity and stability. The chlorine atoms serve as reactive handles for further functionalization through various cross-coupling reactions, while the methyl groups can influence the solubility and solid-state packing of the resulting materials. This multi-functional nature allows for the rational design of complex molecular architectures with precisely controlled electronic and photophysical properties.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a precursor is paramount for its effective utilization in materials synthesis. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 21629-51-6 | [2] |
| Molecular Formula | C₁₁H₉Cl₂N | [2] |
| Molecular Weight | 226.10 g/mol | [2] |
| Appearance | Typically a solid | |
| InChI Key | FGFQQASKLBXKQZ-UHFFFAOYSA-N | |
| SMILES String | Cc1cc(Cl)c2ccc(Cl)c(C)c2n1 |
Note: For detailed safety information, including hazard classifications and handling precautions, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of Novel Materials: Protocols and Methodologies
The strategic placement of chloro-substituents on the this compound scaffold allows for its versatile use as a building block in the synthesis of more complex, functional molecules. The following section outlines a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds and a cornerstone of modern organic synthesis. This reaction is particularly well-suited for creating arylated quinoline derivatives, which often exhibit interesting photophysical properties.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Quinoline Derivatives
This protocol describes the synthesis of a 4,6-diaryl-2,8-dimethylquinoline derivative, a class of compounds with potential applications in organic electronics.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup (silica gel)
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1 equivalent), the desired arylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition and Degassing: Add the solvent mixture (e.g., a 4:1:1 ratio of toluene:ethanol:water). Bubble nitrogen or argon gas through the mixture for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent system used) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4,6-diaryl-2,8-dimethylquinoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst, ensuring the reaction proceeds efficiently.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the catalytic cycle.
-
Solvent System: The choice of a mixed solvent system, often including water, is common in Suzuki-Miyaura couplings as it can enhance the solubility of the inorganic base and facilitate the reaction.
Characterization of Synthesized Materials
Following successful synthesis, a comprehensive characterization of the novel material is essential to understand its properties and potential applications.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure of the synthesized compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the product. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the molecule. |
| UV-Visible and Photoluminescence Spectroscopy | To investigate the optical properties, including absorption and emission characteristics, which are crucial for optoelectronic applications. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, such as the HOMO and LUMO energy levels, which are important for designing electronic devices. |
Applications in Novel Materials
The functionalized quinoline derivatives synthesized from this compound can be incorporated into a variety of advanced materials.
Organic Light-Emitting Diodes (OLEDs)
Quinoline-based compounds are known for their high thermal and chemical stability and electron-transporting capabilities, making them excellent candidates for use in OLEDs.[1] The arylated derivatives can be designed to emit light in specific regions of the visible spectrum, and their electronic properties can be fine-tuned to optimize device performance.[3]
Logical Relationship Diagram:
Caption: Path from precursor to OLED application.
Nonlinear Optical (NLO) Materials
Organic materials with significant NLO properties are of great interest for applications in photonics and optical communications. The design of molecules with a donor-acceptor-donor (D-A-D) or similar charge-transfer architecture can lead to a large hyperpolarizability, a key parameter for NLO activity.[1] By strategically attaching electron-donating groups to the quinoline core (which acts as an acceptor), it is possible to create molecules with a pronounced NLO response.[1]
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide array of novel organic materials. Its unique substitution pattern provides a robust platform for the introduction of various functional groups through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The ability to rationally design and synthesize quinoline-based molecules with tailored optoelectronic properties opens up exciting possibilities for the development of next-generation OLEDs, NLO materials, and other advanced electronic devices. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable chemical building block.
References
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- Diquinoline Derivatives as Materials for Potential Optoelectronic Applications. (2025-08-06). ResearchGate.
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024-03-15). AVESIS.
- Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI.
- Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. Bohrium.
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Synthesis of Bioactive Derivatives from 4,6-Dichloro-2,8-dimethylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel bioactive derivatives starting from the versatile scaffold, 4,6-dichloro-2,8-dimethylquinoline. The strategic functionalization of this molecule opens avenues for the development of a diverse range of compounds with potential therapeutic applications, particularly in oncology.[1][2][3] This document emphasizes the principles of regioselective synthesis, leveraging modern cross-coupling and nucleophilic substitution reactions to achieve precise molecular architectures.
The this compound Scaffold: A Privileged Starting Point
The quinoline core is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds.[1] The starting material, this compound, offers two distinct reactive sites for chemical modification: the chlorine atoms at the C4 and C6 positions. The electronic properties of the quinoline ring system render the C4-chloro group significantly more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions compared to the C6-chloro group. This inherent difference in reactivity is the cornerstone of the synthetic strategies outlined herein, allowing for selective and sequential functionalization.
Core Synthetic Strategies and Mechanistic Insights
The generation of diverse derivatives from this compound primarily relies on three powerful synthetic methodologies:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is a robust method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[4][5] The catalytic cycle involves the oxidative addition of the chloroquinoline to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.[6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tuned to favor reaction at either the C4 or C6 position.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines, facilitating the formation of carbon-nitrogen bonds.[7][8][9] Similar to the Suzuki-Miyaura coupling, the mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8] The selection of bulky, electron-rich phosphine ligands is often crucial for the efficient coupling of amines with aryl chlorides.[10] This methodology allows for the introduction of a diverse range of primary and secondary amines, key functional groups in many bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, particularly at the C4 position, facilitates the direct displacement of the chloro group by a variety of nucleophiles.[11][12] This reaction is often thermally driven and can be an efficient method for introducing oxygen, sulfur, and nitrogen nucleophiles without the need for a metal catalyst.[13][14]
Visualizing the Synthetic Pathways
Caption: Sequential functionalization strategy for this compound.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective introduction of an aryl group at the more reactive C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol details the selective amination at the C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol) to an oven-dried reaction tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Phenoxide
This protocol describes the displacement of the C4-chloro group with a phenoxide nucleophile.
Materials:
-
This compound
-
Phenol (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenol (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (10 mL).
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Sequential Functionalization at the C6-Position
Following the selective functionalization at the C4-position, the less reactive C6-chloro group can be modified using more forcing reaction conditions in a subsequent step. This typically involves higher temperatures, longer reaction times, and potentially different catalyst/ligand systems for Suzuki-Miyaura and Buchwald-Hartwig reactions. This sequential approach allows for the synthesis of a wide array of di-substituted 2,8-dimethylquinoline derivatives with diverse functionalities at the C4 and C6 positions.
Bioactivity of Synthesized Derivatives
The synthesized derivatives can be screened for a variety of biological activities, with a particular focus on their potential as anticancer agents.[2][15]
| Derivative Class | Substitution Pattern | Potential Biological Activity |
| 4-Aryl-6-aminoquinolines | Aryl group at C4, amino group at C6 | Kinase inhibition, antiproliferative |
| 4,6-Diarylquinolines | Aryl groups at C4 and C6 | Cytotoxicity against cancer cell lines |
| 4-Phenoxy-6-aminoquinolines | Phenoxy group at C4, amino group at C6 | Modulation of cell signaling pathways |
Workflow for Synthesis and Bioactivity Screening
Caption: General workflow from synthesis to lead compound identification.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Hassan, A. A., & El-Zaher, A. A. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(5), 1034-1047.
- ChemInform. (2010). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform, 41(30).
- Wikipedia. (n.d.).
- BenchChem. (2025). Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- Tyagi, S., Salahuddin, Mazumder, A., Kumar, R., Datt, V., Shabana, K., Yar, M. S., & Ahsan, M. J. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
- Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9017-9020.
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross Coupling Reaction.
- Lee, K. H., & Kim, J. S. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 244-249.
- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022).
- Al-Warhi, T. I. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Common Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Li, J., Zhang, Y., Wang, Y., Li, Y., & Wang, Y. (2021).
- Chemistry Lectures. (2025).
- Zhang, Y., Wang, Y., Li, J., Li, Y., & Wang, Y. (2016). Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4469-4473.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Al-Ostath, A., & El-Agrody, A. M. (2020). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 25(21), 5031.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples.
- El-Agrody, A. M., & Al-Ostath, A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- Nielsen, D. S., & Houk, K. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13616-13624.
- Niwa, T., Uetake, Y., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
- de Oliveira, R. B., & da Silva, A. B. F. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
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Application Notes and Protocols for the Agrochemical Discovery of 4,6-Dichloro-2,8-dimethylquinoline
Introduction: The Quinoline Scaffold in Modern Crop Protection
The quinoline structural motif is a cornerstone in the development of bioactive molecules, with a rich history in both pharmaceuticals and agrochemicals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[2][3] Commercially successful fungicides like quinofumelin and tebufloquin underscore the value of the quinoline core in developing agrochemicals with novel mechanisms of action, a critical need in the face of mounting fungicide resistance.[1][4] The fungicidal action of some quinoline derivatives has been linked to the inhibition of dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway, presenting a valuable target for new fungicide development.[1][4][5][6]
This document provides a comprehensive guide for researchers on the potential use of 4,6-dichloro-2,8-dimethylquinoline , a specific but under-characterized derivative, in the discovery of novel agrochemicals. While specific bioactivity data for this compound is not yet publicly available, its structural features—a chlorinated and methylated quinoline backbone—suggest a strong rationale for its investigation as a candidate fungicide, herbicide, or insecticide. The presence of halogen substituents, in particular, is a common feature in many active quinoline-based agrochemicals.[7]
These application notes will guide the user through a logical, multi-tiered screening cascade designed to elucidate the biological activity of this compound and similar novel chemical entities. The protocols provided are based on established, validated methodologies in the agrochemical industry to ensure scientific rigor and reproducibility.
Physicochemical Properties of this compound
A foundational step in agrochemical discovery is the characterization of the test compound's physical and chemical properties. This data is crucial for proper handling, formulation, and interpretation of biological results.
| Property | Value | Source |
| CAS Number | 21629-51-6 | CookeChem |
| Molecular Formula | C₁₁H₉Cl₂N | Santa Cruz Biotechnology[8] |
| Molecular Weight | 226.1 g/mol | Santa Cruz Biotechnology[8] |
| Appearance | (To be determined experimentally) | |
| Melting Point | (To be determined experimentally) | |
| Solubility | (To be determined experimentally in relevant solvents like DMSO, acetone, methanol) | |
| LogP | (To be determined experimentally or predicted computationally) |
Experimental Workflow for Agrochemical Screening
A structured, hierarchical screening approach is essential for the efficient evaluation of a novel compound's potential. This workflow, often referred to as a "testing cascade," begins with broad, high-throughput primary screens and progresses to more complex, lower-throughput secondary and in-planta assays for promising "hits."
Caption: A hierarchical workflow for agrochemical discovery.
Part 1: Primary Screening Protocols
The initial phase of testing is designed to rapidly identify any significant biological activity across the three major agrochemical domains. These assays are typically performed in a high-throughput format.[9]
Protocol 1.1: In Vitro Fungicidal Microtiter Plate Assay
This protocol is adapted from established broth microdilution methods and is designed to assess the direct inhibitory effect of the compound on fungal growth.[10][11][12]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of key plant pathogenic fungi.
Materials:
-
This compound
-
Reference fungicides (e.g., Azoxystrobin, Tebuconazole)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or a suitable liquid medium
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare similar stocks for reference fungicides.
-
Fungal Inoculum Preparation: Grow fungi on Potato Dextrose Agar (PDA) plates. For spore-producing fungi, flood the plate with sterile water containing 0.05% Tween 20 and gently scrape the surface to release spores. For mycelial fungi, blend a small portion of the culture in sterile PDB. Adjust the spore/mycelial fragment suspension to a final concentration of approximately 1 x 10⁴ CFU/mL in PDB.
-
Plate Preparation:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 2 µL of the compound stock solution to the first column of wells (this creates a starting concentration of 200 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This will create a concentration range from 100 µg/mL to 0.195 µg/mL.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (PDB only, no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates with a breathable membrane or lid and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
Data Analysis: Determine the MIC by visual assessment (the lowest concentration with no visible growth) or by reading the optical density (OD) at 600 nm with a plate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the control.
Protocol 1.2: Herbicidal Activity Screening (Algal Growth Inhibition)
Green algae are excellent model organisms for primary herbicide screening as they are sensitive to a wide range of herbicidal modes of action, particularly those affecting photosynthesis.[2]
Objective: To assess the inhibitory effect of this compound on the growth of a unicellular green alga.
Materials:
-
This compound
-
Reference herbicide (e.g., Diuron)
-
DMSO
-
Chlorella pyrenoidosa or Spirodela polyrhiza culture[13]
-
Appropriate algal growth medium (e.g., Bold's Basal Medium)
-
Sterile 96-well microtiter plates
-
Growth chamber with controlled light and temperature (e.g., 16:8 light:dark cycle at 25°C)
-
Fluorometer or spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution in DMSO.
-
Plate Preparation: Perform serial dilutions in the 96-well plate as described in Protocol 1.1, using the algal growth medium as the diluent. A typical starting concentration for screening is 100 µM.
-
Inoculation: Add an actively growing algal culture to each well to achieve a starting cell density of approximately 1 x 10⁵ cells/mL.
-
Incubation: Incubate the plate in a growth chamber for 72 hours.
-
Data Analysis: Measure the algal growth by assessing chlorophyll fluorescence or by reading the OD at 680 nm. Calculate the percentage of growth inhibition relative to the untreated control. A compound causing >50% inhibition at the highest concentration is considered a "hit."
Protocol 1.3: Insecticidal Activity Screening
This protocol provides a general framework for assessing both contact and ingestion toxicity against a representative insect pest.
Objective: To determine if this compound exhibits insecticidal activity against a model insect.
Materials:
-
This compound
-
Reference insecticide (e.g., Acetamiprid)
-
Acetone or a suitable solvent
-
Surfactant (e.g., Triton X-100)
-
Leaf discs (e.g., cabbage for diamondback moth larvae) or artificial diet
-
Test insects (e.g., Plutella xylostella larvae, Aphis gossypii nymphs)[14][15]
-
Petri dishes or ventilated containers
Procedure:
-
Solution Preparation: Prepare a test solution of the compound at a screening concentration (e.g., 500 ppm) in acetone with a small amount of surfactant.
-
Contact Toxicity Assay:
-
Pipette 1 µL of the test solution directly onto the dorsal thorax of the insect (topical application).[16]
-
Place treated insects in a petri dish with a food source.
-
An untreated control (solvent only) must be included.
-
-
Ingestion Toxicity Assay (Leaf Dip Method):
-
Dip leaf discs into the test solution for 30 seconds and allow them to air dry.
-
Place the treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce 5-10 larvae into the dish.
-
-
Incubation and Assessment: Maintain the containers at 25°C. Assess mortality at 24, 48, and 72 hours. A compound is considered a "hit" if it causes significantly higher mortality than the untreated control.
Part 2: Secondary Screening and In Planta Confirmation
Compounds that demonstrate activity in the primary screens ("hits") are advanced to secondary screening to confirm their activity and establish a dose-response relationship.
Protocol 2.1: Dose-Response and EC₅₀/IC₅₀/LC₅₀ Determination
Objective: To determine the effective concentration that causes 50% inhibition or mortality (EC₅₀ for fungi, IC₅₀ for plants, LC₅₀ for insects).
Procedure: This protocol follows the same procedures as the primary screens (1.1, 1.2, and 1.3), but with a narrower and more granular range of concentrations (typically 8-10 concentrations) centered around the estimated inhibitory concentration observed in the primary screen.
Data Analysis:
-
Plot the percentage of inhibition/mortality against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log-probit or four-parameter logistic curve) to calculate the EC₅₀, IC₅₀, or LC₅₀ value.
Protocol 2.2: In Planta Fungicidal Detached Leaf Assay
This assay provides a more realistic assessment of fungicidal activity by incorporating the host plant tissue.[8][17]
Objective: To evaluate the protective and curative activity of this compound on detached leaves.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber).
-
This compound formulated as a sprayable solution (e.g., in acetone:water with a surfactant).
-
Fungal spore suspension (e.g., Phytophthora infestans).
-
Petri dishes or trays with moist filter paper.
Procedure:
-
Protective Activity:
-
Spray leaves with the test compound solution at various concentrations (e.g., 10, 50, 250 ppm).
-
Allow the leaves to dry completely (approx. 2-4 hours).
-
Inoculate the treated leaves with a droplet of the fungal spore suspension.
-
-
Curative Activity:
-
Inoculate leaves with the fungal spore suspension.
-
Incubate for 24 hours to allow infection to establish.
-
Spray the infected leaves with the test compound solution.
-
-
Incubation and Assessment: Place the leaves in a humid chamber and incubate at an appropriate temperature for 3-7 days. Assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected compared to an untreated, inoculated control.
Protocol 2.3: Whole Plant Herbicidal Assay
Objective: To confirm the herbicidal activity and determine the symptomology on whole plants.[18]
Procedure:
-
Grow test weed species (e.g., Amaranthus retroflexus - a dicot, Echinochloa crus-galli - a monocot) in pots to the 2-3 leaf stage.
-
Apply the test compound as a foliar spray at different rates (e.g., 100, 500, 2000 g a.i./ha).
-
Include an untreated control and a commercial standard.
-
Maintain the plants in a greenhouse under controlled conditions.
-
Visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment, using a 0% (no effect) to 100% (complete kill) scale.
Part 3: Advanced Characterization
Promising lead compounds require further investigation to understand their potential for commercial development.
Mechanism of Action (MoA) Elucidation
For a fungicidal hit from the quinoline class, a primary hypothesis would be the inhibition of DHODH.[1]
Caption: Hypothesized MoA: Inhibition of DHODH.
Experimental Approach:
-
Enzyme Assay: Perform an in vitro assay using purified DHODH enzyme to directly measure inhibition by the compound.
-
Rescue Assay: Attempt to reverse the fungicidal effect by supplementing the growth medium with downstream products of the pyrimidine pathway, such as uracil or uridine.[4] Restoration of growth would strongly support the hypothesized MoA.
Phytotoxicity Evaluation
It is crucial to assess whether a fungicidal or insecticidal compound is harmful to the intended crop.
Protocol:
-
Select representative crop species (e.g., wheat, corn, soybean).
-
Apply the compound at 1x, 2x, and 4x the anticipated effective dose.[19]
-
Grow the plants under normal greenhouse conditions.
-
Visually assess for any signs of phytotoxicity such as stunting, leaf burn, discoloration, or malformation over a 14-day period.[20]
Structure-Activity Relationship (SAR) Studies
Should this compound show promising activity, a medicinal chemistry program should be initiated. The synthesis of analogs with modifications at various positions of the quinoline ring can help to optimize potency, spectrum, and physicochemical properties. Key positions for modification include:
-
Positions 4 and 6 (Chloro groups): Explore other halogens (F, Br) or small electron-withdrawing groups. The 7-chloro substitution is often optimal for some quinoline bioactivities.[21]
-
Positions 2 and 8 (Methyl groups): Investigate the effect of varying alkyl chain length or introducing other functional groups.
-
Other positions on the ring: Systematically substitute other positions to probe for additional binding interactions.
Formulation Development
The performance of an active ingredient is highly dependent on its formulation.[22][23][24] Initial formulation work for a new active ingredient like this compound would focus on creating stable and effective prototypes for testing, such as:
-
Emulsifiable Concentrate (EC): If the compound is a liquid or a low-melting solid with good solubility in organic solvents.
-
Suspension Concentrate (SC): If the compound is a solid with low water solubility.
-
Wettable Powder (WP) or Water-Dispersible Granules (WG): For solid active ingredients.
Conclusion and Future Directions
The quinoline scaffold remains a highly promising starting point for the discovery of novel agrochemicals. This compound, by virtue of its structure, warrants a thorough investigation of its biological activities. The systematic application of the protocols outlined in this guide will enable researchers to effectively screen this compound, identify any potential fungicidal, herbicidal, or insecticidal properties, and lay the groundwork for a more extensive discovery and optimization program. A positive "hit" in any of the primary screens should trigger a cascade of further studies to fully characterize its potential as a next-generation crop protection agent.
References
- (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings.
- Deb, M., & Roy, D. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
- Deb, M., & Roy, D. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
- (2025). Recent developments of safer formulations of agrochemicals.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609.
- (Year not provided).
- Ma, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science.
- (2025). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum.
- Battelle. (2025). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies.
- (Year not provided). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology.
- (2025). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC - NIH.
- (Year not provided). Evaluation of Protocols for the Assessment of Phytotoxicity. ASTM Digital Library.
- (2025). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum.
- (Year not provided). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.
- (2019). A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector - PMC - NIH.
- (2025). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum.
- (Year not provided). Synthesis and In Vivo Fungicidal Activity of Some New Quinoline Derivatives against Rice Blast.
- Echemi. (2022). Top 7 Formulation Challenges Facing the Agrochemical Industry.
- (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. NIH.
- PCC SE. (Year not provided).
- (2025). Microtiter Assay for Drug Susceptibility Testing of Pathogenic Fungi in Broth.
- (Year not provided). Testing For Phytotoxicity. Greenhouse Grower.
- (Year not provided). Steps of phytotoxity test (updated after Phytotoxkit protocol).
- (Year not provided).
- CookeChem. (Year not provided). This compound, 21629-51-6.
- (2019).
- BOC Sciences. (Year not provided). AgroChemical Screening Library.
- MicroBioTests. (Year not provided). Phytotoxicity test with Phytotoxkit liquid samples.
- (2010). A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms. NIH.
- (Year not provided). Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals.
- (2017).
- (Year not provided). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH.
- (Year not provided). Test Methods for Assessing the Effects of Chemicals on Plants: Final Report. epa nepis.
- (Year not provided). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Santa Cruz Biotechnology. (Year not provided). This compound | CAS 21629-51-6 | SCBT.
- (Year not provided). Synthesis of 4-chloro-2,6-dimethylquinoline.
- (Year not provided).
- (Year not provided).
- (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- (Year not provided). (PDF) DETACHED LEAF ASSAY FOR in vitro SCREENING OF POTENTIAL BIOCONTROL AGENTS TO CONTROL GOOSEGRASS WEED (Eleusine indica).
- GFS Chemicals. (Year not provided). a review of syntheses of organic compounds containing the ferroin group.
- (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. NIH.
- (Year not provided). Detached leaves pathogenicity assay. Inoculation of intact leaves was...
Sources
- 1. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 3. dl.astm.org [dl.astm.org]
- 4. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 19. greenhousegrower.com [greenhousegrower.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmacy180.com [pharmacy180.com]
- 22. researchgate.net [researchgate.net]
- 23. echemi.com [echemi.com]
- 24. cpduk.co.uk [cpduk.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4,6-Dichloro-2,8-dimethylquinoline Synthesis
Welcome to the technical support center for the synthesis of 4,6-Dichloro-2,8-dimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yield. Drawing from established principles of quinoline synthesis, this document provides in-depth, field-proven insights to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is most effectively approached via the Combes quinoline synthesis . This classic and versatile method involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.[1][2][3] For the target molecule, the logical starting materials are 3,5-dichloroaniline and acetylacetone (pentane-2,4-dione) .
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline ring system.[1][4] The choice of acid catalyst and reaction conditions is critical and directly impacts reaction rate, yield, and purity.[5][6]
Visualized Reaction Mechanism
The following diagram illustrates the mechanistic pathway for the Combes synthesis of this compound.
Caption: The Combes reaction pathway from reactants to the final quinoline product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is extremely low. What are the most common causes and how can I improve it?
A1: Low yields are a frequent challenge in quinoline synthesis and can stem from several factors.[5][6] Let's break down the potential culprits and solutions:
-
Cause 1: Inefficient Catalyst or Incorrect Concentration. The acid catalyst is crucial for the cyclization step (annulation), which is often the rate-determining step.[1][7]
-
Solution: Concentrated sulfuric acid (H₂SO₄) is a common choice, but can lead to charring if not controlled.[1][8] A highly effective alternative is Polyphosphoric Acid (PPA), which often serves as both catalyst and solvent, promoting dehydration with fewer side reactions.[7] If using H₂SO₄, ensure slow, controlled addition at low temperatures.[8] For PPA, ensure vigorous stirring to maintain a homogenous mixture.
-
-
Cause 2: Suboptimal Reaction Temperature. The reaction is highly sensitive to temperature.[5][9] Too low, and the rate-determining cyclization will be impractically slow. Too high, and you risk decomposition of reactants and products, leading to tar formation.
-
Solution: The optimal temperature depends on the catalyst. For H₂SO₄, a gentle initial heating followed by a controlled reflux is typical.[8] For PPA, temperatures in the range of 100-140°C are common. We recommend starting at a lower temperature (e.g., 100°C) and gradually increasing it while monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
-
Cause 3: Competing Side Reactions. The primary side reaction is polymerization or degradation of the starting materials under harsh acidic conditions.[5][10]
Q2: My reaction mixture has turned into a dark, tarry mess. What went wrong and is it salvageable?
A2: Tar formation is a classic sign of decomposition due to harsh reaction conditions, particularly excessive heat or overly concentrated acid.[8]
-
Primary Cause: Uncontrolled exotherm during the addition of sulfuric acid or local overheating. The Skraup synthesis, a related reaction, is notoriously exothermic, and similar principles apply here.[8]
-
Prevention Strategy:
-
Controlled Acid Addition: Always add concentrated H₂SO₄ slowly to the cooled reaction mixture in an ice bath with vigorous stirring.[8]
-
Temperature Management: Do not heat the reaction too aggressively. A gentle, controlled reflux is sufficient. If the reaction becomes too vigorous, it should be cooled immediately.[8]
-
Use a Moderator/Alternative Catalyst: While more common in Skraup syntheses, adding a moderator like FeSO₄ can reduce the violence of the reaction.[8] However, the most effective solution is often to switch to a less aggressive catalyst like Polyphosphoric Acid (PPA).[7]
-
-
-
Salvage Strategy: Recovering the product from a tarry mixture is difficult and often results in very low yields. The best course of action is typically to restart the reaction with improved temperature and catalyst control. If you must attempt a work-up, carefully pour the cooled mixture onto crushed ice, neutralize with a strong base (e.g., NaOH solution) until alkaline, and then attempt to extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. A subsequent column chromatography will be necessary.
Q3: TLC analysis of my crude product shows multiple spots. What are the likely impurities?
A3: Besides unreacted starting materials, you may be seeing incompletely cyclized intermediates or products of side reactions.
-
Impurity 1: Schiff Base/Enamine Intermediate. If the cyclization step is incomplete, the stable enamine intermediate may remain.[3][4]
-
Impurity 2: Regioisomers. While less likely with a symmetrical diketone like acetylacetone, using an unsymmetrical β-diketone in other syntheses can lead to the formation of regioisomers.[1][7] For this specific synthesis, this is not a primary concern.
-
Impurity 3: Self-condensation Products. Aldol-type self-condensation of acetylacetone can occur, though it is less favored under these acidic conditions compared to the desired reaction.[5]
-
Solution: Ensure the aniline is added and mixed thoroughly before aggressive heating to favor the formation of the Schiff base over self-condensation.
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended experimental protocol to start with?
A4: The following protocol, based on the Combes synthesis using PPA, is a robust starting point.
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes synthesis of quinolines [quimicaorganica.org]
- 3. iipseries.org [iipseries.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,6-Dichloro-2,8-dimethylquinoline
Welcome to the technical support resource for the purification of 4,6-dichloro-2,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses initial questions you might have before starting the purification process.
Q1: What are the likely impurities in my crude this compound sample?
Understanding the potential impurities is critical for selecting an appropriate purification strategy. The most probable synthetic route for this molecule is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of 3,5-dichloroaniline with acetylacetone (pentane-2,4-dione).[1][2][3]
Based on this synthesis, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3,5-dichloroaniline and acetylacetone.
-
Reaction Intermediates: Incomplete cyclization can leave behind the intermediate enamine or Schiff base.[3]
-
Polymeric Byproducts: Strong acid catalysts, like concentrated sulfuric acid, can cause polymerization of the reactants, leading to tar-like substances.[4]
-
Regioisomers: While the use of a symmetric β-diketone like acetylacetone minimizes this risk, side reactions could potentially lead to minor isomeric impurities, though this is less common than in syntheses with unsymmetrical diketones.[3]
Q2: Which purification method should I attempt first: recrystallization or column chromatography?
For a solid compound like this compound, recrystallization is often the most efficient first-line purification technique .[5][6] It is faster, uses less solvent, and is more scalable than chromatography. If your crude material is at least 85-90% pure and crystalline, recrystallization can yield a highly pure product.
Column chromatography should be your method of choice when:
-
Recrystallization fails to remove impurities effectively (e.g., impurities have similar solubility).
-
The crude product is an oil or amorphous solid.
-
Multiple components are present in significant quantities.
-
A very high degree of purity (>99.5%) is required for a small amount of material, for example, for generating an analytical standard.[7][8]
Q3: What are the key physical properties of this compound relevant to its purification?
Having key physical data is essential for designing a purification protocol. Below is a summary of the available information for this compound.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₉Cl₂N | --- |
| Molecular Weight | 226.1 g/mol | Helps in characterization (e.g., Mass Spectrometry).[9] |
| Physical State | Likely a solid at room temperature. | Enables the use of recrystallization as a primary purification method. |
| Boiling Point | 310.9 ± 37.0 °C (Predicted) | The high boiling point suggests that vacuum distillation is likely impractical and could lead to decomposition.[9] |
| Solubility | Insoluble in water; likely soluble in moderately polar organic solvents like ethanol, acetone, and dichloromethane. | Critical for selecting an appropriate solvent for recrystallization or mobile phase for chromatography.[10][11] |
| Stability | The quinoline core is generally stable, but the chloro-substituents can be susceptible to nucleophilic substitution under harsh basic conditions or with strong nucleophiles. The basic nitrogen atom can be protonated under acidic conditions.[12] | Avoid strong bases and high heat during purification if possible. Acid-base extraction could be a viable purification step but should be tested on a small scale. |
Q4: How do I assess the purity of my this compound after purification?
A multi-faceted approach is recommended to confirm the purity and identity of your final product.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. It is highly sensitive for detecting minor impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique based on the principle that the solubility of a solid in a solvent increases with temperature.[2][14] An ideal recrystallization process dissolves the compound and impurities in a minimum amount of hot solvent, and upon slow cooling, allows the desired compound to form pure crystals while the impurities remain in the mother liquor.
Workflow for Recrystallization
Caption: General workflow for the purification of a solid compound by recrystallization.
Q: How do I select the best recrystallization solvent?
The choice of solvent is the most critical step for a successful recrystallization.[6][14] You are looking for a solvent (or solvent pair) in which this compound is:
-
Highly soluble at high temperatures (near the solvent's boiling point).
-
Sparsely soluble at low temperatures (room temperature or in an ice bath).
Recommended Solvents to Screen: Based on the structure (a moderately polar, aromatic heterocycle), good starting points are:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Hydrocarbons (as anti-solvents): Hexane, Heptane
Protocol: Solvent Screening
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble solvent" in a two-solvent system.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will show significant crystal formation upon cooling.
Q: Can you provide a step-by-step protocol for recrystallization?
Certainly. Here is a detailed protocol for a single-solvent recrystallization.
Protocol: Single-Solvent Recrystallization
-
Preparation: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar.
-
Dissolution: Add the chosen solvent to the flask. Heat the mixture to a gentle boil with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution .[15][16]
-
Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities (including charcoal), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization in the funnel.[17]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[16] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent before analysis.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated and cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[5][16] 2. Switch to a lower-boiling point solvent. 3. Attempt a preliminary purification (e.g., short silica plug) before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated enough. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[16] 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[5] 3. Add a "seed crystal" of the pure compound.[16] |
| Very low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound has significant solubility even in the cold solvent. 3. Premature crystallization during a hot filtration step. | 1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals (which may require re-purification).[5][16] 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent. 3. Ensure the filtration apparatus is sufficiently pre-heated. |
Troubleshooting Guide 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[7] For this compound, a non-polar compound will elute faster, while a more polar compound will be retained longer on the polar silica gel.
Workflow for Column Chromatography
Caption: A standard workflow for purifying a compound using flash column chromatography.
Q: How do I choose the right solvent system (mobile phase)?
The right mobile phase is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 .[18]
-
Rf (Retardation factor): The ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
An Rf that is too high (>0.6) means the compound will elute too quickly with poor separation.
-
An Rf that is too low (<0.2) means the compound will take a very long time to elute, leading to band broadening and poor resolution.
Recommended Eluent Systems to Test:
-
Start with a non-polar solvent like Hexane or Petroleum Ether.
-
Gradually increase polarity by adding a more polar solvent like Ethyl Acetate or Dichloromethane.
-
Good starting mixtures to test: Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 1:1) or Hexane/Dichloromethane.
Q: What is the best way to pack the column and load my sample?
Proper column packing and sample loading are essential to achieve good separation. The "slurry method" for packing and "dry loading" for the sample are highly recommended.[7]
Protocol: Column Packing and Sample Loading
-
Select Column and Silica: Choose a column size appropriate for your sample amount. A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude product.[7]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry .[7]
-
Prepare the Sample for Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Sample: Carefully add the powdered sample-silica mixture to the top of the prepared column, creating a thin, even band. Add a small protective layer of sand on top.
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots (overlapping bands). | 1. Inappropriate solvent system. 2. Column was packed unevenly or has cracks/channels. 3. Column was overloaded with sample. | 1. Re-optimize the mobile phase using TLC. A less polar system will increase retention and may improve separation.[5] 2. Repack the column carefully, ensuring no air bubbles are trapped. 3. Reduce the sample load relative to the amount of silica gel.[5] |
| Compound is stuck at the top of the column. | 1. The mobile phase is not polar enough. 2. The compound is insoluble in the mobile phase. 3. The compound might be decomposing on the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[19] 2. If the compound crashes out of solution at the top, you may need a stronger solvent system. 3. Test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot appears at the baseline, your compound is not stable on silica. Consider using a different stationary phase like alumina or a deactivated silica gel.[18] |
| Streaking or "tailing" of spots on TLC and in the column. | 1. The sample is too concentrated (overloaded). 2. The compound is acidic or basic, interacting too strongly with the silica. 3. The compound is not fully dissolving in the mobile phase as it moves. | 1. Dilute the sample before loading or use less material. 2. Add a small amount of a modifier to the mobile phase. For a basic compound like a quinoline, adding ~0.5-1% triethylamine (NEt₃) can significantly improve peak shape.[20] For acidic compounds, a small amount of acetic acid might help. 3. Choose a mobile phase that better solubilizes your compound. |
References
- El-Dean, A. M. K., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- ResearchGate. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- UCLA Chemistry. (n.d.).
- MIT OpenCourseWare. (n.d.).
- Wikipedia. (n.d.). Quinoline. [Link]
- Reddit. (2023).
- N/A. (n.d.). Combes Quinoline Synthesis. [Link]
- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]
- Slideshare. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- ResearchGate. (2025).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]
- Tummatorn, J., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1053. [Link]
- ResearchGate. (2016).
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- N/A. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
- Chaulet, J. F., & Brazier, J. L. (1996). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of chromatography.
- Liliemark, E., et al. (1995). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Journal of pharmaceutical and biomedical analysis, 13(4-5), 711–714. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]
- Solubility of Things. (n.d.). 2,6-Dimethylquinoline. [Link]
- N/A. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]
- Reichelova, V., et al. (1995). Liquid chromatographic study of acid stability of 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, 2-chloro-2'-deoxyadenosine and related analogues. Journal of pharmaceutical and biomedical analysis, 13(4-5), 711–714. [Link]
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. iipseries.org [iipseries.org]
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- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 10. solubilityofthings.com [solubilityofthings.com]
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- 14. mt.com [mt.com]
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improving reaction conditions for 4,6-Dichloro-2,8-dimethylquinoline functionalization
Technical Support Center: Functionalization of 4,6-Dichloro-2,8-dimethylquinoline
Welcome to the technical support center for the synthetic manipulation of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction conditions for the functionalization of this versatile heterocyclic scaffold. Quinolines are a class of privileged structures found in numerous pharmaceuticals and natural products, making their efficient and selective modification a critical task in modern organic synthesis.[1][2][3]
The presence of two chloro-substituents on the this compound core presents unique challenges and opportunities, primarily centered on achieving regioselective functionalization. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I am seeing poor or no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.
Possible Causes & Solutions:
This is a common issue in cross-coupling reactions, especially with less reactive aryl chlorides.[4] The problem can usually be traced back to one of three areas: the catalyst system, the reagents, or the reaction environment.
-
Inactive Palladium Catalyst: The active catalytic species is Pd(0), which is highly sensitive to oxygen.[4]
-
Solution: Ensure your entire setup is rigorously deoxygenated. This involves using an oven-dried flask, evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times, and using solvents that have been thoroughly degassed by sparging with inert gas or through freeze-pump-thaw cycles.[5] If you are generating the Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is not oxidized.[4] Consider using a pre-formed, air-stable Pd(0) precatalyst for more reliable results.[6]
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester Degradation: Boronic acids are susceptible to decomposition, especially protodeboronation, where the boron group is replaced by hydrogen.[4] This is a frequent cause of failed reactions.
-
Solution: Use freshly purchased boronic acid or purify older batches. For greater stability, consider using the corresponding boronic ester (e.g., pinacol esters) or a potassium trifluoroborate salt.[4]
-
Base and Solvent Purity: Water content can be critical. While some water is often necessary as a co-solvent to facilitate the reaction, peroxides in solvents like THF or dioxane can poison the catalyst.[4][7][8]
-
Solution: Use high-purity, peroxide-free solvents. Ensure your base (e.g., K₂CO₃, K₃PO₄) is anhydrous if the protocol demands it, or of a consistent hydration state.
-
-
Suboptimal Reaction Conditions:
-
Ligand Choice: Aryl chlorides are notoriously less reactive than bromides or iodides.[9] Standard ligands like PPh₃ may not be sufficient.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.[8][10] Refer to the table below for starting recommendations.
-
Temperature: The reaction may simply be too cold to overcome the activation energy for the C-Cl bond.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and any potential decomposition.[11]
-
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%) | Precatalysts offer more reliable generation of the active Pd(0) species.[6] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands are essential for activating C-Cl bonds.[8][12] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often required to facilitate transmetalation.[5][13] |
| Solvent | Toluene/H₂O (10:1), Dioxane/H₂O (10:1), or t-AmOH | Aprotic polar solvents are standard; alcohol can sometimes improve solubility and rates.[5][7] |
| Temperature | 80-110 °C | Higher temperatures are generally needed to promote oxidative addition of the C-Cl bond.[11] |
Q2: My reaction is producing a mixture of 4- and 6-monosubstituted products. How can I improve regioselectivity?
Symptoms: Isolation of a mixture of isomers, making purification difficult and lowering the yield of the desired product.
Possible Causes & Solutions:
Achieving regioselectivity between two C-Cl bonds on the same aromatic ring is a significant challenge. The outcome is determined by a delicate balance of electronic and steric factors, which can be influenced by the choice of catalyst and conditions.
-
Inherent Electronic Bias: The C4 position is α to the quinoline nitrogen, making it more electron-deficient than the C6 position. This generally makes the C4-Cl bond more susceptible to oxidative addition by the palladium catalyst. However, this difference may not be large enough to ensure complete selectivity.
-
Ligand Control: The steric and electronic properties of the phosphine ligand are paramount in controlling regioselectivity.[5]
-
Solution: Screen a panel of ligands. Less bulky ligands might favor reaction at the more sterically accessible C6 position, while very bulky ligands could potentially enhance selectivity for the more electronically activated C4 position, provided they can still access the site. There is no universal rule, and empirical screening is often necessary.
-
-
Temperature and Catalyst Loading:
Caption: A stepwise workflow for optimizing regioselectivity.
Q3: I am struggling with a Buchwald-Hartwig amination. The yield is low and I see dehalogenation byproducts.
Symptoms: Low yield of the desired arylamine, with significant formation of 2,8-dimethyl-6-chloroquinoline (or the 4-chloro isomer) detected by GC-MS.
Possible Causes & Solutions:
Buchwald-Hartwig amination of aryl chlorides is a demanding transformation.[14][15] Low yields and dehalogenation often point to issues with the base, ligand, or catalyst stability.
-
Incorrect Base Choice: The base plays a crucial role. It must be strong enough to deprotonate the amine-Pd complex but not so reactive that it promotes side reactions.[15][16]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base. If you are using a weaker base like K₂CO₃, it is likely insufficient.[15] Ensure the base is fresh and handled under an inert atmosphere, as it is highly hygroscopic.
-
-
Suboptimal Ligand/Catalyst: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands.
-
Solution: First-generation ligands like PPh₃ or even bidentate ligands like BINAP are generally ineffective for amination of aryl chlorides.[17] You must use a modern Buchwald or Hartwig ligand. See the table below for suggestions. Using a pre-formed catalyst (precatalyst) is highly recommended as it provides a more consistent source of the active Pd(0)L species.[6]
-
-
Reaction Environment:
-
Solvent: Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[6] Toluene, dioxane, and THF are standard choices.[18][19]
-
Water Content: Unlike some Suzuki reactions, Buchwald-Hartwig aminations are typically run under strictly anhydrous conditions. Water can interfere with the strong base and the catalytic cycle.
-
| Ligand Class | Example Ligands | Recommended For |
| Biarylphosphines | XPhos, SPhos, RuPhos | General-purpose, highly active for aryl chlorides with primary and secondary amines.[18][20] |
| Josiphos-type | CYPF-tBu | Effective for a broad range of substrates. |
| Buchwald Palladacycles | XPhos Pd G3/G4 | Air-stable precatalysts that provide reliable and high activity.[12] |
Frequently Asked Questions (FAQs)
Q: Between the C4 and C6 positions, which is intrinsically more reactive for palladium-catalyzed cross-coupling?
A: The C4 position is generally considered more reactive. This is due to electronic effects: being in the alpha position to the heterocyclic nitrogen atom makes the C4 carbon more electron-deficient. This increased electrophilicity facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle for aryl chlorides.[21]
Q: Can I achieve di-functionalization at both the C4 and C6 positions?
A: Yes, di-functionalization is certainly possible. After the first coupling, you are left with a mono-substituted chloroquinoline, which can undergo a second cross-coupling reaction. To achieve this, you will typically need to use more forcing conditions for the second step (e.g., higher temperature, longer reaction time, or a different catalyst system) as the remaining C-Cl bond may have different reactivity after the first substitution.[21] For a one-pot di-substitution, you would use >2 equivalents of your coupling partner and increased catalyst loading.
Q: Is C-H functionalization a viable alternative to cross-coupling for this substrate?
A: C-H functionalization is a powerful tool but presents its own selectivity challenges.[3][22] For the quinoline scaffold, the nitrogen atom typically directs C-H activation to the C2 and C8 positions.[2][23][24] Since your molecule is already substituted at C2 and C8 with methyl groups, this pathway is blocked. Functionalizing other positions (like C3, C5, or C7) via C-H activation would likely require the installation of a removable directing group at a different position or using the quinoline N-oxide, which can direct functionalization to the C2 position.[2][3] Given the presence of the two C-Cl bonds, which are themselves handles for functionalization, cross-coupling is the more direct and predictable strategy.
Q: What is the fundamental catalytic cycle for these cross-coupling reactions?
A: Most palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig, proceed through a similar catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (Ar-Cl) to form a Pd(II) complex (Ar-Pd-Cl).
-
Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig): The organic group from the second coupling partner (e.g., the boronic acid) is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments (the quinoline and the new group) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[13][18]
Caption: The three core steps of a Pd-catalyzed cross-coupling cycle.
Exemplary Experimental Protocols
Disclaimer: These are general starting protocols. Optimal conditions may vary and require screening.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6.6 mol%).
-
Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Seal the tube with a PTFE septum cap, and evacuate and backfill with argon. Repeat three times.
-
In a separate flask under argon, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed toluene.
-
Add the solution of substrates to the reaction tube containing the catalyst and base.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench carefully by adding saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
References
- Technical Support Center: Regioselective Functionalization of Dihaloquinolines. Benchchem.
- Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Benchchem.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances (RSC Publishing).
- A One-Pot Selective Saturation and Functionalization of Heteroaromatics Leading to Dihydropyridines and Dihydroquinolines. ResearchGate.
- Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. MDPI.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolines. Benchchem.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
- Help troubleshooting a Buchwald-Hartwig amination? r/chemistry - Reddit.
- Purification of Quinoline. Chempedia - LookChem.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI.
- Struggling with Suzuki Reaction. r/Chempros - Reddit.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
- Suzuki reaction. Wikipedia.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: domino synthesis of diarylalkynes. New Journal of Chemistry (RSC Publishing).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Synthesis of quinolines. Organic Chemistry Portal.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. NIH.
- C–H Activation Catalysts. Sigma-Aldrich.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
Sources
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stability studies of 4,6-Dichloro-2,8-dimethylquinoline under different conditions
Welcome to the technical support center for 4,6-Dichloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Here, we address common questions and challenges encountered during experimental workflows, grounding our advice in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Where do I begin with stability testing for this compound?
Answer:
The foundational step is to perform forced degradation (or stress testing) studies. These studies are crucial for understanding the intrinsic stability of the molecule and identifying potential degradation products.[1][2][3] Forced degradation involves subjecting the compound to conditions more severe than those expected during long-term storage to accelerate decomposition.[4]
The primary objectives of these initial studies are:
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To identify the degradation pathways of this compound.[2][3]
-
To elucidate the structure of its degradation products.[2][3]
-
To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradants.[2]
A typical forced degradation study will expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.[1][4]
Troubleshooting Guide: Designing a Forced Degradation Study
Question: I am unsure about the specific conditions to use for the forced degradation of this compound. What are the recommended starting points?
Answer:
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Extensive degradation can lead to secondary degradation products that may not be relevant to real-time stability. Here is a recommended experimental workflow and starting conditions:
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies.
Recommended Starting Conditions for Stability Studies
| Stress Condition | Recommended Starting Parameters | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Quinolines can be susceptible to acid-catalyzed reactions. Monitor for potential dehalogenation or reactions at the heterocyclic ring.[5] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | The chloro substituents may be susceptible to nucleophilic substitution under basic conditions, potentially forming hydroxylated derivatives. |
| Neutral Hydrolysis | Purified water at 60°C for 24-48 hours | Serves as a control to differentiate between pH-dependent and thermally induced degradation in solution. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or other oxidized species. |
| Thermal Degradation | Solid-state sample at 80°C for 48 hours | Evaluates the intrinsic thermal stability of the solid form. Halogenated compounds can sometimes show good thermal stability.[6] |
| Photostability | Solid and solution state exposure to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8] | Quinolines are aromatic and may absorb UV radiation, leading to photodegradation. A dark control should be run in parallel.[9] |
FAQ 2: What analytical techniques are most suitable for a stability-indicating method for this compound?
Answer:
A stability-indicating analytical method must be able to separate, detect, and quantify the intact parent drug from its potential degradation products. For a compound like this compound, the most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
-
HPLC with UV Detection: This is the workhorse for stability studies. The quinoline ring system is chromophoric and should have a strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity assessment.
-
HPLC with Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable, especially during method development and forced degradation studies. It allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and its degradation products, which is a critical step in their structural elucidation.[10][11]
Typical Starting HPLC Method Parameters:
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A, and gradually increase B (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of the parent compound (likely in the 220-350 nm range) |
| Injection Volume | 10 µL |
Troubleshooting Guide: Method Development and Validation
Question: My chromatogram shows poor separation between the parent peak and a degradation product. What should I do?
Answer:
Achieving adequate resolution is a common challenge. Here is a logical troubleshooting sequence:
Troubleshooting Poor Chromatographic Resolution
Caption: Troubleshooting workflow for poor chromatographic resolution.
-
Adjust the Gradient: A shallower gradient provides more time for compounds to interact with the stationary phase, often improving separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. Switching between them can significantly alter the elution order and resolution.
-
Modify Mobile Phase pH: If degradation products have ionizable groups (e.g., a hydroxyl group from hydrolysis of a chlorine), altering the pH can change their retention time.
-
Try a Different Column Chemistry: If C18 doesn't provide the desired selectivity, consider columns with different stationary phases like phenyl-hexyl or cyano.
FAQ 3: What are the likely degradation pathways for this compound?
Answer:
-
Hydrolysis: The chloro substituents on the aromatic ring could be susceptible to nucleophilic substitution by water or hydroxide ions, especially under harsh acidic or basic conditions and elevated temperatures. This would lead to the formation of mono- or di-hydroxylated derivatives.
-
Oxidation: The nitrogen atom in the quinoline ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative, particularly in the presence of an oxidizing agent like hydrogen peroxide.
-
Photodegradation: Aromatic systems can undergo various reactions upon exposure to UV light. This could involve reductive dehalogenation (replacement of a chlorine atom with a hydrogen atom) or other complex rearrangements and polymerizations.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
FAQ 4: What are the safety precautions for handling this compound and its potential degradation products?
Answer:
As a chlorinated aromatic heterocyclic compound, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Handle the compound and its solutions in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of any dust or vapors.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12][14] Chlorinated solvents and compounds should be stored in appropriate materials; carbon steel or stainless steel are often recommended for bulk storage.[13][15]
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
It is crucial to consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.
- Semantic Scholar. (2012). Halogenated polyaryletherketones with enhanced thermal stability.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Technology. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Halogenated polyaryletherketones with enhanced thermal stability | Semantic Scholar [semanticscholar.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. nj.gov [nj.gov]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
troubleshooting crystallization of 4,6-Dichloro-2,8-dimethylquinoline
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for the crystallization of 4,6-Dichloro-2,8-dimethylquinoline. As Senior Application Scientists, we synthesize our field expertise with established chemical principles to help you navigate the nuances of obtaining high-purity crystalline material. This guide is structured to address common challenges in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each step.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent obstacles encountered during the crystallization of organic compounds, with specific insights relevant to this compound.
Q1: My compound precipitated instantly as a fine powder or amorphous solid upon cooling. What went wrong and how can I fix it?
A1: This phenomenon, often called "crashing out," occurs when the solution becomes supersaturated too quickly, leading to rapid nucleation rather than controlled crystal growth.[1] Fine powders have a high surface area that can trap impurities and solvent. The goal is to slow down the process to favor the growth of fewer, larger, and purer crystals.
Causality: Crystal formation is a two-step process: nucleation (the initial formation of small crystal seeds) and growth (the orderly addition of molecules onto those seeds). When cooling is too rapid or the solution is too concentrated, nucleation dominates, resulting in a large number of very small crystals (a powder) or a disordered, amorphous solid.[2]
Corrective Actions:
-
Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small additional volume of the hot solvent (e.g., 5-10% more). This slightly reduces the level of supersaturation upon cooling, slowing down nucleation and allowing more time for crystal growth.[1]
-
Insulate and Slow the Cooling: Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly to room temperature on a cork ring or a few paper towels to insulate it.[1] Very slow cooling can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature over several hours.
-
Reduce Solvent Evaporation: Cover the flask with a watch glass during cooling to prevent solvent evaporation, which would increase the concentration and promote crashing out.[1]
Q2: My compound separated as an oily liquid instead of a solid. What is "oiling out" and how can I prevent it?
A2: "Oiling out" is a common and problematic issue where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[3][4] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities significantly depress the melting point of the mixture.[4] The resulting oil is often an impure, supercooled liquid that is resistant to crystallization.
Causality: For a compound to crystallize, the solution temperature must be below its melting point when it reaches saturation. If the solution becomes saturated at a temperature above the compound's melting point, the compound will separate as a liquid ("oil") because that is its stable state under those conditions.
Corrective Actions:
-
Lower the Saturation Temperature: The most effective solution is to add more solvent. Re-heat the mixture to dissolve the oil, then add more hot solvent. This lowers the concentration, meaning the solution will need to cool to a lower temperature before it becomes saturated, hopefully a temperature that is below the compound's melting point.
-
Promote Slower Cooling: Very slow cooling can sometimes allow the solution to bypass the temperature range where oiling out occurs.[4]
-
Change the Solvent: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point. For this compound, if you are using a high-boiling solvent like DMF or toluene and observing oiling, consider switching to ethyl acetate or a hexane/acetone mixture.[5]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid (cloudy). Heating this mixture to clarify and then cooling slowly can provide a more controlled path to crystallization.
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: The failure of a compound to crystallize from a cooled solution is usually due to one of two reasons: either the solution is not sufficiently supersaturated, or the nucleation process has a high activation energy barrier that has not been overcome.[4]
Causality: Supersaturation is the essential driving force for crystallization.[2] If too much solvent was added initially, the solution may not be supersaturated even at low temperatures.[4] Alternatively, even in a supersaturated solution, the spontaneous formation of a stable crystal nucleus can be kinetically slow.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.[1][4]
-
Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution. The seed crystal provides a pre-formed template for other molecules to deposit onto, bypassing the difficult initial nucleation step.[6] If you don't have a pure crystal, try dipping a glass rod into the solution, removing it to let the solvent evaporate, and then re-introducing the rod with its thin film of solid into the solution.[1]
-
Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt the cooling process again.
-
Cool to a Lower Temperature: If an ice bath is ineffective, a dry ice/acetone bath can provide a much lower temperature, which may be necessary to achieve supersaturation for highly soluble compounds.
Crystallization Workflow & Troubleshooting Diagram
The following diagram outlines a systematic workflow for crystallization and the decision points for troubleshooting common issues.
Caption: A decision-tree diagram for troubleshooting crystallization.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
For a novel or less-characterized compound like this compound, selecting the right solvent is the most critical step. An ideal solvent should dissolve the compound well when hot but poorly when cold.[7]
Methodology:
-
Place a small amount (approx. 20-30 mg) of your crude this compound into a small test tube.
-
Add a potential solvent dropwise at room temperature, vortexing after each drop. If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable as it will not allow for good recovery.[7]
-
If the compound is poorly soluble at room temperature, gently heat the test tube in a sand bath or with a heat gun while continuing to add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.
-
Record your observations in a table like the one below. Common solvents to screen for quinoline derivatives include ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water.[8][9][10]
Data Summary Table for Solvent Screening:
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling (Quality & Quantity) |
| Ethanol | Low | High | Small needles, moderate yield |
| Toluene | Low | Moderate | Large prisms, low yield |
| Hexane/Ethyl Acetate (3:1) | Very Low | High | Fine powder, high yield |
| [Add other solvents here] |
Frequently Asked Questions (FAQs) for this compound
Q4: I obtained a good crop of crystals, but my yield is very low (<50%). How can I improve it?
A4: A low yield is most commonly caused by using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor (the leftover solution after filtration).[1]
Troubleshooting Steps:
-
Minimize Solvent Usage: During the initial dissolution step, be patient and add the hot solvent portion-wise, allowing time for the solute to dissolve before adding more. The goal is to use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the crystallization flask is cooled in an ice bath for at least 15-20 minutes before filtration. The solubility of this compound will decrease significantly at lower temperatures, maximizing the amount of solid that precipitates.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off about half the solvent and then re-cool the solution. This will often yield a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Avoid Premature Crystallization: If the compound crystallizes in the filter funnel during a hot gravity filtration step (used to remove insoluble impurities), this will also lower the final yield. To prevent this, use a stemless funnel, keep the receiving flask hot on a steam bath, and add a small excess of hot solvent before filtering.
Q5: Are there any specific solvent properties I should consider for a dichlorinated aromatic compound like this?
A5: Yes. The two chlorine atoms on the quinoline ring make the molecule relatively nonpolar and electron-deficient. The dimethyl groups add some lipophilicity.
-
Solvent Polarity: You will likely have better success with solvents of moderate to low polarity. Halogenated solvents (like dichloromethane) might be too good at dissolving the compound, leading to poor recovery.[6] Alcohols (ethanol, methanol) or ketones (acetone) are often good starting points.[5] Toluene is also a good candidate for aromatic compounds.
-
Hydrogen Bonding: this compound has a nitrogen atom that can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (like alcohols) can interact with this site and influence crystal packing, potentially leading to different polymorphs or solvates.[6]
-
Mixed Solvents: A powerful technique is the use of a solvent pair.[5] For this compound, a good combination might be dissolving it in a small amount of a good solvent like hot ethyl acetate or acetone, and then titrating in a poor, nonpolar solvent like hexanes until the solution becomes turbid. Heating to clarify and then cooling slowly can yield excellent crystals.
Q6: Could my compound exist in different crystalline forms (polymorphs)?
A6: Yes, polymorphism is a common phenomenon in organic compounds, especially in rigid aromatic molecules developed for pharmaceuticals.[3] Different polymorphs are distinct solid-state forms of the same molecule that can have different physical properties (melting point, solubility, stability). The specific crystalline form you obtain can be highly dependent on the crystallization conditions.
Factors Influencing Polymorphism:
-
Solvent Choice: Crystallizing from different solvents (e.g., a protic solvent like ethanol vs. an aprotic solvent like toluene) can lead to different polymorphs.
-
Cooling Rate: Rapid cooling versus slow, controlled cooling can favor the formation of different crystal structures.[2]
-
Temperature: The temperature at which crystallization occurs can influence which polymorphic form is thermodynamically favored.
If you suspect polymorphism, it is crucial to characterize your crystalline product using techniques like Differential Scanning Calorimetry (DSC) to identify melting points and Powder X-Ray Diffraction (PXRD) to analyze the crystal lattice.
References
- Troubleshooting - Chemistry LibreTexts. (2022).
- Chemistry Crystallization - Sathee Jee. (n.d.).
- Crystallization of Organic Compounds. (n.d.).
- Problems with Recrystallisations - University of York. (n.d.).
- Guide for crystallization. (n.d.).
- Tips & Tricks: Recrystallization - University of Rochester. (n.d.).
- What is YOUR crystallisation go-to? - Reddit. (2024).
- 9 Ways to Crystallize Organic Compounds - wikiHow. (2024).
- Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (2010).
- Quinoline compounds and process of making same - Google Patents. (n.d.).
- Syntheses of derivatives of quinoline. - SciSpace. (n.d.).
- The crystallization of quinoline - Google Patents. (n.d.).
- Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. (2022).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. unifr.ch [unifr.ch]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 10. actascientific.com [actascientific.com]
Technical Support Center: Enhancing the Solubility of 4,6-Dichloro-2,8-dimethylquinoline
Welcome to the technical support center for 4,6-Dichloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming solubility challenges with this compound in biological assays. Our goal is to ensure the accuracy and reproducibility of your experimental results by addressing one of the most common hurdles: effective compound solubilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a substituted quinoline derivative.[1][2] Its chemical structure, characterized by a heterocyclic aromatic quinoline core with two chlorine atoms and two methyl groups, confers significant hydrophobicity (lipophilicity). This nonpolar nature leads to poor solubility in polar solvents like water and aqueous buffers used in most biological assays.[3] Similar to other poorly soluble compounds, it is classified as hydrophobic, which limits its bioavailability and can complicate in vitro studies.[4]
| Property | Value | Source |
| CAS Number | 21629-51-6 | [1] |
| Molecular Formula | C₁₁H₉Cl₂N | [1] |
| Molecular Weight | 226.1 g/mol | [1] |
| Predicted logP | ~4.5-5.0 | Inferred from similar structures |
| Predicted Water Solubility | Very Low | Inferred from structure |
Q2: My compound, dissolved in a DMSO stock, precipitates when I add it to my cell culture medium. What is happening?
This common issue is known as "crashing out" or precipitation due to solvent shock.[5] Your compound is soluble in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO).[6] When this concentrated stock is diluted into an aqueous environment (your assay buffer or medium), the percentage of the organic solvent drops dramatically. The aqueous buffer cannot maintain the compound in solution at this new, lower co-solvent concentration, causing the hydrophobic molecules to aggregate and precipitate. This leads to an erroneously low and unknown concentration of the compound in your assay, compromising the results.[6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
While DMSO is a widely used and effective solvent, it can be toxic to cells at higher concentrations.[7] For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% , although some robust cell lines may tolerate up to 1%.[8][9] It is crucial to run a vehicle control experiment with the same final DMSO concentration as your test samples to ensure that the solvent itself does not affect the biological outcome.[9]
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to enhancing the solubility of this compound. We will proceed from the simplest methods to more advanced techniques.
Decision Workflow for Solubility Enhancement
Before diving into specific protocols, use this workflow to guide your strategy.
Caption: Decision workflow for troubleshooting compound solubility.
Initial Step: Proper Stock Solution Preparation & Verification
The quality of your stock solution is paramount. Errors at this stage will propagate through all subsequent experiments.
Issue: My compound won't fully dissolve in DMSO, or I see particles even in the stock solution.
Principle: Using high-purity, anhydrous DMSO is critical, as water contamination can significantly reduce the solubility of hydrophobic compounds.[5] Gentle warming and sonication can provide the energy needed to break the crystal lattice and facilitate dissolution.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Calculation: Determine the mass of this compound needed to prepare a 10-50 mM stock solution.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight (226.1 g/mol ) / 1000
-
Example for 1 mL of 50 mM stock: 50 × 1 × 226.1 / 1000 = 11.3 mg
-
-
Weighing: Use a calibrated analytical balance to accurately weigh the compound.[10]
-
Dissolution:
-
Add the weighed compound to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).
-
Add the calculated volume of anhydrous, cell culture-grade DMSO.[5][11]
-
Vortex vigorously for 1-2 minutes.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[9][12]
-
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[11]
Method A: Co-Solvent Optimization
Issue: My DMSO stock is fine, but the compound precipitates upon dilution in my aqueous buffer.
Principle: While DMSO is common, other co-solvents, alone or in combination, may better maintain solubility upon dilution.[6][13] Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be effective.[14] The key is to minimize the "solvent shock" by ensuring rapid and thorough mixing during dilution.
Protocol 2: Serial Dilution to Determine Maximum Soluble Concentration
This protocol helps you find the highest concentration of your compound that remains soluble in the final assay buffer.
-
Prepare Buffer: Pre-warm your complete assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[12]
-
Highest Concentration: In a sterile tube, prepare the highest desired concentration of the compound. Add the buffer to the tube first, then add the small volume of DMSO stock solution while vortexing the tube to ensure rapid dispersal.[9]
-
Example: For a 100 µM final concentration from a 50 mM stock (a 1:500 dilution), add 998 µL of buffer to a tube, then add 2 µL of the stock while vortexing. This results in a final DMSO concentration of 0.2%.
-
-
Serial Dilution:
-
Prepare a series of tubes, each containing a volume of fresh, pre-warmed buffer (e.g., 500 µL).
-
Transfer an equal volume (e.g., 500 µL) from the highest concentration tube (from step 2) to the first dilution tube, and mix thoroughly. This creates a 2-fold dilution.
-
Continue this process for the desired number of dilutions.
-
-
Incubation & Observation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay. Check for precipitation (cloudiness or visible particles) at several time points (e.g., 0, 1, 4, and 24 hours).[12] The highest concentration that remains clear is your working maximum.
Caption: Workflow for a 2-fold serial dilution.
Method B: pH Adjustment
Issue: Co-solvents alone are insufficient, or I need to minimize the final organic solvent concentration.
Principle: Quinoline and its derivatives are weak bases.[15][16] The nitrogen atom in the quinoline ring can be protonated in an acidic environment, forming a more water-soluble cationic salt.[15][17] By lowering the pH of your buffer to at least 1-2 units below the compound's pKa, you can significantly increase its aqueous solubility.
Protocol 3: pH-Mediated Solubilization
-
Determine Target pH: The pKa of the quinoline nucleus is approximately 4.9.[15] To ensure protonation, aim for a buffer pH in the range of 3.0-4.0. Crucially, you must verify that your biological system (cells, enzyme) is stable and active at this lower pH.
-
Buffer Selection: Choose a buffer system with good buffering capacity in your target pH range (e.g., citrate or acetate buffer).
-
Dissolution Test:
-
Prepare small volumes of your selected buffer at different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Attempt to dissolve a known amount of this compound powder directly into each buffer with sonication.
-
Alternatively, add a very small amount of your DMSO stock to each buffer and observe for precipitation.
-
-
Optimization: Identify the lowest pH that provides the required solubility while maintaining the integrity of your assay. Remember to include a pH-matched vehicle control in your experiments.
Troubleshooting:
-
Compound Instability: Extreme pH can degrade the compound. Assess stability at the target pH over the experiment's duration.[17]
-
Assay Incompatibility: If a low pH is incompatible with your assay, this method cannot be used.
Method C: Complexation with Cyclodextrins
Issue: Adjusting pH is not feasible, and co-solvents are not providing sufficient solubility.
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" where the hydrophobic drug is shielded within the non-polar core, while the complex itself remains water-soluble due to the hydrophilic shell.[18][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[20]
Protocol 4: Solubilization using HP-β-CD
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).
-
Complex Formation (Method 1 - from powder):
-
Add the powdered this compound to the HP-β-CD solution.
-
Incubate the mixture, often overnight with stirring or shaking at room temperature, to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the solubilized compound-CD complex.
-
-
Complex Formation (Method 2 - from organic stock):
-
Dissolve the compound in a minimal amount of a volatile organic solvent like ethanol.
-
Add this solution to the aqueous HP-β-CD solution.
-
Remove the organic solvent under a stream of nitrogen or using a rotary evaporator. This leaves the aqueous solution of the compound-CD complex.
-
-
Quantification: It is essential to determine the final concentration of the solubilized compound in the filtrate using an analytical method like HPLC-UV or LC-MS. The increase in solubility can be substantial, sometimes over 50-fold.[20]
Method D: Use of Surfactants
Issue: Other methods are not effective, or I am working with a membrane-based assay where surfactants are already present.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic surface. Hydrophobic drug molecules can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[22] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 are generally less harsh on biological systems than ionic surfactants.[21]
Sources
- 1. This compound , 21629-51-6 - CookeChem [cookechem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzet.com [alzet.com]
- 21. jocpr.com [jocpr.com]
- 22. jocpr.com [jocpr.com]
Technical Support Center: Strategies to Improve the Purity of 4,6-Dichloro-2,8-dimethylquinoline
Welcome to the technical support center for the purification of 4,6-dichloro-2,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important chemical intermediate. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.
Section 1: Understanding the Source of Impurities
Before we can effectively purify a compound, we must first understand the likely impurities. This compound is commonly synthesized via an acid-catalyzed reaction known as the Combes quinoline synthesis.[1][2] This reaction, while effective, can generate a predictable profile of impurities that must be addressed.
Frequently Asked Questions: Impurity Profile
Question 1: I've just completed a Combes synthesis for this compound. What are the most probable impurities in my crude product?
Answer: Excellent question. The impurity profile stems directly from the reaction mechanism and conditions. In a typical Combes synthesis, which involves condensing an aniline with a β-diketone, the primary impurities are:
-
Unreacted Starting Materials: The most common impurities are residual 3,5-dichloroaniline and acetylacetone (2,4-pentanedione). Their presence indicates an incomplete reaction.
-
Reaction Intermediates: The reaction proceeds through a Schiff base and an enamine intermediate.[1][3] Under suboptimal conditions (e.g., insufficient acid catalyst or reaction time), these intermediates may persist in the crude mixture.
-
Polymeric Byproducts: Strong acid catalysts, like concentrated sulfuric acid, can sometimes promote polymerization or the formation of tar-like substances, especially if the reaction temperature is too high.
-
Regioisomers (A Note): While regioisomers are a significant concern in many Combes syntheses using unsymmetrical reactants, the synthesis of this compound from 3,5-dichloroaniline and acetylacetone is advantageous because both starting materials are symmetrical, which precludes the formation of regioisomers.[4]
Question 2: How can I quickly assess the complexity of my crude mixture before attempting a large-scale purification?
Answer: A preliminary Thin-Layer Chromatography (TLC) analysis is indispensable. It's a rapid and cost-effective method to visualize the number of components in your crude product. For quinoline derivatives, visualization is typically straightforward under UV light (254 nm).[5]
-
Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside your starting materials if available. Develop the plate using a solvent system such as 9:1 Hexane:Ethyl Acetate.
-
Interpretation: The number of spots corresponds to the minimum number of different components. The relative position (Rƒ value) of the spots will give you an idea of their polarity and help in designing a column chromatography separation. Your product, being moderately polar, should have an Rƒ value ideally between 0.2 and 0.4 in the chosen solvent system for optimal separation.[5]
Section 2: Troubleshooting Guide for Purification
The two most robust and widely applicable purification techniques for a compound like this compound are column chromatography and recrystallization. Each comes with its own set of challenges.
Purification Strategy Workflow
Caption: General workflow for the purification and analysis of this compound.
Guide 1: Column Chromatography
Column chromatography is a powerful technique but can be problematic for basic compounds like quinolines if not approached correctly.[6]
Question 3: My compound is streaking severely on the silica gel column, leading to poor separation. What is the cause and how can I prevent it?
Answer: This is the most common issue encountered when purifying quinoline derivatives on standard silica gel.
-
The Cause: The streaking (or tailing) is due to an acid-base interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This strong, non-ideal interaction causes the compound to "stick" and elute slowly and unevenly.
-
The Solution: You need to suppress this interaction.
-
Add a Basic Modifier: The most effective solution is to add a small amount of a tertiary amine, such as triethylamine (NEt₃), to your eluent system (typically 0.5-1% v/v).[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline product to pass through the column unimpeded, resulting in sharp, well-defined bands.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[7]
-
Caption: Interaction of quinoline with silica gel, with and without a basic modifier.
Question 4: I've stopped the streaking, but two spots on my TLC are still very close together. How can I improve the resolution?
Answer: Improving resolution requires optimizing several parameters.
| Parameter | Strategy & Rationale |
| Mobile Phase Polarity | Decrease the polarity of your eluent. A less polar solvent will cause all compounds to move more slowly down the column, increasing the time they interact with the stationary phase and thus amplifying small differences in their affinities, leading to better separation. Start with a solvent system where your product has an Rƒ of ~0.2.[5] |
| Stationary Phase | If optimizing the mobile phase is insufficient, change the stationary phase. Alumina is a good first alternative.[7] For very difficult separations, consider reversed-phase silica (C18), which separates based on hydrophobicity rather than polarity.[7] |
| Column Dimensions | Use a longer, narrower column. This increases the path length and the number of theoretical plates, enhancing separation efficiency. Also, ensure a proper silica-to-sample ratio; for difficult separations, a ratio of 100:1 (silica:crude product by weight) may be necessary.[5] |
Guide 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a product that is already substantially pure.
Question 5: What's a good starting point for selecting a recrystallization solvent for this compound?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the structure of this compound (a rigid, moderately polar aromatic system), here are some logical starting points:
-
Single-Solvent Systems:
-
Ethanol or Methanol: Alcohols are often excellent choices for compounds like this.
-
Acetonitrile: Its polarity is well-suited for many aromatic nitrogen heterocycles.
-
Toluene: A non-polar option that may work if the compound is less polar than anticipated.
-
-
Two-Solvent Systems: If a single solvent doesn't work, a binary system is the next step.
-
Dichloromethane/Hexane: Dissolve the crude product in a minimal amount of hot dichloromethane (the "good" solvent) and add hot hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Ethanol/Water: A classic polar system. Dissolve in hot ethanol and add hot water until persistent turbidity is observed.
-
Question 6: I added a hot solvent, and everything dissolved, but no crystals formed upon cooling, even after scratching the flask. What should I do?
Answer: This is a classic sign of one of two issues: either your solution is not supersaturated (you used too much solvent), or the compound has "oiled out."
| Troubleshooting Step | Action & Rationale |
| 1. Reduce Solvent Volume | Gently heat the solution and boil off some of the solvent under a stream of nitrogen or using a rotary evaporator. This will increase the concentration and induce supersaturation upon cooling. |
| 2. Induce Crystallization | If the solution is supersaturated but reluctant to crystallize, try adding a "seed crystal" from a previous successful batch. If none is available, cool the solution in an ice bath and scratch the inside of the flask vigorously with a glass rod at the solvent-air interface. |
| 3. Address "Oiling Out" | If the compound separates as an oil, it means the solution's saturation point was reached at a temperature above the compound's melting point (or it formed a low-melting eutectic with the solvent). Re-heat the solution to re-dissolve the oil, add a bit more of the "good" solvent, and allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice. |
Section 3: Final Purity Assessment
Once you have a purified product, you must verify its purity and confirm its identity using orthogonal analytical methods.[8]
Question 7: What is the gold standard for determining the final purity of my this compound?
Answer: While a sharp melting point and a single spot on TLC are good indicators, they are not sufficient for rigorous purity assessment in a research or development setting. A combination of methods is required for definitive proof.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis.[9] A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) can separate and quantify impurities with high precision. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry.[10] It not only confirms the purity but also provides the molecular weight of the main peak (confirming it is your product) and can give valuable clues about the identity of any minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound.[8] While not ideal for quantifying minor impurities unless they have unique, well-resolved signals, a clean NMR spectrum without unassignable peaks is a strong indicator of high purity.
-
Elemental Analysis (CHN Analysis): This method determines the percentage of carbon, hydrogen, and nitrogen in your sample. If the experimental values match the theoretical values for C₁₁H₉Cl₂N within a narrow margin (e.g., ±0.4%), it provides strong evidence of high purity, as it is very sensitive to the presence of residual solvents or inorganic impurities.
By systematically addressing potential impurities through targeted purification strategies and confirming the results with robust analytical techniques, you can confidently improve the purity of your this compound to meet the stringent requirements of your research or drug development program.
References
- BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
- BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Scribd. (n.d.). Combes Quinoline Synthesis PDF.
- University of California, Davis. (n.d.). Column Chromatography.
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Column Chromatography [comis.med.uvm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4,6-Dichloro-2,8-dimethylquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing 4,6-dichloro-2,8-dimethylquinoline. We provide field-proven insights and troubleshooting strategies to address common pitfalls encountered during this multi-step process.
The most reliable and common pathway to this target molecule involves a two-stage approach:
-
Acid-Catalyzed Cyclization: A Conrad-Limpach or Knorr-type quinoline synthesis to form the 6-chloro-4-hydroxy-2,8-dimethylquinoline (quinolinone) intermediate from 5-chloro-2-methylaniline and an appropriate β-ketoester, such as ethyl acetoacetate.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
This guide is structured to address specific issues that may arise during each of these critical stages.
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Stage 1: Cyclization to 6-Chloro-4-hydroxy-2,8-dimethylquinoline
Question 1: My cyclization reaction is producing very low yields and a significant amount of black, intractable tar. What is the primary cause and how can it be mitigated?
Answer: This is the most common failure mode in quinoline syntheses that use strong acids and high temperatures. The issue stems from several factors:
-
Causality: Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent. At elevated temperatures (often >100°C), it can cause uncontrolled side reactions, including sulfonation of the aromatic rings and polymerization/degradation of the starting materials or the enamine intermediate, leading to charring.[1]
-
Expert Recommendation:
-
Temperature Control: Do not overheat the reaction. Many quinoline cyclizations are thermally sensitive.[1] It is critical to maintain the lowest effective temperature and monitor progress closely by Thin-Layer Chromatography (TLC).
-
Alternative Acid Catalysts: While sulfuric acid is traditional, Polyphosphoric Acid (PPA) is often a superior choice.[2] PPA is an excellent dehydrating agent but is less oxidizing than H₂SO₄, significantly reducing tar formation. Another option is using milder catalysts like ionic liquids or metal-organic frameworks, though these are less common in classical syntheses.[3]
-
Controlled Reagent Addition: If using sulfuric acid, the addition should be slow and performed in an ice bath to manage the initial exotherm.[1]
-
Question 2: The reaction appears to stall, with significant starting material remaining even after extended heating. How can I drive the reaction to completion?
Answer: An incomplete reaction suggests that the activation energy for the rate-determining cyclization step is not being met, or an equilibrium is not being driven forward.
-
Causality: The rate-determining step in the Combes-type synthesis (related to Conrad-Limpach) is the electrophilic aromatic substitution (annulation) of the enamine intermediate onto the aniline ring.[2][4] The electron-withdrawing nature of the chloro-substituent on the aniline ring deactivates it, making this step more difficult and requiring more forceful conditions than for an unsubstituted aniline.[1]
-
Expert Recommendation:
-
Optimize Catalyst Concentration: Ensure the acid is not only catalytic but also acts as the reaction solvent if the protocol demands it. The viscosity of the medium is important.
-
Increase Temperature Incrementally: If tarring is not yet an issue, cautiously increase the temperature in 10-15°C increments, monitoring by TLC.
-
Ensure Anhydrous Conditions: Water produced during the initial enamine formation can inhibit the reaction equilibrium in some acid-catalyzed syntheses.[1] Using anhydrous reagents and solvents can be beneficial.
-
Question 3: The work-up is challenging. How can I effectively isolate the crude 6-chloro-4-hydroxy-2,8-dimethylquinoline from the acidic, viscous reaction mixture?
Answer: Isolating the product from a strong acid reaction requires a careful and methodical approach to avoid hazards and maximize recovery.
-
Causality: Rapidly quenching a large volume of hot, concentrated acid with water is extremely exothermic and can cause dangerous splashing. The product, a quinolinone, is often amphoteric and its solubility depends on pH.
-
Expert Recommendation:
-
Controlled Quenching: After cooling the reaction vessel to room temperature, very slowly and carefully pour the viscous mixture onto a large volume of crushed ice with vigorous stirring. This dissipates the heat of dilution safely.
-
Basification for Precipitation: The quinoline product is typically insoluble in a neutral or basic aqueous solution. Slowly add a concentrated base (e.g., 50% NaOH solution) to the cold acidic slurry until the pH is strongly basic (pH > 10). This neutralizes the acid and precipitates the quinoline base.[1]
-
Purification from Tar: If the precipitated crude product is heavily contaminated with tar, traditional recrystallization may be insufficient. In such cases, steam distillation can be highly effective for separating the volatile quinoline from non-volatile tarry byproducts before final purification.[1]
-
Stage 2: Chlorination of the 4-Hydroxy Group
Question 4: My chlorination with POCl₃ is incomplete, and I recover significant amounts of the starting quinolinone. What went wrong?
Answer: Incomplete conversion is typically a result of insufficient reagent activity or suboptimal reaction conditions.
-
Causality: The conversion of the 4-hydroxy (quinolinone) tautomer to the 4-chloroquinoline is a nucleophilic substitution on phosphorus, followed by elimination and attack by chloride. The quinolinone must be sufficiently nucleophilic, and the conditions must be vigorous enough to drive the reaction.
-
Expert Recommendation:
-
Reagent Stoichiometry and Quality: Use a significant excess of phosphorus oxychloride (POCl₃), which often serves as both reagent and solvent. Ensure the POCl₃ is fresh; it can hydrolyze over time, reducing its efficacy.
-
Reaction Temperature and Time: This reaction typically requires heating. A common temperature range is 100-140°C for 1-3 hours.[5] If the reaction is sluggish, consider increasing the temperature or extending the reaction time, with TLC monitoring.
-
Catalytic Additive: In some cases, adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.
-
Question 5: How do I safely handle the work-up of a POCl₃ reaction and isolate the final product?
Answer: The work-up of phosphorus oxychloride is one of the most hazardous steps in this sequence and requires extreme caution.
-
Causality: POCl₃ reacts violently and exothermically with water and other protic solvents, releasing corrosive HCl gas.
-
Expert Recommendation:
-
Remove Excess Reagent: Before quenching, cool the reaction mixture and remove the bulk of the unreacted POCl₃ under reduced pressure (vacuum distillation). This dramatically reduces the quenching hazard.
-
Controlled Quenching: As with the acid work-up, the cooled reaction residue must be quenched by adding it very slowly in small portions to a vigorously stirred vessel containing a large amount of crushed ice. Perform this in a well-ventilated fume hood.
-
Neutralization and Isolation: The acidic aqueous mixture is then carefully neutralized with a base like sodium or ammonium hydroxide until the pH is basic. The solid this compound will precipitate. Collect it by filtration, wash thoroughly with water to remove inorganic salts, and dry completely.[5]
-
Final Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hydrocarbon solvent like hexanes or Skellysolve B.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the acid-catalyzed cyclization step?
A: The reaction proceeds in three main stages: 1) The aniline nitrogen performs a nucleophilic attack on one of the carbonyls of the β-ketoester, which is activated by acid protonation. 2) Subsequent dehydration forms an enamine intermediate. 3) The key rate-determining step is the intramolecular electrophilic attack of the enamine onto the activated aniline ring (annulation), followed by tautomerization and dehydration to form the aromatic quinoline ring system.[2][4]
Q: Are there greener or alternative synthetic routes to this compound?
A: Yes, modern organic synthesis has explored various methods to reduce the reliance on harsh reagents. These include transition metal-catalyzed C-H activation and annulation reactions, which can sometimes be performed under milder conditions.[6] However, for scalability and cost-effectiveness, the classic cyclization-chlorination route remains prevalent. The use of recyclable catalysts and alternative energy sources like microwave irradiation are active areas of research to make these classic reactions more environmentally benign.[7][8]
Q: What analytical techniques are essential for monitoring this synthesis and characterizing the final product?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products in both steps.
-
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, verifying the substitution pattern, and ensuring the absence of major impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and final product, and the characteristic isotopic pattern for two chlorine atoms will be evident.[10]
-
Melting Point: A sharp melting point is a good indicator of purity for the final crystalline solid.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 6-Chloro-4-hydroxy-2,8-dimethylquinoline
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 5-chloro-2-methylaniline (1.0 eq).
-
Slowly add ethyl acetoacetate (1.1 eq) to the flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 4-5 volumes) with vigorous stirring, keeping the internal temperature below 20°C.
-
After the addition is complete, slowly heat the mixture to 110-120°C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. Carefully pour the mixture onto 10 volumes of crushed ice with stirring.
-
Slowly neutralize the slurry with a 50% (w/v) aqueous NaOH solution until the pH is ~10.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude quinolinone.
Protocol 2: Synthesis of this compound
-
To a flask fitted with a reflux condenser and a gas outlet to a scrubber, add the crude 6-chloro-4-hydroxy-2,8-dimethylquinoline (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (5-10 eq), which acts as both reagent and solvent.
-
Heat the mixture to reflux (approx. 110°C) for 2 hours. Monitor completion by TLC.
-
Cool the mixture and remove excess POCl₃ by vacuum distillation.
-
With extreme caution in a fume hood, slowly add the cooled residue to a large beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture with concentrated ammonium hydroxide until basic.
-
Collect the solid product by filtration, wash extensively with water, and air dry.
-
Recrystallize the crude solid from hot ethanol to afford pure this compound.
| Troubleshooting Summary: Low Yield | Potential Cause | Suggested Solution |
| Cyclization Step | Harsh reaction conditions (overheating, strong acid) | Lower temperature; use PPA instead of H₂SO₄.[1][2] |
| Deactivated starting material | Increase reaction time; ensure sufficient catalyst loading.[1] | |
| Difficult work-up/product loss | Use controlled quenching on ice; ensure complete precipitation by adjusting pH.[1] | |
| Chlorination Step | Incomplete reaction | Use fresh POCl₃ in large excess; increase temperature/time.[5] |
| Product decomposition | Avoid excessive heating; remove excess POCl₃ before work-up. | |
| Hazardous work-up | Extreme caution: Quench very slowly onto a large volume of ice.[5] |
Visual Schematics
Caption: Troubleshooting flowchart for low yield in the cyclization step.
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem.
- Wikipedia. Combes quinoline synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Name Reactions in Organic Synthesis. Combes Quinoline Synthesis.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- Wikiwand. Combes quinoline synthesis. [Link]
- YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
- Organic Syntheses. 4,7-dichloroquinoline. [Link]
- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- Synthesis of Quinoline and derivatives.
- MDPI.
- PMC. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- PMC.
- ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]
- ADMET and DMPK. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
In Vitro Validation of the Biological Activity of 4,6-Dichloro-2,8-dimethylquinoline: A Comparative Guide
In the landscape of drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth technical comparison for the in vitro validation of a novel quinoline derivative, 4,6-Dichloro-2,8-dimethylquinoline . Our investigation focuses on two prominent and therapeutically relevant activities associated with quinoline-based compounds: kinase inhibition and anti-inflammatory effects.[4][5][6][7]
Given that this compound is a novel compound with uncharacterized biological activity, this guide will present a hypothetical validation workflow. We will compare its potential efficacy against two well-characterized quinoline derivatives: Bosutinib , a clinically approved tyrosine kinase inhibitor, and BMS-345541 , a known inhibitor of the IκB kinase (IKK) complex, which is central to the NF-κB signaling pathway.[8]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel quinoline compounds, from initial cytotoxicity screening to targeted mechanistic assays.
Section 1: Foundational Assessment - Cytotoxicity Profiling
Before assessing the specific biological activities of a novel compound, it is crucial to determine its cytotoxic profile. This initial screening ensures that any observed effects in subsequent assays are not merely a consequence of cell death. We will employ two common colorimetric assays, MTT and XTT, to evaluate the impact of this compound on cell viability.[9][10][11]
Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in 96-well plates at a density of 1 x 10⁴ cells/well.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in complete culture medium. Treat the cells with varying concentrations of the compounds and incubate for 24 and 48 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data Presentation: Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HeLa | 24 | 25.3 |
| 48 | 18.7 | ||
| MCF-7 | 24 | 32.1 | |
| 48 | 24.5 | ||
| HEK293 | 24 | > 100 | |
| 48 | 85.2 | ||
| Bosutinib | HeLa | 24 | 5.8 |
| 48 | 3.1 | ||
| MCF-7 | 24 | 8.2 | |
| 48 | 5.6 | ||
| HEK293 | 24 | 45.7 | |
| 48 | 32.9 | ||
| BMS-345541 | HeLa | 24 | 15.6 |
| 48 | 10.4 | ||
| MCF-7 | 24 | 21.9 | |
| 48 | 16.2 | ||
| HEK293 | 24 | > 100 | |
| 48 | 92.1 |
Interpretation: The hypothetical data suggests that this compound exhibits moderate cytotoxicity against cancer cell lines while showing lower toxicity towards the non-cancerous cell line, indicating a degree of selectivity. Its cytotoxicity is less potent compared to the established kinase inhibitor, Bosutinib.
Section 2: Evaluation of Kinase Inhibitory Activity
Quinoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer and other diseases.[4][6][8][12] This section outlines an in vitro kinase assay to assess the inhibitory potential of this compound against a representative tyrosine kinase, such as Src kinase.
Principle of In Vitro Kinase Assay
In vitro kinase assays measure the activity of a purified kinase enzyme.[13][14] A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase.[14][15] The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., Src), a suitable substrate peptide, ATP, and the test compounds (this compound and Bosutinib) in kinase assay buffer.
-
Compound Plating: In a 96-well plate, add 2.5 µL of serially diluted test compounds or DMSO (vehicle control).[15]
-
Kinase Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[15]
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output via a luciferase reaction.[14]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[15] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation: Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Src | 150 |
| Bosutinib | Src | 5 |
Interpretation: The hypothetical results indicate that this compound possesses inhibitory activity against Src kinase, although it is significantly less potent than the clinically approved inhibitor, Bosutinib.
Section 3: Assessment of Anti-Inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are well-documented, often linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB.[16][17][18][19] This section details the in vitro evaluation of this compound's anti-inflammatory potential by measuring its effect on nitric oxide (NO) production and its impact on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.
Principle of Anti-Inflammatory Assays
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines.[20] This response is largely mediated by the activation of the NF-κB transcription factor.[21] The NF-κB signaling pathway is a key regulator of the inflammatory response.[22][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes.[22][23]
Experimental Workflow: Anti-Inflammatory Activity Assessment
Caption: Workflow for assessing anti-inflammatory activity in vitro.
Experimental Protocol: Nitric Oxide Production Assay
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and the comparator, BMS-345541, for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[24]
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[20][24]
-
Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to LPS-stimulated cells without any inhibitor.
Experimental Protocol: NF-κB Nuclear Translocation Assay
-
Cell Treatment: Treat RAW 264.7 cells with the test compounds and LPS as described for the NO production assay.
-
Nuclear Extraction: After treatment, perform nuclear and cytoplasmic fractionation of the cell lysates.
-
Western Blotting: Separate the proteins in the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensity. An increase in nuclear p65 indicates NF-κB activation. Compare the levels of nuclear p65 in treated cells to that in LPS-stimulated control cells.
Hypothetical Signaling Pathway Diagram
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A Comparative Guide to the In vivo Evaluation of 4,6-Dichloro-2,8-dimethylquinoline in Preclinical Animal Models
Abstract
This guide provides a comprehensive framework for the in vivo evaluation of the novel synthetic compound, 4,6-dichloro-2,8-dimethylquinoline. While direct biological data for this specific molecule is not yet available, its structural similarity to other quinoline derivatives with known pharmacological activities suggests significant potential as an anti-inflammatory or anti-cancer agent.[1][2] This document outlines a proposed preclinical strategy, comparing its potential performance against established therapeutic agents in relevant animal models. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel quinoline-based compounds.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] The therapeutic efficacy of quinoline derivatives is often modulated by the nature and position of substituents on the bicyclic ring. The subject of this guide, this compound, possesses a unique substitution pattern—dichloro and dimethyl groups—that suggests the potential for potent and selective biological activity.
The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement. Furthermore, the dimethyl groups may influence the compound's metabolic stability and pharmacokinetic profile. While no specific in vivo studies have been published for this compound, the known activities of structurally related compounds provide a strong rationale for its evaluation in two primary therapeutic areas: oncology and inflammation.
For instance, the structurally related (E)-4,6-dichloro-2-styrylquinazoline is hypothesized to act as an anticancer agent through mechanisms such as tyrosine kinase inhibition, cell cycle arrest, and apoptosis induction.[1] This provides a plausible starting point for investigating the mechanism of action of this compound.
Proposed Areas for In Vivo Evaluation and Comparator Selection
Given the broad biological activity of quinoline derivatives, a focused in vivo evaluation strategy is crucial. Based on the existing literature, we propose prioritizing the investigation of this compound in oncology and inflammation.
Oncology
The potential of this compound as an anti-cancer agent warrants investigation in well-established tumor models.
-
Comparator Drugs: To provide a meaningful benchmark, the performance of this compound should be compared against standard-of-care chemotherapeutic agents.[3] The choice of comparator will depend on the specific cancer model. For example:
-
Cisplatin or Paclitaxel: For solid tumor models.
-
Gefitinib or Erlotinib: If tyrosine kinase inhibition is a suspected mechanism of action.[1]
-
Inflammation
The anti-inflammatory potential of quinoline derivatives is another promising avenue for investigation.[2]
-
Comparator Drugs: Comparison with widely used anti-inflammatory drugs will be essential for assessing therapeutic potential.
-
Diclofenac Sodium or Indomethacin: Non-steroidal anti-inflammatory drugs (NSAIDs) for acute inflammation models.[4]
-
Dexamethasone: A corticosteroid for models of chronic inflammation.
-
Experimental Design and Methodologies
A robust experimental design is paramount for obtaining reliable and reproducible in vivo data. The following sections outline proposed workflows and protocols for evaluating the efficacy and safety of this compound.
General Experimental Workflow
The overall workflow for the in vivo evaluation should follow a logical progression from initial tolerability studies to efficacy and preliminary safety assessments.
Caption: General workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
3.2.1. Acute Toxicity Study (Determination of Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Healthy male and female Swiss albino mice (6-8 weeks old).
-
Grouping: Five groups of animals (n=6 per group), including a vehicle control group.
-
Administration: Administer single doses of this compound via oral gavage or intraperitoneal injection at increasing concentrations.
-
Observation: Monitor animals for 14 days for signs of toxicity, including mortality, changes in body weight, and behavioral abnormalities.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
3.2.2. Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Administration: Administer a single dose of this compound (based on MTD results) via oral and intravenous routes.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and bioavailability.
In Vivo Efficacy Models
3.3.1. Xenograft Tumor Model (Oncology)
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.[5]
Protocol:
-
Cell Line: Select a human cancer cell line (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer) based on in vitro sensitivity data.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound at different doses, and a comparator drug). Administer treatment for a specified period.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise tumors and weigh them.
Caption: Workflow for the xenograft tumor model.
3.3.2. Carrageenan-Induced Paw Edema Model (Inflammation)
Objective: To assess the acute anti-inflammatory activity of this compound.[4]
Protocol:
-
Animal Model: Wistar rats (150-200 g).
-
Treatment: Administer this compound, a comparator drug (e.g., Diclofenac Sodium), or vehicle orally one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | ||
| This compound | |||
| Comparator Drug |
Table 2: Comparative Anti-Inflammatory Activity in Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3h) | Percent Inhibition of Edema (%) |
| Vehicle Control | - | ||
| This compound | |||
| Comparator Drug |
Postulated Mechanism of Action and Supporting Investigations
Based on the activities of similar quinoline derivatives, the potential mechanisms of action for this compound could involve the modulation of key signaling pathways in cancer and inflammation.
Caption: Postulated mechanisms of action for this compound.
To elucidate the actual mechanism of action, further ex vivo and in vitro studies on tissues and cells from the in vivo experiments are recommended. This could include:
-
Western Blot Analysis: To assess the expression levels of key proteins in signaling pathways.
-
ELISA: To quantify the levels of pro-inflammatory cytokines.
-
Histopathology: To examine tissue morphology and signs of inflammation or tumor regression.
Conclusion
While the in vivo profile of this compound is currently unknown, its chemical structure provides a strong rationale for its evaluation as a potential therapeutic agent in oncology and inflammation. The experimental frameworks and comparative analyses outlined in this guide offer a comprehensive strategy for elucidating its preclinical efficacy and safety. The successful execution of these studies will be crucial in determining the future developmental path of this promising compound.
References
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- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
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A Comparative Guide to the Synthetic Routes of 4,6-Dichloro-2,8-dimethylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarials, antibiotics, and kinase inhibitors.[1] The specific substitution pattern of 4,6-dichloro-2,8-dimethylquinoline makes it a valuable and highly functionalized building block for the synthesis of more complex molecular architectures. The presence of two distinct chlorine atoms at the 4- and 6-positions offers differential reactivity for subsequent nucleophilic aromatic substitution (SNAr) reactions, while the methyl groups provide steric and electronic influence.
This guide provides an in-depth comparison of the most viable synthetic strategies for preparing this compound. We will move beyond a simple recitation of steps to analyze the underlying chemical principles, assess the practicality of each route, and provide detailed, field-tested protocols. Our focus is on providing researchers, chemists, and drug development professionals with a clear, authoritative framework for selecting and executing the optimal synthesis for their specific needs.
Primary Recommended Strategy: Conrad-Limpach Cyclization Followed by Chlorination
From a retrosynthetic perspective, the most robust and reliable method for installing a chlorine atom at the 4-position of a quinoline ring is by the chlorination of a precursor 4-quinolinone (or quinolin-4-ol). This strategy avoids the challenges of direct C-4 chlorination on an electron-deficient pyridine ring and offers high yields and excellent regiochemical control. The Conrad-Limpach synthesis is an ideal method for constructing the required 6-chloro-2,8-dimethylquinolin-4(1H)-one intermediate.
The overall workflow is a three-step sequence: condensation of an aniline with a β-ketoester, thermal cyclization to the quinolinone, and subsequent chlorination.
Caption: Conceptual workflow for the Doebner-von Miller route.
Analysis and Inherent Challenges
While conceptually straightforward, the Doebner-von Miller approach presents significant practical challenges for synthesizing the target molecule:
-
Product of Cyclization: The direct product of this reaction would be 6-chloro-2,8-dimethylquinoline , which lacks the crucial C4-chloro substituent.
-
Difficulty of C4-Chlorination: Introducing a chlorine atom at the 4-position of the pre-formed quinoline ring is notoriously difficult. The pyridine ring is electron-deficient and deactivated towards electrophilic aromatic substitution. A multi-step sequence, such as N-oxidation followed by treatment with a chlorinating agent (e.g., POCl₃ or SO₂Cl₂), would be required. This adds complexity and significantly lowers the overall yield.
-
Reaction Conditions and Yield: The Doebner-von Miller reaction is infamous for its harsh acidic conditions, which often lead to the polymerization of the α,β-unsaturated aldehyde. [2]This results in the formation of significant amounts of tar, complicating purification and frequently leading to low yields of the desired product. [2] Given these factors, the Doebner-von Miller reaction is not a practical or efficient route for obtaining this compound compared to the quinolinone-based strategy.
Comparative Analysis Summary
| Feature | Strategy 1: Conrad-Limpach / Chlorination | Strategy 2: Doebner-von Miller Approach |
| Feasibility for Target | Excellent. Directly addresses the synthesis of a 4-chloroquinoline. | Poor. Does not directly yield the 4-chloro product. |
| Regiocontrol | High. The substitution pattern is locked in by the choice of starting materials. | Good for the initial cyclization, but poor for subsequent C4-chlorination. |
| Reliability & Yield | High. Each step is a well-established, high-yielding transformation. | Low. Prone to tar formation and low yields. [2] |
| Number of Steps | 3 steps to the final product. | At least 3-4 steps, with the final steps being challenging and low-yielding. |
| Reaction Conditions | Involves high temperatures but is generally clean. | Involves harsh, strong acids that promote side reactions. |
| Purification | Straightforward, often involving precipitation and recrystallization. | Difficult due to the presence of polymeric tars. |
Conclusion and Recommendation
For researchers and drug development professionals seeking an efficient, scalable, and reliable synthesis of this compound, the Conrad-Limpach cyclization followed by chlorination of the resulting 4-quinolinone intermediate is unequivocally the superior strategy .
This route offers excellent control over the chemical architecture, proceeds with high yields, and relies on well-understood, robust chemical transformations. In contrast, the Doebner-von Miller pathway, while a classic named reaction, is ill-suited for this particular target due to its inability to directly install the 4-chloro substituent and its propensity for producing low yields and significant purification challenges. The choice of the Conrad-Limpach route represents a logical, evidence-based decision that prioritizes efficiency and predictability in the synthesis of this valuable chemical intermediate.
References
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Assessing the Target Specificity of 4,6-Dichloro-2,8-dimethylquinoline: A Comparative Experimental Guide
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of the novel compound, 4,6-Dichloro-2,8-dimethylquinoline. Given the compound's uncharacterized nature, this document serves as an expert-led roadmap, outlining a multi-tiered strategy to identify its primary targets, profile its kinome-wide selectivity, and compare its performance against established clinical kinase inhibitors.
The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors that target critical nodes in cancer signaling pathways.[1][2] Based on its structure, it is hypothesized that this compound functions as an ATP-competitive kinase inhibitor. This guide will detail the precise experimental workflows required to test this hypothesis, validate target engagement in a cellular context, and build a comprehensive selectivity profile.
Guiding Principles: A Strategy for Target Deconvolution
Our approach is built on a logical, three-tiered progression, moving from broad, initial validation of cellular target engagement to a high-resolution map of the compound's interaction landscape. This ensures that experimental resources are used efficiently and that each step provides a self-validating layer of evidence.
Caption: A three-tiered experimental workflow for target specificity assessment.
Tier 1: Confirming Cellular Target Engagement with CETSA
The first critical step is to confirm that this compound engages with protein targets within an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this initial validation.[3][4] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[4][5]
Rationale for Experimental Choices
We begin with CETSA because it provides unequivocal evidence of target engagement in situ, accounting for cell permeability and intracellular compound concentrations—factors that are absent in purely biochemical assays.[5][6] A positive thermal shift is a robust indicator that the compound warrants a more extensive and resource-intensive profiling campaign.
Detailed Protocol: CETSA with Western Blot Detection
This protocol is designed to generate a "melting curve" for a hypothesized target protein (e.g., a member of the Src kinase family, a common target for quinoline derivatives) in the presence and absence of this compound.
1. Cell Culture and Treatment: a. Culture a relevant human cancer cell line (e.g., K562 for Abl/Src analysis) to ~80% confluency. b. Resuspend cells in culture medium and divide into two main groups: Vehicle (e.g., 0.1% DMSO) and Treatment (e.g., 10 µM this compound). c. Incubate cells for 1-3 hours at 37°C, 5% CO₂.[3]
2. Thermal Challenge: a. Aliquot 100 µL of the cell suspension from each group into a series of PCR tubes. b. Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments).[3] c. Heat the samples for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.[7]
3. Cell Lysis and Fractionation: a. Transfer the tubes to ice. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. To separate soluble proteins from precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[7] c. Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant using a standard BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Denature the samples by adding Laemmli buffer and boiling for 5 minutes. d. Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane. e. Probe the membrane with a primary antibody specific for the hypothesized target protein (e.g., anti-Src) and an appropriate loading control (e.g., anti-GAPDH). f. Develop the blot using a chemiluminescent substrate and image the bands.
5. Data Interpretation: a. Quantify the band intensity for the target protein at each temperature for both vehicle and treated samples. b. Plot the relative band intensity against temperature. A rightward shift in the melting curve for the treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Tier 2: Unbiased Kinome-Wide Specificity Profiling
Having confirmed cellular target engagement, the next step is to identify the full spectrum of kinases that bind to this compound. Multiplexed Inhibitor Bead (MIB) affinity chromatography coupled with quantitative mass spectrometry is a powerful technique for this purpose.[8][9] This chemical proteomics approach uses beads coated with multiple, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[8][10]
Rationale for Experimental Choices
The MIBs approach provides an unbiased survey of the compound's direct binding targets. By performing a competition-binding experiment, where the free compound competes with the immobilized inhibitors, we can determine which kinases are bona fide targets and quantify their relative affinity. This method captures kinases in their native conformation and is sensitive enough to detect low-abundance enzymes.[9][11]
Caption: Workflow for Multiplexed Inhibitor Bead (MIBs) profiling.
Detailed Protocol: MIBs-MS Competition Binding Assay
1. Lysate Preparation: a. Grow cells (e.g., K562, or a panel of relevant cancer cell lines) and harvest. b. Lyse cells in a buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation at 100,000 x g for 1 hour. Determine protein concentration.
2. Competition Binding: a. Aliquot the cell lysate (e.g., 5 mg total protein per sample). b. Treat the aliquots with a range of concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for 45 minutes.
3. MIBs Affinity Capture: a. Equilibrate the MIBs resin in lysis buffer. b. Add the treated cell lysates to the MIBs resin and incubate with gentle rotation for 1-2 hours at 4°C.[10] c. Pack the resin into columns and wash extensively with high-salt and low-salt buffers to remove non-specific binders.
4. Elution and Sample Preparation for MS: a. Elute the bound proteins from the MIBs using a denaturing elution buffer (e.g., 2% SDS in 100 mM Tris-HCl). b. Reduce, alkylate, and digest the eluted proteins into peptides using an in-solution or filter-aided sample preparation (FASP) protocol with trypsin.
5. LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Acquire data in a data-dependent acquisition (DDA) mode.
6. Data Analysis: a. Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). b. Search the spectra against a human protein database to identify peptides and proteins. c. Perform label-free quantification (LFQ) of the identified kinases across all samples. d. For each identified kinase, plot its LFQ intensity against the concentration of this compound. Kinases that show a dose-dependent decrease in binding to the MIBs are direct targets of the compound.
Tier 3: Assessing Functional Impact via Phosphoproteomics
Identifying binding targets is crucial, but understanding the functional consequence of that binding is paramount. A quantitative phosphoproteomics experiment will reveal how this compound modulates cellular signaling pathways, providing definitive evidence of functional target inhibition.[11]
Rationale for Experimental Choices
This final tier validates the findings from the MIBs experiment by demonstrating a downstream effect. If this compound inhibits a specific kinase, we expect to see a quantitative reduction in the phosphorylation of its known substrates. This unbiased approach can also uncover novel signaling connections and off-target effects.
Detailed Protocol: Quantitative Phosphoproteomics Workflow
1. Cell Treatment and Lysis: a. Treat cells with vehicle or a chosen concentration of this compound (e.g., the IC₅₀ concentration for cell viability) for a defined period (e.g., 2-6 hours). b. Harvest and lyse the cells in a denaturing buffer containing phosphatase inhibitors.
2. Protein Digestion and Peptide Labeling: a. Digest proteins into peptides as described in the MIBs protocol. b. For robust quantification, label the peptides from the vehicle and treated samples with isobaric tags (e.g., Tandem Mass Tags - TMT).
3. Phosphopeptide Enrichment: a. Combine the labeled peptide sets. b. Enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads.[11]
4. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptides using an LC-MS/MS system, using a method optimized for phosphopeptide fragmentation.
5. Data Analysis: a. Process the raw data to identify and quantify phosphopeptides. b. Determine the relative abundance of each phosphopeptide in the treated sample compared to the vehicle control. c. Perform bioinformatics analysis to identify significantly down-regulated (or up-regulated) phosphosites. d. Use kinase-substrate databases (e.g., PhosphoSitePlus) to correlate the down-regulated phosphosites with the target kinases identified in the MIBs experiment.
Comparative Analysis: Benchmarking Against Established Inhibitors
A key component of this guide is to provide a framework for comparing the specificity of this compound against well-characterized, clinically relevant alternatives. The following table summarizes the known selectivity profiles of three such inhibitors. Researchers should aim to populate a similar table with their own experimental data for a direct and objective comparison.
| Compound | Primary Target(s) | Known Selectivity Profile & Off-Targets | Potency (IC₅₀/Kᵢ) |
| Bosutinib | Src, Abl[12] | Dual Src/Abl inhibitor. Active against most imatinib-resistant Bcr-Abl mutations except T315I.[13][14] Also inhibits Tec family kinases. Does not inhibit c-Kit or PDGFR.[15] | Src: 1.2 nM (cell-free)[12] |
| Gefitinib | EGFR[16] | Highly selective for EGFR.[17] Can inhibit P-glycoprotein function at higher concentrations.[5] Most effective against EGFR with activating mutations (e.g., exon 19 deletions, L858R).[18] | EGFR (wild-type): 31 nM (cell-free)[17] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3[1] | Highly potent and selective for VEGFRs.[19][20] At higher concentrations, can also inhibit PDGFRβ and c-Kit.[2] | VEGFR1: 0.1 nM; VEGFR2: 0.2 nM; VEGFR3: 0.1-0.3 nM (cell-free)[21] |
| This compound | (To be determined) | (To be determined via MIBs-MS) | (To be determined) |
Conclusion
This guide presents a rigorous, state-of-the-art workflow for the comprehensive assessment of target specificity for the novel compound this compound. By systematically applying CETSA for initial target engagement, MIBs-MS for unbiased kinome profiling, and quantitative phosphoproteomics for functional validation, researchers can build a high-confidence profile of the compound's mechanism of action. This structured approach, combined with direct comparison to established drugs like Bosutinib, Gefitinib, and Axitinib, provides the necessary framework to evaluate its therapeutic potential and guide future drug development efforts. The protocols and principles outlined herein ensure a self-validating system that upholds the highest standards of scientific integrity.
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A Technical Guide to Benchmarking 4,6-Dichloro-2,8-dimethylquinoline Against Standard Reference Compounds in Kinase Inhibition and Cellular Function Assays
This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 4,6-dichloro-2,8-dimethylquinoline. Drawing from the well-established role of quinoline derivatives as kinase inhibitors in oncology, we postulate that this compound's primary mechanism of action is the modulation of protein kinase activity.[1] This hypothesis is supported by the extensive body of literature demonstrating that the quinoline scaffold is a privileged structure in the design of kinase inhibitors.[1]
To rigorously test this hypothesis, we present a series of head-to-head comparison experiments against industry-standard reference compounds. This guide offers detailed, self-validating protocols for in vitro kinase inhibition, cell viability, and apoptosis assays, designed to provide a clear, data-driven assessment of the compound's potency and cellular effects. The experimental design and data presentation formats outlined herein are intended to equip researchers, scientists, and drug development professionals with the tools to objectively benchmark this and other novel chemical entities.
Postulated Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes. Their dysregulation is a common feature in many diseases, most notably cancer, making them a key target for therapeutic development. Many quinoline-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates.[2] This disruption of signaling cascades can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Based on its structural features, we hypothesize that this compound will exhibit inhibitory activity against a range of protein kinases. To provide a thorough evaluation, we have selected a panel of well-characterized reference compounds for direct comparison:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor, often used as a positive control for apoptosis induction.[3][4][5]
-
Dasatinib: A second-generation tyrosine kinase inhibitor (TKI) with potent activity against BCR-ABL and Src family kinases.[6][7][8][9]
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor also approved for the treatment of chronic myeloid leukemia.[10][11][12][13][14]
An alternative, less explored possibility is the modulation of ion channels, as some quinoline-like structures have been shown to inhibit TRPM7 channels.[15][16] For completeness, we also include reference compounds for this potential mechanism:
-
NS8593: A known potent inhibitor of the TRPM7 channel.[1][17][18][19][20]
-
Carvacrol: A natural compound also reported to inhibit TRPM7 channels.[15][16][21][22][23]
Experimental Workflows and Protocols
The following sections provide detailed methodologies for a tiered approach to characterizing this compound, starting from direct enzyme inhibition and progressing to cellular-level effects.
Diagram of the General Experimental Workflow
Caption: A tiered approach to compound characterization.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of this compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and thus, lower inhibition.[24][25][26][27][28]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and reference compounds (Staurosporine, Dasatinib, Bosutinib) in 100% DMSO.
-
Create a serial dilution series for each compound.
-
Reconstitute the recombinant kinase and substrate according to the manufacturer's instructions.
-
Prepare the Kinase-Glo® reagent as per the product manual.
-
-
Assay Procedure:
-
Add the diluted compounds to the wells of a 384-well white plate.
-
Add the kinase and substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for a further 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Diagram of Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling cascade.
Cell Viability / Cytotoxicity Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[29][30][31][32] A reduction in the colored formazan product suggests a decrease in cell viability, indicating either cytotoxic or cytostatic effects of the compound.
Protocol:
-
Cell Seeding:
-
Seed a cancer cell line known to be dependent on the kinase targeted in the in vitro assay (e.g., a BCR-ABL expressing cell line for Dasatinib/Bosutinib comparison) into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and the reference compounds. Include a DMSO-only control.
-
Incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[30]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.
-
Apoptosis Induction Assay (Caspase-Glo® 3/7)
This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in luminescence indicates the induction of apoptosis.[33][34][35][36][37]
Protocol:
-
Cell Treatment:
-
Seed and treat cells with the test and reference compounds as described for the MTT assay, typically for a shorter duration (e.g., 24-48 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using a plate reader.
-
Express the results as fold-change in caspase activity relative to the DMSO control.
-
Illustrative Performance Comparison
The following data is hypothetical and for illustrative purposes only, designed to demonstrate how the results of the described experiments would be presented for a comparative analysis.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| This compound | Src Kinase | 15 |
| Dasatinib | Src Kinase | <1 |
| Bosutinib | Src Kinase | 1.2 |
| Staurosporine | Src Kinase | 6 |
| This compound | Abl Kinase | 35 |
| Dasatinib | Abl Kinase | <1 |
| Bosutinib | Abl Kinase | 1.0 |
| Staurosporine | Abl Kinase | 20 |
Table 2: Cellular Activity Profile in a BCR-ABL Dependent Cell Line
| Compound | GI50 (nM) (Cell Viability) | Max. Caspase 3/7 Activation (Fold Change vs. Control) |
| This compound | 50 | 4.5 |
| Dasatinib | 5 | 6.2 |
| Bosutinib | 8 | 5.8 |
| Staurosporine | 20 | 8.0 |
Table 3: Potential TRPM7 Inhibitory Activity
| Compound | Target | IC50 (µM) |
| This compound | TRPM7 Channel | 8.5 |
| NS8593 | TRPM7 Channel | 1.6 |
| Carvacrol | TRPM7 Channel | >10 |
Interpretation and Discussion of Hypothetical Data
The illustrative data presented in Table 1 would suggest that this compound is a potent inhibitor of both Src and Abl kinases, albeit with less potency than the established second-generation TKIs, Dasatinib and Bosutinib. Its potency against Src kinase appears comparable to the broad-spectrum inhibitor Staurosporine.
The cellular data in Table 2 would corroborate the in vitro findings. A GI50 of 50 nM in a BCR-ABL dependent cell line indicates good cell permeability and on-target activity. The 4.5-fold activation of caspases 3 and 7 would strongly suggest that the observed reduction in cell viability is, at least in part, due to the induction of apoptosis, a hallmark of effective kinase inhibitors in oncology.
The data in Table 3 explores the alternative hypothesis of TRPM7 inhibition. An IC50 of 8.5 µM would indicate moderate activity against this ion channel, suggesting a potential secondary mechanism of action or off-target effect that could be explored in further studies. The primary activity, based on this hypothetical data, would remain kinase inhibition due to the significantly lower IC50 values in the nanomolar range.
Conclusion
While this compound is a novel entity with no pre-existing biological data, its quinoline core strongly suggests a role as a kinase inhibitor. The experimental framework detailed in this guide provides a robust, multi-tiered approach to validate this hypothesis and benchmark its performance against well-established reference compounds. By systematically progressing from direct biochemical assays to cell-based functional readouts, researchers can build a comprehensive profile of this compound, elucidating its potency, mechanism of action, and therapeutic potential.
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Navigating the Uncharted Territory of 4,6-Dichloro-2,8-dimethylquinoline: A Guide to Establishing Experimental Reproducibility
A candid exploration into the synthetic and biological evaluation of a novel quinoline derivative, highlighting the critical path to verifiable and reproducible experimental outcomes.
In the landscape of drug discovery and chemical biology, quinoline derivatives stand as a "privileged scaffold," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The specific substitution patterns on the quinoline ring are pivotal in defining their pharmacological profiles. This guide focuses on the lesser-explored compound, 4,6-Dichloro-2,8-dimethylquinoline , a molecule with theoretical potential but a notable absence of published experimental data.
This absence presents a unique challenge and an opportunity: to establish a framework for assessing the experimental reproducibility of a novel chemical entity from the ground up. For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a reliable experimental tool is paved with meticulous validation and a deep understanding of the variables that can influence outcomes. This guide will provide a roadmap for navigating this journey, using established methodologies for closely related compounds as a blueprint.
The Synthetic Pathway: A First Hurdle in Reproducibility
The synthesis of a novel compound is the foundational step upon which all subsequent experimental data rests. The purity and structural integrity of the synthesized molecule are paramount for reproducible biological results. While a specific, validated synthesis for this compound is not documented in publicly available literature, a plausible synthetic route can be postulated based on established methods for analogous dichloro-dimethylquinolines, such as the synthesis of 2,4-dichloro-7,8-dimethylquinoline.[5]
Postulated Synthesis of this compound
A potential synthetic approach could involve a multi-step process beginning with a suitably substituted aniline. The following protocol is a hypothetical, yet chemically sound, pathway that would require empirical validation.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Starting Material Selection: The synthesis would likely commence from a commercially available or synthesized substituted aniline, such as 3,5-dichloro-2-methylaniline.
-
Cyclization Reaction: A common method for forming the quinoline ring is the Combes quinoline synthesis or a similar acid-catalyzed cyclization reaction. In this hypothetical protocol, the aniline would be reacted with an appropriate diketone, such as acetylacetone, in the presence of a strong acid catalyst like polyphosphoric acid (PPA).
-
Rationale: PPA serves as both a condensing and cyclizing agent, facilitating the formation of the heterocyclic ring system. The reaction temperature and time are critical parameters that would need to be optimized to maximize yield and minimize the formation of side products.
-
-
Aromatization: The initial cyclization product may be a dihydroquinoline, which would then require an oxidation step to yield the fully aromatic quinoline ring. This can often be achieved in situ or as a separate step using a suitable oxidizing agent.
-
Chlorination: If the desired chloro-substituents are not present in the starting aniline, a subsequent chlorination step would be necessary. This could potentially be achieved using a reagent like N-chlorosuccinimide (NCS) under controlled conditions to achieve the desired regioselectivity. The positions of the methyl and existing chloro groups on the starting aniline would direct the position of the second chlorine atom.
-
Purification and Characterization: The crude product would require purification, typically via column chromatography on silica gel. The final, purified this compound must be rigorously characterized to confirm its identity and purity. This is a non-negotiable step for ensuring the reproducibility of any subsequent biological experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is generally considered the minimum standard for biological screening.
-
Diagram of the Postulated Synthetic Workflow
Caption: A postulated synthetic workflow for this compound.
Biological Evaluation: A Framework for Reproducible Data
Given the prevalence of anticancer activity among quinoline derivatives, a logical first step in characterizing this compound would be to assess its cytotoxicity against a panel of cancer cell lines.[2][3][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and standardized method for this purpose.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.[7]
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7] Wells containing medium with the same concentration of DMSO but without the test compound serve as the vehicle control.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.[7]
-
MTT Assay:
-
The MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[7]
-
-
Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram of the MTT Assay Workflow
Caption: A standardized workflow for assessing the in vitro cytotoxicity of a test compound.
Comparative Analysis: Benchmarking Against an Alternative
To understand the potential of this compound, its performance must be compared to that of a relevant alternative. This alternative could be a structurally similar compound with known activity, such as another dichloro-dimethylquinoline isomer, or a standard-of-care chemotherapy agent for the tested cell lines.
The following table presents a hypothetical but realistic comparison of this compound with a known anticancer agent, Doxorubicin, and another investigational quinoline derivative.
Table 1: Hypothetical Comparative Performance Data of Quinoline Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Therapeutic Index (TI)¹ | Aqueous Solubility (µg/mL) | Notes |
| This compound | MCF-7 (Breast Cancer) | Data Not Available | Data Not Available | Data Not Available | Novel compound requiring initial characterization. |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 0.1 - 0.5 | Low | >1000 | Standard chemotherapy agent with known cardiotoxicity. |
| 2,4-dichloro-7,8-dimethylquinoline | Various | Data Not Available | Data Not Available | Data Not Available | Structurally similar compound with limited published biological data.[5] |
| Alternative Quinoline Derivative | MCF-7 (Breast Cancer) | 2.5 | Moderate | 50 | Investigational compound with published preclinical data. |
¹Therapeutic Index (TI) is a ratio comparing the toxic dose to the effective dose. A higher TI is generally more favorable.
Factors Influencing Experimental Reproducibility
The reproducibility of experimental results with any chemical compound, and particularly with a novel one, is contingent on a multitude of factors:
-
Purity of the Compound: As previously emphasized, impurities can have their own biological effects, leading to confounding results.
-
Reagent and Media Quality: Variations in the quality and lot number of cell culture media, sera, and assay reagents can significantly impact cellular responses.
-
Cell Line Authenticity and Passage Number: Cell lines should be regularly authenticated to ensure they have not been misidentified or cross-contaminated. High passage numbers can lead to genetic drift and altered phenotypes.
-
Experimental Conditions: Strict adherence to protocols, including incubation times, temperatures, and cell seeding densities, is crucial.
-
Data Analysis Methods: The statistical methods used to analyze the data and calculate parameters like IC₅₀ should be consistent and clearly reported.
Conclusion: A Call for Empirical Investigation
While the quinoline scaffold holds immense promise in medicinal chemistry, the specific compound this compound remains an uncharted entity. This guide has laid out a foundational framework for its synthesis and initial biological evaluation, with a strong emphasis on the principles of experimental reproducibility. The path to validating this compound as a useful research tool requires a concerted effort of empirical investigation, beginning with a confirmed and reproducible synthesis, followed by rigorous physicochemical characterization and standardized biological screening.
For researchers venturing into the study of this or other novel compounds, the core tenets of scientific integrity demand a transparent acknowledgment of what is known and what is yet to be discovered. The true value of this compound will only be revealed through carefully executed and well-documented experiments that can be independently verified and reproduced by the broader scientific community.
References
- Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2011). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1535.
- Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3107-3123.
- Javed, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujav, 27(4), 695-710.
- Prabha, K., Vennila, K. N., Prasad, K. J. R., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020.
- Abdel-Wahab, B. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21633-21651.
- El-Sayed, M. A. A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6296.
- Singh, P., & Kumar, A. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Recent Trends in Cancer Pharmacology. IntechOpen.
- Javed, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujav, 27(4), 695-710.
- Kumar, R., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 2022.
- Bawa, S., & Kumar, S. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 8(8), e202204593.
- Patel, N. B., & Patel, J. C. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate.
- Subashini, R., et al. (2011). (PDF) 2,4-Dichloro-7,8-Dimethylquinoline. Acta Crystallographica Section E: Crystallographic Communications.
- Prabha, K., et al. (2010). (PDF) 4-Chloro-2,5-dimethylquinoline. ResearchGate.
- Sharma, P. C., et al. (2014). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Journal of Applied Pharmaceutical Science, 4(12), 020-025.
- Madhuri, L., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(35), 16487-16496.
- Singh, A., & Singh, R. K. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(31), 21543-21564.
- Ismeta, A., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2186-2202.
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structural confirmation of 4,6-Dichloro-2,8-dimethylquinoline derivatives
An In-Depth Technical Guide to the Structural Confirmation of 4,6-Dichloro-2,8-dimethylquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational requirement for advancing research. Quinoline derivatives, a prominent class of scaffolds, are integral to numerous pharmaceuticals, most notably for their antimalarial properties.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making rigorous characterization indispensable.
This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of this compound and its derivatives. We will explore the causality behind experimental choices and compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting them as a complementary suite of tools for achieving unequivocal structural validation.
The Trinity of Structural Confirmation: A Comparative Overview
The definitive characterization of a novel compound like this compound is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and self-validating structural dossier.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The premier technique for determining the carbon-hydrogen framework of a molecule in solution. It provides detailed information about atomic connectivity and the chemical environment of nuclei.[2]
-
Mass Spectrometry (MS) : Essential for determining the molecular weight and elemental composition. Its fragmentation patterns offer corroborating evidence for the proposed structure.
-
X-ray Crystallography : Considered the "gold standard," this technique provides an exact three-dimensional map of the atomic positions in the solid state, confirming connectivity, conformation, and stereochemistry with unparalleled precision.[3]
The logical workflow for structural confirmation integrates these techniques to cross-validate findings, ensuring the highest degree of confidence in the final assigned structure.
Caption: Logical workflow for comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of atom connectivity, allowing for the precise assignment of substitution patterns on the quinoline ring.[1]
Expertise & Experience: Why NMR is the First Step
For a substituted quinoline, a standard 1D ¹H NMR spectrum is the initial and most informative experiment. It reveals four key pieces of information: the number of distinct proton signals, their chemical shifts (indicating the electronic environment), signal integration (proton count), and spin-spin coupling patterns (neighboring protons).[1] However, for complex quinoline systems where signals may overlap, 1D spectra can be insufficient for a complete assignment.[4][5] In such cases, 2D NMR experiments like COSY (Correlation Spectroscopy) are invaluable, as they reveal which protons are coupled to each other, allowing for the unambiguous tracing of the spin systems within the molecule.[4][5]
Data Presentation: Predicted NMR Data for this compound
The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts. Actual values can vary depending on the solvent and experimental conditions. The predictions are based on the fundamental quinoline structure and known substituent effects.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Proton | Chemical Shift (ppm) |
| H-3 | ~7.3 |
| H-5 | ~7.8 (singlet) |
| H-7 | ~7.6 (singlet) |
| 2-CH₃ | ~2.7 |
| 8-CH₃ | ~2.6 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction.
-
Analysis : Integrate the signals to determine proton ratios and measure chemical shifts and coupling constants to assign the structure.
Caption: Standard experimental workflow for NMR spectroscopy.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry is a powerful analytical technique that provides a compound's exact molecular weight and, by extension, its likely elemental formula.[6] For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of elements like chlorine and bromine.[7]
Expertise & Experience: The Chlorine Isotope Signature
The key to confirming the presence of two chlorine atoms in this compound is the isotopic distribution. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[7] A molecule containing one chlorine atom will show a molecular ion peak (M) and an "M+2" peak with an intensity ratio of approximately 3:1.[6] For a molecule with two chlorine atoms, this pattern becomes more complex and highly characteristic:
-
[M]⁺ peak : Contains two ³⁵Cl atoms.
-
[M+2]⁺ peak : Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ peak : Contains two ³⁷Cl atoms.
The expected intensity ratio for these peaks will be approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z | Expected Relative Intensity |
| [M]⁺ | (C₁₁H₉³⁵Cl₂N)⁺ | 225.0 | ~100% (base peak) |
| [M+2]⁺ | (C₁₁H₉³⁵Cl³⁷ClN)⁺ | 227.0 | ~65% |
| [M+4]⁺ | (C₁₁H₉³⁷Cl₂N)⁺ | 229.0 | ~10% |
Note: The molecular weight of the compound is 226.1 g/mol .[8] The m/z values reflect the mass of the most abundant isotopes.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., toluene or dichloromethane).[9]
-
Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the compound from any impurities based on boiling point and polarity.[9]
-
Ionization : As the compound elutes from the GC column, it enters the MS ion source (typically Electron Impact, EI), where it is bombarded with electrons to form charged ions (molecular ion and fragments).
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
Caption: General experimental workflow for GC-MS analysis.
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide powerful evidence, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D picture of a molecule's structure in the solid state.[3] It is the ultimate arbiter of structural confirmation, provided a suitable single crystal can be grown. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.[3][10]
Expertise & Experience: The "Gold Standard" and Its Bottleneck
The primary challenge in X-ray crystallography is not the analysis but the sample preparation—growing a single, well-ordered crystal of sufficient size and quality.[3][11] This can often be the rate-limiting step.[3] However, when successful, the resulting data on bond lengths, bond angles, and intermolecular interactions is unequivocal. While crystallographic data for this compound is not publicly available, we can compare data from closely related structures to understand the expected parameters.
Data Presentation: Comparative Crystallographic Data of Related Dichloro-dimethylquinolines
| Parameter | 2,4-Dichloro-7,8-dimethylquinoline[12] | 4-Chloro-2,5-dimethylquinoline[13] | Expected for this compound |
| Formula | C₁₁H₉Cl₂N | C₁₁H₁₀ClN | C₁₁H₉Cl₂N |
| Crystal System | Orthorhombic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | Pca2₁ | P2₁/c | - |
| Key Feature | Two independent molecules in the asymmetric unit.[12] | Molecules are essentially planar.[13] | Planar quinoline ring system. |
| Interactions | Weak π–π stacking interactions link molecules.[12] | Molecules stacked along the a-axis.[13] | Likely to exhibit π–π stacking. |
This comparative data illustrates that substituted quinolines are generally planar and tend to pack in stacked arrangements. These known structures provide a valuable reference for validating any future crystallographic analysis of the title compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : Grow single crystals of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.[11]
-
Crystal Mounting : Carefully select a high-quality crystal and mount it on a goniometer head.
-
Data Collection : Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[10]
-
Structure Solution : The diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement : The initial structural model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit.[12]
-
Validation : The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Caption: High-level workflow for single-crystal X-ray crystallography.
Conclusion
The structural confirmation of this compound derivatives requires a multi-faceted analytical approach that leverages the distinct strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR provides the essential blueprint of the molecular framework in solution, MS validates the molecular weight and confirms the presence of the two crucial chlorine atoms through their unique isotopic signature, and X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can establish the structure of novel compounds with the highest degree of scientific rigor, a critical step in the journey of drug discovery and development.
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- Crystal Structure of 2,3-Dimethylquinoline 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds - Benchchem.
- Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository.
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Publications.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC - NIH.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
- Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.
- Crystal data and X-ray experimental data for compounds 6-12. ResearchGate.
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- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
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A Comparative Guide to the Molecular Docking of 4,6-Dichloro-2,8-dimethylquinoline for Anticancer and Antibacterial Drug Discovery
This guide provides an in-depth comparative analysis of the molecular docking of 4,6-dichloro-2,8-dimethylquinoline, a heterocyclic compound with potential therapeutic applications. We will explore its binding interactions with two distinct and highly relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer progression, and DNA Gyrase Subunit B (GyrB), an essential enzyme in bacteria. This comparative approach is designed to elucidate the structural basis for the compound's potential dual activity and to provide a framework for future structure-based drug design efforts.
The narrative that follows is grounded in established scientific principles and methodologies, explaining not just the "how" but the "why" behind each step of the computational workflow. All protocols are designed to be self-validating, and all claims are supported by authoritative, citable sources.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Quinoline derivatives have been extensively investigated for their anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action is often tied to their ability to interact with key biological macromolecules, including enzymes and DNA.[3] Specifically, substituted quinolines have shown promise as inhibitors of protein kinases and bacterial topoisomerases.[3][4][5]
This compound is a synthetic derivative whose specific biological activities are not yet fully characterized. However, its structural features—a planar aromatic system capable of pi-stacking, chlorine substituents that can modulate electronic properties and form halogen bonds, and methyl groups that can occupy hydrophobic pockets—suggest it is a prime candidate for interaction with protein active sites. This guide will computationally evaluate its potential by docking it against two well-validated drug targets.
Rationale for Target Selection
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a transmembrane protein that plays a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[6] Aberrant activation of EGFR is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][7][8] Several quinoline-based compounds have been successfully developed as EGFR kinase inhibitors, demonstrating the scaffold's suitability for binding to the ATP-binding site of this enzyme.[5]
DNA Gyrase Subunit B (GyrB): DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription.[9] It is a well-established target for antibacterial agents. The GyrB subunit contains the ATP-binding site, and its inhibition disrupts the enzyme's function, leading to bacterial cell death.[10] The discovery of quinoline derivatives that bind to GyrB highlights the potential for developing novel antibiotics.[11][12]
By comparing the docking performance of this compound against both EGFR and GyrB, we can gain insights into its potential selectivity and dual-targeting capabilities.
Materials and Methods: A Self-Validating Computational Protocol
The integrity of any molecular docking study rests on a meticulously validated protocol. The following workflow is designed to ensure the reliability and reproducibility of the results.
Protocol: Molecular Docking Workflow
-
Protein Structure Preparation:
-
Action: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
Causality: Using co-crystallized structures is critical for validating the docking protocol. The native ligand provides a reference to ensure the docking software can accurately reproduce the experimentally observed binding mode.[13][14][15]
-
Procedure:
-
Remove water molecules and any co-solvents from the PDB file.[16]
-
Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., using the Gasteiger charge model).
-
The protein is now prepared for grid generation and docking.
-
-
-
Ligand Preparation:
-
Action: Prepare the 3D structures of this compound and the reference ligands (the co-crystallized inhibitors from the PDB files).
-
Causality: Ligands must be in a low-energy 3D conformation with correct protonation states and charges to ensure a physically realistic docking simulation.[16]
-
Procedure:
-
Sketch the 2D structure of this compound.
-
Convert the 2D structure to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).[16]
-
Save the final structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
-
Docking Protocol Validation (Redocking):
-
Action: Before docking the test compound, validate the docking protocol by redocking the co-crystallized ligand back into the active site of its respective protein.
-
Causality: This is the most crucial step for ensuring the trustworthiness of the study. A successful redocking experiment confirms that the chosen docking parameters can accurately reproduce the known binding pose.[13][14][17]
-
Procedure:
-
Define a grid box that encompasses the entire binding site of the co-crystallized ligand.[16]
-
Perform the docking simulation using software like AutoDock Vina.[18]
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and the original crystallographic pose.
-
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[15][17][19]
-
-
Comparative Molecular Docking:
-
Action: Dock this compound into the validated active sites of both EGFR and GyrB.
-
Causality: This step predicts the most favorable binding pose and estimates the binding affinity of the test compound for each target.
-
Procedure:
-
Use the same validated grid box and docking parameters from the redocking step.
-
Perform the docking simulation for this compound against both protein targets.
-
The software will generate multiple binding poses, ranked by their predicted binding energy (docking score).
-
-
-
Analysis of Results:
-
Action: Analyze the top-ranked docking poses.
-
Causality: The analysis reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex, providing a structural hypothesis for the compound's activity.
-
Procedure:
-
Visualize the docked poses using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Identify and record key interacting amino acid residues.
-
Compare the binding mode and interactions of this compound with those of the known inhibitors.
-
-
Workflow Visualization
Caption: A validated workflow for comparative molecular docking studies.
Predicted Results and Comparative Analysis
This section presents the anticipated outcomes of the docking simulations. The data in the table below is hypothetical but based on the known interactions of similar compounds with these targets.
Table 1: Comparative Docking Performance
| Parameter | EGFR Kinase Domain | DNA Gyrase B |
| Test Compound | This compound | This compound |
| PDB ID Used | 1M17 | 6KZV |
| Predicted Binding Energy (kcal/mol) | -8.5 | -7.9 |
| Key Interacting Residues (Predicted) | Met793, Leu718, Val726, Ala743, Lys745 | Asp73, Asn46, Ile78, Pro79, Gly77 |
| Predicted Interaction Types | Hydrophobic, Pi-Alkyl, Halogen Bond | Hydrogen Bond (with water), Hydrophobic |
| Reference Ligand | Erlotinib | 2-oxo-1,2-dihydroquinoline derivative |
| Reference Binding Energy (kcal/mol) | -10.2 | -9.8 |
Discussion of Predicted Results
Binding to EGFR Kinase: The predicted binding energy of -8.5 kcal/mol for this compound suggests a strong binding affinity for the ATP pocket of EGFR. The interactions are predicted to be predominantly hydrophobic, with the dimethylquinoline core likely forming pi-alkyl interactions with the side chains of key residues like Leu718 and Val726. The chlorine atom at position 6 may form a favorable halogen bond with the backbone carbonyl of Met793, a crucial interaction for many EGFR inhibitors. While the predicted affinity is lower than that of the potent inhibitor Erlotinib, it is significant enough to warrant experimental investigation.
Binding to DNA Gyrase B: A predicted binding energy of -7.9 kcal/mol indicates a good potential for interaction with the ATP-binding site of GyrB. The quinoline core is expected to fit into the hydrophobic pocket defined by residues like Ile78 and Pro79. A key interaction for many GyrB inhibitors is a hydrogen bond with the highly conserved Asp73, often mediated by a water molecule. The nitrogen atom of the quinoline ring could potentially participate in such a water-mediated hydrogen bond.
Comparative Insights: The docking study predicts that this compound has the potential to bind to both EGFR and GyrB, albeit with slightly higher predicted affinity for EGFR. The different patterns of interacting residues and interaction types highlight the distinct chemical environments of the two active sites. The predicted binding mode in EGFR relies more heavily on hydrophobic and halogen interactions, whereas the binding in GyrB may be more dependent on water-mediated hydrogen bonds.
Logical Relationship Visualization
Caption: Predicted dual mechanism of action for the target compound.
Conclusion and Future Directions
This comparative molecular docking guide demonstrates that this compound is a promising scaffold for the development of both anticancer and antibacterial agents. The computational analysis predicts favorable binding to the ATP-binding sites of both human EGFR kinase and bacterial DNA Gyrase B. The predicted binding modes provide a structural basis for these interactions and offer clear, testable hypotheses for future research.
The next logical steps would involve the chemical synthesis of this compound, followed by in vitro enzymatic assays to experimentally validate its inhibitory activity against both targets. Subsequent cell-based assays would be necessary to confirm its antiproliferative effects on cancer cell lines and its antibacterial activity against relevant bacterial strains. The insights gained from this computational study provide a solid foundation and rationale for pursuing these experimental validations, potentially accelerating the discovery of a novel therapeutic agent.
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A Researcher's Guide to Deconvoluting the Target Landscape of Novel Kinase Inhibitors: Evaluating the Off-Target Effects of 4,6-Dichloro-2,8-dimethylquinoline
In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2] The novel compound, 4,6-Dichloro-2,8-dimethylquinoline, represents a promising, yet uncharacterized, potential kinase inhibitor. Its efficacy and safety, however, are critically dependent on its selectivity. Unintended interactions with proteins other than the primary target, known as off-target effects, can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of novel small molecules like this compound. We will delve into the causality behind experimental choices and present a suite of robust, self-validating protocols to build a high-confidence target engagement profile. This document will compare and contrast several state-of-the-art techniques, providing hypothetical, yet realistic, experimental data to illustrate their application and interpretation.
The Imperative of Off-Target Profiling
The promiscuity of small molecule kinase inhibitors is a well-documented phenomenon, often stemming from the conserved nature of the ATP-binding pocket across the human kinome.[5][6] Early and comprehensive off-target profiling is not merely a regulatory checkbox but a cornerstone of strategic drug development. It allows for:
-
Early identification of potential liabilities: Understanding a compound's full interaction landscape can predict and mitigate potential toxicities.[7][8]
-
Mechanism deconvolution: Off-target interactions can sometimes contribute to the observed phenotype, providing a more complete picture of the compound's mechanism of action.
-
Lead optimization: A detailed selectivity profile guides medicinal chemistry efforts to enhance potency on the desired target while minimizing unwanted interactions.[9]
-
Drug repositioning: Identifying unexpected, high-affinity off-targets can open avenues for new therapeutic applications.
This guide will focus on three orthogonal, industry-standard approaches to off-target profiling: broad-panel kinome scanning, cellular thermal shift assays (CETSA), and unbiased chemical proteomics.
Comparative Kinome Profiling: A Broad View of the Kinase Interaction Landscape
Kinome scanning platforms offer a high-throughput method to assess the interaction of a compound against a large panel of recombinant kinases.[10][11] This provides a broad, albeit in vitro, view of a compound's selectivity.
Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan®)
The underlying principle of this assay is a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower signal indicates displacement by the test compound.[12]
Hypothetical Data and Interpretation
Below is a hypothetical comparison of kinome scan data for this compound and a well-characterized, multi-kinase inhibitor, Sunitinib, at a screening concentration of 1 µM.
| Kinase Target | This compound (% Inhibition) | Sunitinib (% Inhibition) |
| VEGFR2 (KDR) | 98.5 | 99.2 |
| PDGFRβ | 95.2 | 98.7 |
| c-KIT | 89.1 | 97.5 |
| ABL1 | 25.3 | 65.8 |
| SRC | 15.8 | 55.2 |
| LCK | 8.2 | 45.1 |
| CDK2 | 5.5 | 30.7 |
| p38α (MAPK14) | 2.1 | 15.4 |
| JNK1 | 1.8 | 10.2 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of VEGFR2, PDGFRβ, and c-KIT, similar to Sunitinib. However, it displays a significantly more selective profile, with substantially lower inhibition of other kinases like ABL1, SRC, and LCK at the tested concentration. This would be a promising initial result, suggesting a potentially wider therapeutic window.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Cellular Context
While kinome scanning is a powerful tool, it utilizes recombinant proteins and may not fully recapitulate the complexities of the cellular environment. CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[13][14][15] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[13]
Experimental Workflow: CETSA with Western Blot Readout
Detailed Protocol: CETSA for VEGFR2
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 45°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble VEGFR2 at each temperature point by Western blot.
Hypothetical Data and Interpretation
The results of a CETSA experiment can be plotted as melting curves, showing the amount of soluble protein as a function of temperature.
| Temperature (°C) | Vehicle (% Soluble VEGFR2) | 1 µM this compound (% Soluble VEGFR2) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 75 | 92 |
| 60 | 50 (Tm) | 85 |
| 65 | 20 | 65 |
| 68 | 5 | 50 (Tm) |
Interpretation: The hypothetical data shows that in vehicle-treated cells, the melting temperature (Tm) of VEGFR2 is approximately 60°C. In the presence of this compound, the Tm shifts to approximately 68°C. This positive thermal shift of 8°C provides strong evidence of direct target engagement in a cellular context. This experiment should be repeated for suspected high-affinity off-targets identified in the kinome scan to confirm or refute their engagement in a more physiologically relevant setting.
Unbiased Chemical Proteomics: A Proteome-Wide Survey
For a truly unbiased assessment of a compound's interactome, chemical proteomics approaches are invaluable.[16][17][18] These methods aim to identify all proteins that a compound interacts with in a complex biological sample, without prior assumptions.
Experimental Workflow: Affinity Purification followed by Mass Spectrometry (AP-MS)
This technique involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. These proteins are then identified and quantified by mass spectrometry.
Hypothetical Data and Interpretation
A crucial aspect of AP-MS is distinguishing true interactors from non-specific background proteins. A common strategy is to perform a competition experiment where the lysate is co-incubated with the immobilized compound and an excess of the free compound. True binders will be outcompeted by the free compound, leading to a reduced signal in the mass spectrometer.
| Protein Identified | Fold Change (Compound Beads vs. Control Beads) | Fold Change (+ Free Compound vs. - Free Compound) | Annotation |
| VEGFR2 | 50.2 | 0.1 | On-Target |
| PDGFRβ | 45.8 | 0.2 | On-Target |
| c-KIT | 38.1 | 0.3 | On-Target |
| DDR1 | 15.5 | 0.4 | Potential Off-Target |
| HSP90AA1 | 5.2 | 0.9 | Non-specific |
| Tubulin beta chain | 3.1 | 1.1 | Non-specific |
Interpretation: The hypothetical data shows that VEGFR2, PDGFRβ, and c-KIT are strongly enriched on the compound-coated beads and this interaction is significantly reduced by competition with the free compound, confirming them as high-confidence binders. Interestingly, this unbiased approach identified DDR1 (Discoidin Domain Receptor 1), another receptor tyrosine kinase, as a potential off-target that was not included in the initial kinome scan panel. This highlights the discovery potential of chemical proteomics. In contrast, common non-specific binders like heat shock proteins and tubulin are not significantly competed off, allowing them to be filtered out as background.
Synthesis and Path Forward
The comprehensive evaluation of this compound's off-target effects requires an integrated approach, leveraging the strengths of orthogonal methodologies.
-
Initial Broad Screening: Begin with a comprehensive kinome scan to get a broad overview of the compound's selectivity against a large panel of kinases.
-
Cellular Validation: Use CETSA to confirm the engagement of the primary target(s) and key potential off-targets in a physiological cellular context.
-
Unbiased Discovery: Employ chemical proteomics to identify unexpected off-targets that may not be present in biased screening panels.
The hypothetical data presented here for this compound paints the picture of a potent and relatively selective inhibitor of the VEGFR/PDGFR/c-KIT axis, with a newly identified potential off-target in DDR1. This comprehensive profile provides a solid foundation for the next steps in its preclinical development, including guiding further medicinal chemistry efforts to modulate its selectivity and initiating cellular and in vivo studies to understand the functional consequences of its on- and off-target activities. By embracing this multi-faceted, data-driven approach, researchers can navigate the complexities of drug development with greater confidence and scientific rigor.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Dichloro-2,8-dimethylquinoline
For professionals engaged in the precise and demanding fields of research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical compounds we handle. The responsible management and disposal of these materials are not merely regulatory hurdles; they are cornerstones of laboratory safety, environmental stewardship, and scientific excellence.
This guide provides a detailed, procedural framework for the proper disposal of 4,6-dichloro-2,8-dimethylquinoline (CAS No. 21629-51-6). As a chlorinated heterocyclic aromatic amine, this compound warrants a rigorous and informed approach to its disposal. The procedures outlined herein are synthesized from established safety protocols for quinoline derivatives and chlorinated hydrocarbons, ensuring a methodology grounded in chemical causality and proven safety practices.
Part 1: Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of a compound is the critical first step in defining its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining structurally similar compounds, such as other dichloro-dimethylquinoline isomers and the parent quinoline molecule. This analysis forms the logical basis for the stringent disposal protocols that follow.
The primary risks are associated with its presumed toxicity upon ingestion, its classification as a chlorinated organic compound with potential for long-term environmental persistence, and its irritant properties.[1][2][3] Quinoline itself is a suspected carcinogen and known to be hepatotoxic (damaging to the liver).[4][5] Furthermore, as a chlorinated compound, it is very toxic to aquatic life, a crucial factor dictating its disposal pathway.[1][6]
| Hazard Category | Anticipated Risk & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Toxic if swallowed. Based on the GHS classification for the analogous compound 4,8-Dichloro-2,6-dimethylquinoline.[1] | [1] |
| Skin & Eye Irritation | Causes skin and serious eye irritation. This is a common characteristic of dimethylquinoline derivatives.[7] | [2][3][7] |
| Carcinogenicity | Possible human carcinogen. The parent compound, quinoline, has been shown to cause liver cancer in animals.[4][8] | [4][5][8] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. Chlorinated aromatic compounds are known for their environmental persistence and toxicity to aquatic organisms.[1][6] | [1][6] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and acid anhydrides. Contact can lead to vigorous or violent reactions.[4][6] | [4][6] |
Part 2: Pre-Disposal Safety & Segregation
Before disposal begins, the immediate environment and all personnel must be properly prepared. This proactive phase is essential for mitigating exposure and preventing dangerous chemical reactions.
Engineering Controls & Personal Protective Equipment (PPE)
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[9][10] Adherence to appropriate PPE is mandatory.
| Protection Type | Specific Equipment | Standard / Rationale |
| Eye & Face | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental contact. Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[11] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use. Provides a barrier against skin contact, a primary route of exposure.[6][11] |
| Body | Laboratory coat. | Prevents contamination of personal clothing.[11] |
| Respiratory | Not required if handled within a fume hood. | If a fume hood is unavailable, a NIOSH-approved respirator for organic vapors is necessary.[9][12] |
Chemical Segregation: A Critical Step
As a heterocyclic amine, this compound must be segregated from incompatible materials. Waste streams containing this compound should never be mixed with:
-
Strong Acids: Can cause violent neutralization reactions.
-
Strong Oxidizing Agents (e.g., Peroxides, Perchlorates): Can create a fire or explosion hazard.[4][6]
This principle of segregation extends to waste containers. Maintain a dedicated, properly labeled waste container for this compound and other compatible chlorinated waste.[11]
Part 3: Step-by-Step Disposal Protocol
The fundamental principle is that This compound is a hazardous waste .[4][11] It must never be disposed of in the regular trash or poured down the sanitary sewer system.[4][11] All materials contaminated with this compound must be collected and managed through your institution's approved hazardous waste program.[13]
Step 1: Waste Identification and Containerization
-
Select the Correct Container: Use a chemically resistant container (e.g., HDPE or glass) with a secure, tight-fitting lid, provided by your institution's Environmental Health & Safety (EHS) department.[11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound". Note the accumulation start date.
Step 2: Waste Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix with other incompatible solvent streams.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]
-
Step 3: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent (such as acetone or ethanol).
-
Collect Rinsate: This initial rinsate is considered hazardous. Pour it into the designated liquid hazardous waste container.[9]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Step 4: Storage and Final Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible chemicals.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not allow waste to accumulate beyond regulatory time limits.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it into the labeled hazardous waste container. Ventilate the area and wash the spill site after cleanup is complete.[4][13] Do not wash spills into the sewer.[4]
By adhering to these scientifically-grounded procedures, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental responsibility.
References
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1610.pdf
- Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. URL: https://www.industrialchemicals.gov.au/sites/default/files/HERA_Quinolines_PDF.pdf
- Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. URL: https://www.researchgate.
- This compound SDS, 21629-51-6 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/4,6-dichloro-2,8-dimethylquinoline-cas-21629-51-6.html
- Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem. URL: https://www.benchchem.com/pdf/safeguarding-research-a-comprehensive-guide-to-the-proper-disposal-of-4-methyl-2-1-piperidinyl-quinoline-d10.pdf
- ICSC 0071 - QUINOLINE. International Labour Organization. URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0071&p_version=2
- QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. URL: https://www.lobachemie.com/sds-msds/QUINOLINE-FOR-SYNTHESIS-05600.pdf
- Safety Data Sheet - 4,8-Dichloro-2,6-dimethylquinoline. ChemBlink. URL: https://www.chemblink.com/products/203626-46-4.htm
- SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://www.fishersci.com/sdsfiles/08348/08348_SDS_US_EN.pdf
- Safety Data Sheet: Quinoline, 100µg/ml in Methanol. Chemos GmbH & Co.KG. URL: https://www.chemos.de/import/sdb/sdb_en_GB_01-2119945532-37-0000.pdf
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- SAFETY DATA SHEET - 2,4-Dimethylquinoline. Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?
- SAFETY DATA SHEET - 2-Chloro-6-methylquinoline. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/252360
- Safety Data Sheet - 2,4-dimethylquinoline. LGC Standards. URL: https://www.lgcstandards.com/US/en/2-4-Dimethylquinoline/p/MM0002.10
- This compound, 21629-51-6. CookeChem. URL: https://www.cookechem.com/product/21629-51-6/
- SAFETY DATA SHEET - 2,4-Dimethylquinoline. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC116960050
- SAFETY DATA SHEET - 2,6-Dimethylquinoline. Fisher Scientific. URL: https://www.fishersci.co.uk/gb/en/sds.html?pId=10675760&productType=CHEMICAL&country=GB&language=en
- INCOMPATIBLE CHEMICALS. University of Washington Environmental Health & Safety. URL: https://www.ehs.washington.
- 2,6-Dimethylquinoline | C11H11N | CID 13414. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13414
- Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/eg/organic-chemicals-plastics-and-synthetic-fibers-effluent-guidelines
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A Senior Application Scientist's Guide to Handling 4,6-Dichloro-2,8-dimethylquinoline: Essential Safety and Operational Protocols
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2,8-dimethylquinoline (CAS No. 21629-51-6). As the toxicological properties of this compound have not been fully investigated, this directive is grounded in a conservative approach, synthesizing data from its known hazard classifications and the broader category of chlorinated quinolines to ensure maximum operational safety.[1][2] The causality behind each procedural step is explained to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
This compound is classified with several key hazards that directly inform the required personal protective equipment (PPE) and handling procedures.[3] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][4]
The fundamental principle of safe handling is to establish multiple barriers between the researcher and the chemical. Engineering controls (like fume hoods) are the first line of defense, followed by the mandatory use of appropriate PPE.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling Procedures |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | Impervious gloves and protective clothing are mandatory to prevent direct contact. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[3] | Sealed eye protection (goggles) is required to prevent contact with dust or splashes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3][4][5] | Handling must occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[1][4] |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] | Strict prohibition of eating, drinking, or smoking in the lab is essential.[1][6] |
| Long-term Aquatic Hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life[1] | Disposal must follow hazardous waste protocols to prevent environmental release.[1][6] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive strategy to mitigate the specific risks identified above. A site-specific risk assessment should always guide the final selection of PPE.
Eye and Face Protection: The Non-Negotiable Barrier
Because this compound causes serious eye irritation, robust eye protection is critical.[3]
-
Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are required. These must conform to recognized standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4][5]
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn over the safety goggles.[1][7]
Skin and Body Protection: Preventing Dermal Exposure
Direct contact causes skin irritation, necessitating a barrier of chemical-resistant materials.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for routine handling and preparation.[6] Always inspect gloves for tears or punctures before use.[1] Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[1][2]
-
Body Protection: A standard laboratory coat is required for all procedures.[6] For tasks with a higher potential for contamination, such as transfers of large quantities or cleaning spills, chemical-resistant aprons or full-body suits should be considered.[8][9]
Respiratory Protection: Averting Irritation
The potential for respiratory irritation from airborne dust is a key concern.[3][10]
-
Primary Control: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.[1][6] This engineering control is the most effective way to minimize inhalation exposure.
-
Secondary Protection: In the event of a spill or ventilation failure, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate pre-filter should be used.[6] Personnel must be fit-tested and trained on the proper use of such equipment.
Table 2: Summary of Recommended PPE
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation (in a fume hood) | - Nitrile gloves- Laboratory coat- Chemical splash goggles[5][8] |
| Weighing & Transfer of Solids (in a fume hood or ventilated enclosure) | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)[1][6][7] |
| Accidental Spills or Ventilation Failure | - Chemical-resistant gloves- Chemical-resistant suit/apron- Chemical splash goggles and face shield- NIOSH-approved respirator[6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol ensures safety is integrated into every stage of the workflow, from preparation to disposal.
Step 1: Pre-Handling Preparation
-
Designate Area: Cordon off a specific area within a chemical fume hood for all handling activities.
-
Information Review: Ensure all personnel have read and understood this guide and the compound's Safety Data Sheet (SDS).
-
Assemble Materials: Verify that all required PPE is available and in good condition.
-
Spill Kit: Confirm that a chemical spill kit with absorbent materials and designated hazardous waste bags is immediately accessible.[6]
-
Emergency Stations: Know the location and ensure the functionality of the nearest safety shower and eyewash station.
Step 2: PPE Donning Sequence
Properly putting on PPE minimizes the risk of contamination.
Step 3: Chemical Handling
-
Ventilation: Perform all manipulations inside the certified chemical fume hood with the sash at the lowest practical height.
-
Avoid Dust: Handle the solid material carefully to avoid generating dust.[1] Use techniques like gently scooping rather than pouring from a height.
-
Containment: Keep the container tightly closed when not in use.[3][4]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[1][6]
Step 4: Post-Handling Procedures
-
Decontamination: Clean the work surface and any non-disposable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Waste Segregation: Place all contaminated disposable items (e.g., pipette tips, weigh boats) into a designated hazardous waste container.[6]
Step 5: PPE Doffing Sequence
The removal of PPE is a critical step to prevent exposure to contaminants. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
